molecular formula C17H21ClN2O2S B10775550 Dioxopromethazine hydrochloride CAS No. 13754-57-9

Dioxopromethazine hydrochloride

Cat. No.: B10775550
CAS No.: 13754-57-9
M. Wt: 352.9 g/mol
InChI Key: LPDLZVGJDFEWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioxopromethazine hydrochloride is a phenothiazine derivative of significant research interest, primarily utilized in neuropharmacological and biochemical studies. Its core research value lies in its complex interaction with neurotransmitter systems, particularly as a ligand for studying histamine H1 and various serotonin receptors. The mechanism of action is characterized by its potent antagonistic or modulatory effects on these receptor sites, allowing researchers to probe signal transduction pathways, receptor occupancy, and downstream cellular responses. This compound is extensively used in in vitro assays to understand the structural determinants of receptor binding affinity and selectivity, as well as in experimental models to elucidate the role of specific receptors in physiological and pathophysiological processes. The "dioxo" modification on the promethazine scaffold presents a unique chemical entity for structure-activity relationship (SAR) studies, enabling the development of novel compounds with refined pharmacological properties. Researchers leverage this compound to advance fundamental knowledge in medicinal chemistry, neuroimmunology, and the underlying mechanisms of neuropsychiatric conditions, making it a valuable tool for driving innovation in drug discovery and basic science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLZVGJDFEWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929822
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15374-15-9, 13754-57-9
Record name Dioxopromethazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15374-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXOPROMETHAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Structure-Activity Relationship of Dioxopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine derivative, is recognized for its potent antihistaminic and antitussive properties. As a derivative of promethazine, its structure-activity relationship (SAR) is of significant interest for the development of novel therapeutics with optimized potency and selectivity. This technical guide provides a comprehensive overview of the SAR of Dioxopromethazine hydrochloride, focusing on its interactions with key biological targets, including histamine H1, dopamine D2, and muscarinic acetylcholine receptors. This document synthesizes available data on its pharmacological profile, details relevant experimental methodologies for its evaluation, and visualizes the associated signaling pathways. While specific quantitative binding affinity data for Dioxopromethazine remains limited in publicly accessible literature, this guide establishes a framework for its SAR based on the broader understanding of the phenothiazine class of compounds.

Introduction

This compound is a first-generation antihistamine and a derivative of promethazine, characterized by the oxidation of the sulfur atom in the phenothiazine ring to a sulfone (S,S-dioxide).[1][2] This structural modification significantly influences its pharmacological profile, differentiating it from its parent compound. Dioxopromethazine is primarily known for its histamine H1 receptor antagonism, which underlies its utility in treating allergic conditions.[3][4] Additionally, like many phenothiazines, it exhibits activity at other receptors, including dopamine and muscarinic acetylcholine receptors, contributing to its broader effects and side-effect profile.[1] Its notable antitussive properties, reportedly stronger than codeine in some models, further highlight the importance of understanding its SAR for the development of new cough suppressants with a favorable safety profile.[1]

This guide will delve into the known structural features that govern the activity of Dioxopromethazine and related phenothiazines, present methodologies for assessing its pharmacological effects, and illustrate the key signaling pathways it modulates.

Chemical Structure

  • IUPAC Name: 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride[2]

  • Molecular Formula: C₁₇H₂₁ClN₂O₂S[2]

  • Molecular Weight: 352.9 g/mol [2]

  • CAS Number: 15374-15-9[2]

The core structure of Dioxopromethazine is the tricyclic phenothiazine ring system. Key structural features include:

  • Phenothiazine Core: A tricyclic structure with two benzene rings fused to a central thiazine ring.

  • Sulfone Group: The sulfur atom at position 5 is oxidized to a sulfone (SO₂). This is the primary distinction from promethazine.

  • Alkylamino Side Chain: A dimethylaminopropyl chain attached to the nitrogen atom at position 10. The length and branching of this chain are critical for activity.[5][6]

Mechanism of Action and Structure-Activity Relationship (SAR)

Dioxopromethazine exerts its effects through antagonism of several G-protein coupled receptors (GPCRs). The SAR of phenothiazines is well-documented, and these principles can be extrapolated to understand the activity of Dioxopromethazine.

General Phenothiazine SAR
  • Alkyl Side Chain at N-10: A three-carbon chain between the ring nitrogen and the terminal amino group is generally optimal for neuroleptic (dopamine D2 receptor antagonist) activity. Shortening this chain to two carbons, as seen in promethazine and by extension Dioxopromethazine, tends to enhance antihistaminic and anticholinergic activities while reducing antipsychotic potency.[5][6]

  • Terminal Amino Group: A tertiary amine is typically required for maximal activity at dopamine and histamine receptors.[5][6]

  • Substitution at C-2: Substitution at the 2-position of the phenothiazine ring with an electron-withdrawing group generally increases antipsychotic activity. Dioxopromethazine is unsubstituted at this position.

  • Oxidation of the Sulfur Atom: Oxidation of the sulfur atom at position 5 to a sulfoxide or sulfone (as in Dioxopromethazine) generally decreases antipsychotic activity.[6] This suggests that the sulfone group in Dioxopromethazine may modulate its receptor binding profile, potentially favoring H1 receptor antagonism over D2 receptor antagonism.

Receptor Interactions

3.2.1. Histamine H1 Receptor Antagonism

Dioxopromethazine is a potent H1 receptor antagonist.[3][4] This action is responsible for its antihistaminic effects. The antagonism of H1 receptors blocks the effects of histamine, including vasodilation, increased vascular permeability, and smooth muscle contraction.

3.2.2. Dopamine D2 Receptor Antagonism

Like other phenothiazines, Dioxopromethazine is expected to have an affinity for dopamine D2 receptors, though likely lower than that of typical antipsychotics due to the two-carbon side chain and the sulfone group.[1][5] This interaction may contribute to some of its sedative and antiemetic effects.

3.2.3. Muscarinic Acetylcholine Receptor Antagonism

Antagonism at muscarinic acetylcholine receptors is a common feature of first-generation antihistamines and contributes to their anticholinergic side effects, such as dry mouth and blurred vision.[1] Dioxopromethazine's activity at these receptors is a key aspect of its overall pharmacological profile.

Antitussive Activity

The strong antitussive effect of Dioxopromethazine is a distinguishing feature.[1] The exact mechanism is not fully elucidated but is thought to involve a central action on the cough center in the medulla oblongata, potentially through modulation of the aforementioned receptor systems or other targets.

Quantitative Data

Table 1: Receptor Binding Affinity (Ki) of Promethazine

ReceptorKi (nM)Reference
Histamine H11.4[7][8]

This table provides data for the parent compound, promethazine, as a reference point for the expected high affinity of Dioxopromethazine for the H1 receptor.

Experimental Protocols

This section details methodologies for evaluating the pharmacological activity of this compound and its analogs.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

5.1.1. Histamine H1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the H1 receptor.

  • Materials:

    • HEK293 cells stably expressing the human H1 receptor.

    • [³H]-mepyramine (radioligand).

    • Mianserin or another suitable H1 antagonist for determining non-specific binding.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation counter.

  • Procedure:

    • Prepare membrane homogenates from the H1-expressing cells.

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound.

    • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition.

5.2.1. Intracellular Calcium Mobilization Assay (for H1 and M1/M3 Receptors)

  • Objective: To assess the antagonist activity of this compound at Gq-coupled receptors (H1, M1, M3).

  • Materials:

    • CHO or HEK293 cells expressing the receptor of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A suitable agonist for the target receptor (e.g., histamine for H1, carbachol for muscarinic receptors).

    • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of the agonist (typically EC80).

    • Measure the change in fluorescence intensity over time.

    • Determine the IC50 value for the inhibition of the agonist-induced calcium response.

5.2.2. cAMP Accumulation Assay (for D2 and M2/M4 Receptors)

  • Objective: To determine the antagonist activity of this compound at Gi/o-coupled receptors (D2, M2, M4).

  • Materials:

    • CHO or HEK293 cells expressing the receptor of interest.

    • Forskolin (to stimulate adenylyl cyclase).

    • A suitable agonist for the target receptor (e.g., quinpirole for D2).

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Procedure:

    • Incubate the cells with varying concentrations of this compound.

    • Add a fixed concentration of the agonist.

    • Stimulate adenylyl cyclase with forskolin.

    • Lyse the cells and measure the intracellular cAMP levels using the detection kit.

    • Determine the IC50 value for the reversal of the agonist-induced inhibition of cAMP production.

In Vivo Antitussive Activity Assay
  • Objective: To evaluate the cough-suppressing effect of this compound.

  • Animal Model: Guinea pigs or mice.

  • Cough Induction:

    • Citric acid aerosol: Animals are exposed to an aerosol of citric acid solution to induce coughing.[9]

    • Ammonia vapor: Animals are exposed to ammonia vapor to induce coughing.[8][10]

    • Sulfur dioxide inhalation: Animals are exposed to a controlled concentration of sulfur dioxide gas.[11]

  • Procedure:

    • Administer this compound or vehicle control to the animals (e.g., orally or intraperitoneally).

    • After a defined pre-treatment time, expose the animals to the cough-inducing stimulus.

    • Record the number of coughs over a specific observation period.

    • Compare the cough frequency in the drug-treated group to the control group to determine the percentage of cough inhibition.

Signaling Pathways

This compound acts as an antagonist at several GPCRs, thereby inhibiting their downstream signaling cascades.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is coupled to the Gq/11 family of G-proteins. Its antagonism by Dioxopromethazine blocks the following pathway:

H1_Signaling Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R Activates Dioxopromethazine Dioxopromethazine Dioxopromethazine->H1R Blocks PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Allergic Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

H1 Receptor Signaling Pathway Antagonism
Dopamine D2 Receptor Signaling Pathway

The D2 receptor is coupled to the Gi/o family of G-proteins. Dioxopromethazine's antagonism of this receptor would prevent the inhibition of adenylyl cyclase.

D2_Signaling Dopamine Dopamine D2R D2 Receptor (Gi/o-coupled) Dopamine->D2R Activates Dioxopromethazine Dioxopromethazine Dioxopromethazine->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

D2 Receptor Signaling Pathway Antagonism
Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic receptors have multiple subtypes with different G-protein coupling.

  • M1, M3, M5 (Gq/11-coupled): Similar to the H1 receptor, antagonism by Dioxopromethazine would block the PLC-IP3/DAG pathway.

  • M2, M4 (Gi/o-coupled): Similar to the D2 receptor, antagonism would prevent the inhibition of adenylyl cyclase.

Muscarinic_Signaling cluster_gq M1, M3, M5 (Gq-coupled) cluster_gi M2, M4 (Gi-coupled) M_Gq M1/M3/M5 Receptor PLC Phospholipase C M_Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC M_Gi M2/M4 Receptor AC Adenylyl Cyclase M_Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M_Gq Activates Acetylcholine->M_Gi Activates Dioxopromethazine Dioxopromethazine Dioxopromethazine->M_Gq Blocks Dioxopromethazine->M_Gi Blocks

Muscarinic Receptor Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of Dioxopromethazine analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Dioxopromethazine Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding Receptor Binding Assays (H1, D2, Muscarinic) Purification->Binding Functional Functional Assays (Ca²⁺, cAMP) Binding->Functional SAR_Analysis SAR Analysis & Lead Optimization Binding->SAR_Analysis Antitussive Antitussive Activity Assays (e.g., Citric Acid Challenge) Functional->Antitussive Toxicity Acute Toxicity Studies Antitussive->Toxicity Toxicity->SAR_Analysis

Preclinical Evaluation Workflow

Conclusion

The structure-activity relationship of this compound is rooted in the well-established principles of phenothiazine pharmacology. The presence of a two-carbon alkylamino side chain and a sulfone group on the phenothiazine nucleus likely contributes to its potent antihistaminic and antitussive effects, while potentially attenuating its dopamine D2 receptor antagonist activity compared to classic neuroleptics. The lack of specific quantitative binding data for Dioxopromethazine and its analogs in the public domain represents a significant knowledge gap. The experimental protocols and workflows detailed in this guide provide a robust framework for future research aimed at elucidating a more precise, quantitative SAR for this compound and its derivatives. Such studies are crucial for the rational design of new agents with improved therapeutic profiles for the treatment of allergic conditions and cough.

References

Synthesis and Characterization of Dioxopromethazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dioxopromethazine hydrochloride, a phenothiazine derivative with antihistaminic properties. This document details the chemical properties, a laboratory-scale synthesis protocol, characterization methods, and the established mechanism of action of the compound.

Compound Profile

This compound, chemically known as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine hydrochloride, is the sulfone derivative of promethazine.[1] The introduction of the sulfone group modifies the pharmacological profile of the parent compound. It is recognized for its antitussive and antihistaminic effects.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueCitation(s)
Chemical Name 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride[3]
Molecular Formula C₁₇H₂₁ClN₂O₂S[3]
Molecular Weight 352.9 g/mol [3]
CAS Number 15374-15-9[3]
Melting Point 127-129 °C[4]
Appearance White or yellowish powder or crystalline powder[2]
Solubility Soluble in water, slightly soluble in ethanol[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the oxidation of the sulfur atom in the phenothiazine ring of promethazine hydrochloride.[2] A common and effective method utilizes hydrogen peroxide as the oxidizing agent in an acidic medium.

Experimental Protocol: Oxidation of Promethazine Hydrochloride

This protocol is based on the oxidation of phenothiazines using hydrogen peroxide in glacial acetic acid.[5]

Materials:

  • Promethazine hydrochloride

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetone

  • Activated carbon

  • Acetone chloride solution (for pH adjustment)

Procedure:

  • In a suitable reaction vessel, dissolve promethazine in glacial acetic acid and acetone with stirring until a clear solution is obtained.[2]

  • Cool the solution to 18-24 °C.[2]

  • Slowly add a pre-configured acetone chloride solution to adjust the pH to 4-5.[2]

  • To the resulting grayish, cloudy solution, add activated carbon for decolorization and stir.[2]

  • Filter the solution to remove the activated carbon. The filter cake can be washed with acetone, and the washings combined with the filtrate.[2]

  • The resulting solution contains this compound.[2] Further purification can be achieved by recrystallization.

Note: A more detailed, but related, protocol for phenothiazine sulfone synthesis involves slowly adding 30% hydrogen peroxide to a solution of the phenothiazine in glacial acetic acid and maintaining the temperature, followed by workup.[5]

Characterization

TechniqueExpected CharacteristicsCitation(s)
¹H NMR Aromatic protons of the phenothiazine ring system, and aliphatic protons of the N-alkyl side chain.[5]
¹³C NMR Aromatic and aliphatic carbon signals. The carbons attached to the sulfone group would show a characteristic downfield shift.[6]
FTIR Spectroscopy Characteristic peaks for S=O stretching of the sulfone group, C-N stretching, C-H stretching (aromatic and aliphatic), and aromatic C=C bending.[5]
Mass Spectrometry The molecular ion peak corresponding to the free base (C₁₇H₂₀N₂O₂S) is expected at m/z 316.42. A known MS/MS transition for the protonated molecule is m/z 317.2 → 86.1.[1]
HPLC Used for purity assessment and quantification.[2]

Mandatory Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization A Dissolve Promethazine HCl in Glacial Acetic Acid & Acetone B Cool to 18-24 °C A->B C Oxidation with H₂O₂ B->C D pH Adjustment to 4-5 C->D E Decolorization with Activated Carbon D->E F Filtration E->F G Recrystallization F->G H FTIR Spectroscopy G->H I ¹H and ¹³C NMR G->I J Mass Spectrometry G->J K HPLC for Purity G->K L Final Product: Dioxopromethazine HCl K->L

Caption: Synthesis and Characterization Workflow.

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a histamine H1 receptor antagonist. It competitively binds to H1 receptors on target cells, blocking the action of histamine. The signaling pathway initiated by histamine binding to the H1 receptor is illustrated below.

G H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Dioxo Dioxopromethazine HCl Dioxo->H1R Blocks Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Allergic Reaction) Ca->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway.

References

An In-depth Technical Guide to Dioxopromethazine Hydrochloride (CAS: 15374-15-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine derivative with potent antihistaminic and antitussive properties. This document provides a comprehensive overview of its chemical, physical, and pharmacological characteristics. It includes detailed experimental protocols for its synthesis, purification, and analysis, alongside a summary of its mechanism of action and relevant signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is the hydrochloride salt of Dioxopromethazine, which is structurally similar to promethazine, differing by the presence of two oxygen atoms on the sulfur atom of the phenothiazine ring.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 15374-15-9[3]
Molecular Formula C₁₇H₂₁ClN₂O₂S[4][5]
Molecular Weight 352.88 g/mol [5][6][7]
Appearance White to off-white or light yellow crystalline powder[1][6]
Melting Point 127-129 °C[1][6]
Boiling Point 502.7 °C at 760 mmHg[6]
Density 1.224 g/cm³[1][6]
pKa (Predicted) 8.88 ± 0.50[8]

Table 2: Solubility of this compound

SolventSolubilityReference
Water Soluble[1]
Ethanol Slightly soluble[1]
Methanol Slightly soluble (heated)[8]
Chloroform Slightly soluble[8]
Acetone Low solubility[4]
N,N-dimethylformamide (DMF) High solubility[4]
N-methyl ketopyrrolidide (NMP) Highest solubility among tested solvents[4]

Pharmacological Properties

This compound is a versatile compound with a range of pharmacological effects, primarily acting as a potent antihistamine.[9][10]

Table 3: Pharmacological Profile of this compound

Pharmacological EffectDescriptionReference
Antihistamine Antagonist of the H1 histamine receptor, alleviating allergic symptoms.[4][11]
Antitussive Strong cough suppressant effect, comparable to codeine.[1][2]
Anticholinergic Blocks muscarinic acetylcholine receptors, which can lead to side effects like dry mouth and blurred vision.[11]
Dopamine Receptor Antagonism Exhibits activity at dopamine D2 receptors, contributing to its sedative and antiemetic effects.[11]
Sedative Possesses strong sedative effects.[10]
Antiemetic Helps to reduce nausea and vomiting.[10][11]
Local Anesthetic Exhibits local anesthetic properties.[1]

Mechanism of Action & Signaling Pathways

The primary mechanism of action of this compound involves the blockade of H1 histamine receptors.[4] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, initiating a signaling cascade that leads to allergy symptoms. By competitively inhibiting this binding, this compound prevents the downstream effects of histamine.

Additionally, its antagonism of dopamine D2 receptors and muscarinic acetylcholine receptors contributes to its broader pharmacological profile, including its sedative, antiemetic, and anticholinergic effects.[11]

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_protein Gq Protein H1_Receptor->Gq_protein Activates Dioxopromethazine Dioxopromethazine Dioxopromethazine->H1_Receptor Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Simplified Histamine H1 Receptor Signaling Pathway and Inhibition by Dioxopromethazine.

Dopamine_D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Gi_protein Gi Protein D2_Receptor->Gi_protein Activates Dioxopromethazine Dioxopromethazine Dioxopromethazine->D2_Receptor Blocks AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Sedation) PKA->Cellular_Response

Caption: Simplified Dopamine D2 Receptor Signaling Pathway and Antagonism by Dioxopromethazine.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the oxidation of promethazine hydrochloride.[2]

Materials:

  • Promethazine hydrochloride

  • Hydrogen peroxide (30% solution)

  • Acetone

  • Activated carbon

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve promethazine hydrochloride in acetone in a suitable reaction vessel.

  • Slowly add hydrogen peroxide solution to the stirred solution at a controlled temperature.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture.

  • Add activated carbon to the solution and stir to decolorize.

  • Filter the solution to remove the activated carbon.

  • Slowly add concentrated hydrochloric acid to the filtrate to precipitate this compound.

  • Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Promethazine HCl dissolve Dissolve in Acetone start->dissolve oxidize Add H₂O₂ (Oxidation) dissolve->oxidize monitor Monitor Reaction (TLC/HPLC) oxidize->monitor end_reaction Reaction Complete monitor->end_reaction cool Cool Reaction Mixture end_reaction->cool decolorize Decolorize with Activated Carbon cool->decolorize filter_carbon Filter to Remove Carbon decolorize->filter_carbon precipitate Precipitate with HCl filter_carbon->precipitate filter_product Filter and Wash Product precipitate->filter_product dry Dry Under Vacuum filter_product->dry end End: Dioxopromethazine HCl dry->end

Caption: General workflow for the synthesis and purification of this compound.
Purification

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, acetone-water mixture)

Procedure:

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If necessary, treat with activated carbon and filter while hot.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for determining the purity and concentration of this compound.

Table 4: Example HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm) for enantiomeric separation[4]
Mobile Phase Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v)[4]
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength or Mass Spectrometry (MS/MS)[4]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Sample Preparation:

  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve in a suitable diluent (e.g., mobile phase).

  • Filter the solution through a 0.45 µm filter before injection.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited. However, as it is a derivative of promethazine, the pharmacokinetic profile of promethazine can provide some insights. Promethazine is well-absorbed orally, with clinical effects appearing within 20 minutes. It has a half-life of approximately 10 to 14 hours.

A study on the enantiomers of Dioxopromethazine (DPZ) in rats showed stereoselective pharmacokinetic behaviors.[4] The R- and S-DPZ enantiomers were separated and quantified using a validated HPLC-MS/MS method.[4]

Conclusion

This compound is a phenothiazine derivative with significant therapeutic potential as an antihistamine and antitussive agent. This guide has provided a detailed overview of its chemical, physical, and pharmacological properties, along with experimental protocols for its synthesis, purification, and analysis. The provided signaling pathway diagrams offer a visual representation of its mechanism of action. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans.

References

Unveiling the Antihistaminic Profile of Dioxopromethazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dioxopromethazine hydrochloride is a phenothiazine-class compound recognized for its therapeutic effects in managing conditions associated with histamine release, such as pruritus and urticaria[1]. Structurally similar to promethazine, Dioxopromethazine features the addition of two oxygen atoms to the sulfur atom within the phenothiazine ring structure[2]. Beyond its antihistaminic activity, it has also been noted to possess antitussive, anti-inflammatory, and local anesthetic properties[2]. This guide focuses specifically on its role as a histamine H1 receptor antagonist, a key mechanism in the amelioration of allergic responses.

Mechanism of Action: Histamine H1 Receptor Antagonism

The primary antihistaminic effect of this compound is achieved through its competitive antagonism of the histamine H1 receptor[1][3]. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade responsible for the physiological manifestations of allergic reactions[4].

The Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine leads to the coupling and activation of the Gq/11 family of G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of cellular responses, including smooth muscle contraction, increased vascular permeability, and the stimulation of sensory nerves, which manifest as the classic symptoms of an allergic reaction[5]. This compound, by binding to the H1 receptor, prevents histamine from initiating this signaling cascade.

H1_Signaling_Pathway H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Dioxopromethazine Dioxopromethazine Hydrochloride Dioxopromethazine->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Allergic_Response Allergic Response (Smooth Muscle Contraction, Increased Vascular Permeability) Ca2_release->Allergic_Response PKC->Allergic_Response

Histamine H1 Receptor Signaling Pathway and Antagonism by this compound.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for this compound's binding affinity to the histamine H1 receptor, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. For comparative purposes, the following table presents H1 receptor binding affinities for other well-known antihistamines.

AntihistamineReceptor Binding Affinity (Ki) [nM]
This compound Data not available
Promethazine1.0 - 5.4
Diphenhydramine9.6 - 16
Cetirizine6.0
LoratadineData varies
FexofenadineData varies
Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.

Experimental Protocols

The antihistaminic properties of compounds like this compound are typically evaluated using a combination of in vitro and in vivo experimental models. The following are detailed methodologies for key experiments frequently cited in the study of H1 antagonists.

In Vitro: Histamine-Induced Contraction of Guinea Pig Ileum

This assay assesses the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a sacrificed guinea pig. The lumen is gently flushed with Tyrode's physiological salt solution. A 2-3 cm segment is suspended in an organ bath containing Tyrode's solution, maintained at 32-37°C, and aerated with a 95% O2 / 5% CO2 mixture. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.

  • Procedure:

    • The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for 30-60 minutes, with regular washing.

    • A cumulative concentration-response curve to histamine is established by adding increasing concentrations of histamine to the organ bath.

    • The tissue is washed to return to baseline.

    • The tissue is pre-incubated with this compound for a set period (e.g., 20-30 minutes).

    • A second cumulative concentration-response curve to histamine is generated in the presence of this compound.

  • Data Analysis: The antagonistic effect is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated from Schild plot analysis.

Guinea_Pig_Ileum_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Sacrifice Sacrifice Guinea Pig Isolate Isolate Terminal Ileum Sacrifice->Isolate Clean Clean and Section Ileum Isolate->Clean Mount Mount in Organ Bath Clean->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Histamine_CRC1 Generate Histamine Concentration-Response Curve (CRC) Equilibrate->Histamine_CRC1 Wash Wash Tissue Histamine_CRC1->Wash Compare_CRC Compare CRCs Histamine_CRC1->Compare_CRC Incubate Incubate with Dioxopromethazine HCl Wash->Incubate Histamine_CRC2 Generate Histamine CRC in presence of Antagonist Incubate->Histamine_CRC2 Histamine_CRC2->Compare_CRC Calculate_pA2 Calculate pA2 Value (Schild Plot) Compare_CRC->Calculate_pA2

Experimental Workflow for Guinea Pig Ileum Contraction Assay.
In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model evaluates the protective effect of an antagonist against histamine-induced bronchospasm.

  • Animal Preparation: Guinea pigs are sensitized or used directly. They are often anesthetized, and a tracheal cannula is inserted for artificial respiration and measurement of airway pressure.

  • Procedure:

    • A baseline of respiratory parameters is established.

    • The test group receives a pre-treatment of this compound (e.g., via intraperitoneal or oral administration). The control group receives a vehicle.

    • After a specified time, a bronchoconstrictor challenge is induced by an intravenous injection or aerosol inhalation of histamine.

    • The degree of bronchoconstriction is measured by the increase in airway resistance or a decrease in respiratory flow.

  • Data Analysis: The percentage of protection offered by this compound is calculated by comparing the change in respiratory parameters in the treated group versus the control group.

Conclusion

This compound is a phenothiazine-based compound with established antihistaminic properties mediated through the antagonism of the histamine H1 receptor. While its qualitative effects on histamine-induced smooth muscle contraction and bronchospasm are documented, a significant gap exists in the publicly available literature regarding its specific quantitative binding affinity for the H1 receptor. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel H1 receptor antagonists. Future research should aim to determine the precise binding kinetics and affinity of this compound to provide a more complete understanding of its pharmacological profile and to facilitate its comparison with other first and second-generation antihistamines.

References

The Neuroleptic Potential of Dioxopromethazine Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and comprehensive research on the neuroleptic effects of Dioxopromethazine hydrochloride is exceptionally limited in publicly available scientific literature. This document, therefore, presents a theoretical exploration of its potential neuroleptic properties based on its classification as a phenothiazine derivative. The quantitative data and experimental protocols described are based on the established characteristics of the phenothiazine class of antipsychotics and should be considered putative for this compound pending direct experimental validation.

Introduction

This compound is a phenothiazine derivative that has been primarily recognized for its potent antihistaminic and antitussive properties.[1][2][3] As a member of the phenothiazine chemical class, which includes well-established first-generation (typical) antipsychotic agents, this compound's potential effects on the central nervous system, particularly concerning neuroleptic activity, warrant investigation. Phenothiazine antipsychotics classically exert their effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4]

One study, in the context of a high-throughput screening for rabies virus inhibitors, incidentally classified this compound as an "antipsychotic" with a "dopamine receptor antagonist" mode of action.[5] However, this assertion is not substantiated by dedicated neuropsychopharmacological research in the available literature. This whitepaper aims to consolidate the known information on this compound and to construct a hypothetical framework for its potential neuroleptic effects, guiding future research in this area.

Core Pharmacological Profile

Dioxopromethazine is structurally related to promethazine, a phenothiazine with known antihistamine and sedative effects.[1] The key structural difference is the oxidation of the sulfur atom in the phenothiazine ring to a sulfone in Dioxopromethazine.[3] While its primary clinical applications have been in the treatment of allergic conditions and cough, its phenothiazine core suggests a potential for interaction with CNS receptors relevant to psychosis.[2][3]

Putative Neuroleptic Mechanism of Action

The neuroleptic effects of phenothiazines are primarily attributed to their ability to block dopamine D2 receptors. This antagonism is believed to underlie their efficacy in reducing the positive symptoms of psychosis, such as hallucinations and delusions.

Dopaminergic Pathway Modulation

The proposed primary neuroleptic action of this compound would involve the blockade of postsynaptic D2 receptors in the mesolimbic pathway. By inhibiting the binding of dopamine, the drug would attenuate the hyperactivity of this pathway, which is associated with psychotic symptoms.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC VMAT2 VMAT2 Dopamine_pre->VMAT2 Dopamine_vesicle Dopamine (Vesicle) VMAT2->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release D2R D2 Receptor Dopamine_synapse->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Cellular_Response Reduced Neuronal Excitability DARPP32->Cellular_Response Modulates Dioxopromethazine Dioxopromethazine Dioxopromethazine->D2R Antagonizes

Putative D2 Receptor Antagonism by Dioxopromethazine.
Potential Multi-Receptor Binding Profile

Like other phenothiazines, this compound may also exhibit affinity for a range of other neurotransmitter receptors. This multi-receptor action would contribute to both its therapeutic profile and its potential side effects. The table below outlines a hypothetical receptor binding profile, with affinity values (Ki) extrapolated from the known ranges for typical phenothiazine antipsychotics. Note: These values are illustrative and not based on experimental data for this compound.

Receptor TargetPutative Affinity (Ki, nM)Potential Clinical Effect
Dopamine D2 1 - 20 Antipsychotic (reduction of positive symptoms) , Extrapyramidal side effects, Hyperprolactinemia
Serotonin 5-HT2A10 - 100Potential mitigation of extrapyramidal symptoms, Anxiolytic/Sedative effects
Histamine H11 - 15Sedation, Weight gain
Muscarinic M120 - 200Anticholinergic side effects (dry mouth, blurred vision, constipation)
Adrenergic α110 - 150Orthostatic hypotension, Dizziness

Proposed Experimental Protocols for Neuroleptic Activity Assessment

To definitively characterize the neuroleptic effects of this compound, a series of preclinical in vitro and in vivo studies would be required.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for key CNS receptors.

Methodology:

  • Receptor Preparation: Cloned human dopamine (D1, D2, D3, D4, D5), serotonin (including 5-HT1A, 5-HT2A, 5-HT2C), histamine (H1), muscarinic (M1-M5), and adrenergic (α1, α2) receptors expressed in cell lines (e.g., HEK293, CHO) are used to prepare cell membrane homogenates.

  • Radioligand Competition Assay: A constant concentration of a specific radioligand for each receptor (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Psychosis

Standard rodent models are used to assess antipsychotic-like efficacy.

4.2.1 Amphetamine-Induced Hyperlocomotion

Objective: To assess the ability of this compound to antagonize dopamine agonist-induced hyperactivity, a model for the positive symptoms of psychosis.

Methodology:

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: Animals are pre-treated with various doses of this compound or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), they are administered a psychostimulant such as d-amphetamine (e.g., 1-2 mg/kg).

  • Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-120 minutes in an open-field arena equipped with infrared beams.

  • Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by this compound compared to vehicle control would indicate antipsychotic-like potential.

4.2.2 Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To evaluate the effect of this compound on sensorimotor gating deficits, a translational marker of psychosis.

Methodology:

  • Subjects: Male Wistar rats or various mouse strains.

  • Apparatus: A startle chamber that can deliver a loud acoustic stimulus (pulse) and a weaker preceding stimulus (prepulse).

  • Procedure: Animals are pre-treated with this compound or vehicle. They may also be treated with a PPI-disrupting agent like apomorphine or phencyclidine (PCP). The startle response to the pulse alone is measured, as is the response to the pulse when it is preceded by the prepulse.

  • Endpoint: PPI is calculated as the percentage reduction in the startle response in the prepulse+pulse trial compared to the pulse-alone trial. An effective antipsychotic would reverse the deficits in PPI induced by a psychotomimetic agent.

Proposed Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening a compound for potential neuroleptic activity.

cluster_invivo In Vivo Behavioral Pharmacology start Compound Synthesis (Dioxopromethazine HCl) in_vitro In Vitro Screening: Receptor Binding Assays (D2, 5-HT2A, H1, M1, α1) start->in_vitro go_nogo_1 High D2/5-HT2A Affinity? in_vitro->go_nogo_1 locomotion Amphetamine-Induced Hyperlocomotion go_nogo_1->locomotion Yes stop Terminate: Low Potency/Efficacy go_nogo_1->stop No ppi Prepulse Inhibition (PPI) locomotion->ppi side_effects Side Effect Profiling (Catalepsy, Rotarod) ppi->side_effects go_nogo_2 Efficacy in Animal Models? side_effects->go_nogo_2 go_nogo_2->stop No optimization Lead Optimization go_nogo_2->optimization Yes

Preclinical Screening Workflow for Neuroleptic Activity.

Conclusion and Future Directions

Future research is imperative to elucidate the true neuropharmacological profile of this compound. A comprehensive screening of its binding affinities across all relevant CNS receptors is the critical first step. Should these in vitro studies reveal significant affinity for dopamine D2 and/or serotonin 5-HT2A receptors, subsequent evaluation in validated animal models of psychosis would be justified. Such a research program would definitively determine whether this compound possesses clinically relevant neuroleptic effects or if its activity is confined to its known antihistaminic and antitussive actions. This would not only clarify the profile of an existing drug but could also provide insights into the structure-activity relationships of phenothiazine derivatives.

References

Unveiling the Enigma: A Technical Guide to the Dopamine D2 Receptor Antagonism of Dioxopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride, a phenothiazine derivative, is primarily recognized for its antihistaminic and antitussive properties. As a member of the phenothiazine class, it is structurally analogous to compounds known to exhibit antipsychotic activity through dopamine D2 receptor antagonism. However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of specific quantitative data on the binding affinity and functional potency of this compound at the dopamine D2 receptor. This technical guide consolidates the current understanding of phenothiazine-D2 receptor interactions, presents generalized experimental protocols to facilitate future investigations into dioxopromethazine's specific activity, and delineates the canonical signaling pathways associated with D2 receptor antagonism. While direct evidence is lacking, the structural characteristics of dioxopromethazine suggest a potential for interaction with the D2 receptor, a hypothesis that warrants empirical validation.

Introduction to this compound

Dioxopromethazine is a phenothiazine derivative characterized by a sulfone group on the phenothiazine ring system.[1] It is clinically utilized for its potent antihistaminic and antitussive effects.[1] The general pharmacological profile of phenothiazines often includes a spectrum of activities at various neurotransmitter receptors, most notably the dopamine D2 receptor, which is the primary target for typical antipsychotic drugs.[2] The therapeutic efficacy of these drugs in treating psychosis is directly linked to their ability to block D2 receptors in the mesolimbic pathway of the brain.[2]

While the dopamine D2 receptor antagonism is a hallmark of many phenothiazines, it is crucial to note that structural modifications can significantly alter receptor affinity and functional activity. The presence of the sulfone moiety in dioxopromethazine represents a key structural difference compared to classic antipsychotic phenothiazines like chlorpromazine. Notably, studies on the metabolites of other phenothiazines have indicated that ring sulfoxidation can lead to a significant reduction or complete loss of affinity for dopamine D2 receptors.[3] This observation underscores the necessity for direct experimental evaluation of this compound's D2 receptor binding profile.

Quantitative Data on Phenothiazine D2 Receptor Antagonism

To provide a contextual framework for the potential D2 receptor activity of this compound, the following table summarizes the binding affinities (Ki) and functional potencies (IC50) of representative phenothiazine antipsychotics at the human dopamine D2 receptor. It is imperative to understand that these values serve as a reference and do not represent data for this compound, for which such data is not currently available in the public domain.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
ChlorpromazineDopamine D2Radioligand Binding1.0 - 10[4]
FluphenazineDopamine D2Radioligand Binding0.4 - 1.5[3]
PerphenazineDopamine D2Radioligand Binding0.3 - 1.2[3]
ThioridazineDopamine D2Radioligand Binding2.5 - 10[5]
TrifluoperazineDopamine D2Radioligand Binding0.6 - 2.01.1[4]

Note: The above data is for comparative purposes only. No specific quantitative data for this compound's interaction with the Dopamine D2 receptor has been found in the reviewed literature.

Experimental Protocols for Assessing D2 Receptor Antagonism

To facilitate the investigation of this compound's potential D2 receptor antagonism, this section provides detailed, generalized methodologies for key in vitro assays.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2/D3 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer. Homogenize gently and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (this compound), and cell membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for D2 Receptor Activity

This protocol measures the ability of a test compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor activation like the D2 receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Agonist: Dopamine or a selective D2 agonist like quinpirole.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Culture Medium and Reagents .

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of the test compound (this compound) or vehicle for a specific duration (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the D2 receptor agonist (e.g., quinpirole) at a concentration that produces a submaximal response (e.g., EC80) in the presence of forskolin.

  • Incubation: Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production) using non-linear regression analysis.

Signaling Pathways and Visualizations

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability and signaling.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by a compound like this compound would block the binding of dopamine, thereby inhibiting this signaling cascade.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Dioxopromethazine Dioxopromethazine Hydrochloride Dioxopromethazine->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse IonChannels->CellularResponse

Caption: Canonical Dopamine D2 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow for D2 Receptor Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of a test compound at the D2 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare D2 Receptor Membrane Homogenate assay_setup Combine Membranes, Radioligand, and Test Compound in 96-well Plate prep1->assay_setup prep2 Prepare Radioligand ([³H]-Spiperone) prep2->assay_setup prep3 Prepare Serial Dilutions of Dioxopromethazine HCl prep3->assay_setup incubation Incubate to Reach Binding Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting ic50 Calculate IC50 from Competition Curve counting->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: A generalized experimental workflow for a dopamine D2 receptor radioligand binding assay.

Conclusion and Future Directions

This compound's role as a dopamine D2 receptor antagonist remains speculative based on its phenothiazine scaffold. The absence of direct, quantitative binding and functional data is a significant knowledge gap. The provided experimental protocols offer a clear path for researchers to elucidate the specific pharmacological profile of this compound at the D2 receptor. Future studies should prioritize conducting radioligand binding assays to determine its affinity (Ki) and functional assays, such as cAMP inhibition, to ascertain its efficacy as an antagonist. Such data will be instrumental in understanding the full spectrum of this compound's pharmacological activity and will clarify its potential, if any, as a modulator of the dopaminergic system. This will be critical for a more complete risk-benefit assessment and could unveil novel therapeutic applications or contraindications for this compound.

References

Stereoselective Pharmacokinetics of Dioxopromethazine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine (DPZ), a phenothiazine antihistamine, is clinically utilized as a racemic mixture for the treatment of respiratory illnesses.[1][2] Like many chiral drugs, its enantiomers can exhibit different pharmacological and pharmacokinetic behaviors within a biological system.[3][4] Understanding the stereoselective pharmacokinetics—the differential absorption, distribution, metabolism, and excretion of enantiomers—is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects.[3][5] This technical guide provides an in-depth overview of the stereoselective pharmacokinetics of R- and S-dioxopromethazine, summarizing key quantitative data, detailing experimental methodologies, and visualizing the analytical workflow.

Pharmacokinetic Profile of Dioxopromethazine Enantiomers

A study in rats has demonstrated significant stereoselectivity in the pharmacokinetics of dioxopromethazine enantiomers.[1][2] Following administration of a racemic mixture, the plasma concentrations of the two enantiomers varied, leading to different pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

The primary pharmacokinetic parameters for the R- and S-enantiomers of dioxopromethazine in rat plasma are summarized in the table below. These findings indicate a notable difference in the exposure and elimination profiles of the two enantiomers.[1][2]

ParameterR-DioxopromethazineS-Dioxopromethazine
Cmax (ng/mL) 25.6 ± 7.238.9 ± 10.1
Tmax (h) 0.5 ± 0.20.5 ± 0.2
AUC (0-t) (ng·h/mL) 45.8 ± 15.382.4 ± 21.5
AUC (0-∞) (ng·h/mL) 48.1 ± 16.286.7 ± 22.8
t1/2 (h) 2.8 ± 0.93.1 ± 0.7

Data presented as mean ± standard deviation. Source: Enantiomeric Separation of Dioxopromethazine and its Stereoselective Pharmacokinetics in Rats by HPLC-MS/MS[1][2]

Experimental Protocols

A robust and validated bioanalytical method is essential for the accurate quantification of individual enantiomers in biological matrices. The following section details the methodology used to study the stereoselective pharmacokinetics of dioxopromethazine in rats.[1][2]

Enantioselective Quantification by HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the simultaneous determination of R- and S-dioxopromethazine in rat plasma.[1][2]

1. Sample Preparation:

  • Alkalinization of plasma samples with 1 M sodium carbonate (Na₂CO₃).[1][2]

  • Liquid-liquid extraction of dioxopromethazine enantiomers and the internal standard (diphenhydramine) using ethyl acetate.[1][2]

2. Chromatographic Separation:

  • Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).[1][2]

  • Mobile Phase: A mixture of ammonium acetate (10 mM; pH 4.5) and methanol in a 90:10 (v/v) ratio.[1][2]

  • Separation Time: Complete separation of the R- and S-enantiomers was achieved within 12 minutes with a resolution (Rs) of 2.8.[1][2]

3. Mass Spectrometric Detection:

  • Mode: Multiple reaction monitoring (MRM).[1][2]

  • Transitions:

    • Dioxopromethazine enantiomers: m/z 317.2 → 86.1.[1][2]

    • Internal Standard (Diphenhydramine): m/z 256.2 → 167.1.[1][2]

4. Method Validation:

  • Linearity: The method demonstrated good linearity for each enantiomer over a concentration range of 1.00 - 80.00 ng/mL, with a correlation coefficient (r²) greater than 0.995.[1][2]

  • Lower Limit of Quantitation (LLOQ): 1.00 ng/mL.[1][2]

  • Precision and Accuracy: Intra-day and inter-day precision (RSDs, %) were below 12.3%, and accuracies (REs, %) were within -10.5% to 6.6%.[1][2]

  • Chiral Inversion: No chiral inversion of the enantiomers was observed during the assay.[1][2]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps in the experimental workflow for the stereoselective pharmacokinetic analysis of dioxopromethazine enantiomers.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Separation cluster_2 Quantification cluster_3 Data Analysis A Rat Plasma Sample Collection B Alkalinization with 1M Na2CO3 A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Chiral HPLC Separation (Chiralpak AGP Column) C->D E Tandem Mass Spectrometry (MRM Mode) D->E F Quantification of R- and S-DPZ E->F G Pharmacokinetic Modeling F->G

Caption: Workflow for the stereoselective analysis of dioxopromethazine enantiomers.

Conclusion

The pharmacokinetic profile of dioxopromethazine is demonstrably stereoselective, with the S-enantiomer showing significantly higher plasma concentrations and overall exposure (AUC) compared to the R-enantiomer in rats.[1][2] This difference underscores the importance of evaluating individual enantiomers during the drug development process. The validated HPLC-MS/MS method provides a reliable tool for these investigations. Further research is warranted to elucidate the underlying mechanisms of this stereoselectivity, such as differential metabolism by cytochrome P450 enzymes, and to determine the clinical implications of these pharmacokinetic differences.

References

Dioxopromethazine Hydrochloride: A Technical Overview of its Role as a Promethazine Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine, a first-generation antihistamine with sedative and antiemetic properties, undergoes extensive metabolism in the body, leading to the formation of several derivatives. Among these is dioxopromethazine hydrochloride, also known as promethazine sulfone. This technical guide provides an in-depth analysis of this compound as a metabolite of promethazine, focusing on its quantitative analysis, the experimental protocols for its detection, and its known biological activities. While comprehensive human pharmacokinetic data for this compound remains limited, this document consolidates the available information to support further research and drug development efforts.

Metabolic Pathway of Promethazine

Promethazine is primarily metabolized in the liver, with the main routes of biotransformation being S-oxidation and N-demethylation. The sulfoxides of promethazine and N-desmethylpromethazine are the predominant metabolites found in urine[1]. Dioxopromethazine is a further oxidation product of promethazine sulfoxide.

Promethazine Metabolism Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide Promethazine->Promethazine_Sulfoxide S-oxidation (CYP2D6) N_Desmethylpromethazine N-Desmethyl- promethazine Promethazine->N_Desmethylpromethazine N-demethylation Hydroxy_Metabolite Hydroxy Metabolite Promethazine->Hydroxy_Metabolite Hydroxylation (CYP2D6) Dioxopromethazine Dioxopromethazine Hydrochloride (Promethazine Sulfone) Promethazine_Sulfoxide->Dioxopromethazine Oxidation

Caption: Metabolic pathway of Promethazine to its major metabolites.

Quantitative Data

Quantitative data on the metabolism of promethazine in humans primarily focuses on its major metabolite, promethazine sulfoxide. Following an intravenous dose of promethazine, approximately 10% is eliminated in the urine as promethazine sulfoxide, while unchanged promethazine and desmethylpromethazine account for 0.64% and 0.02-2.02%, respectively[2].

Table 1: Pharmacokinetic Parameters of Promethazine and its Metabolites in Humans (Intravenous and Oral Administration)

ParameterPromethazine (Intravenous)Promethazine (Oral)Promethazine Sulfoxide (from IV Promethazine)Promethazine Sulfoxide (from Oral Promethazine)
Cmax 10.0 ng/mL[2]2.4-18.0 ng/mL[2]--
Tmax 4-10 h[2]1.5-3 h[2]--
AUC 14,466 ngh/mL[2]11,511 ngh/mL[2]Route dependent shape[3]Route dependent shape[3]
Elimination Half-life 12-15 h[2]12-15 h[2]--
Oral Bioavailability -25%[3]--
Renal Clearance 5.9 mL/min[2]-90.4 mL/min[2]-

Table 2: Stereoselective Pharmacokinetic Parameters of Dioxopromethazine (DPZ) Enantiomers in Rat Plasma [4]

ParameterR-DPZS-DPZ
Tmax (h) 1.83 ± 1.171.17 ± 0.41
Cmax (ng/mL) 31.06 ± 8.1346.13 ± 10.25
AUC (0-t) (ng/mLh) 144.11 ± 31.12196.34 ± 45.21
AUC (0-∞) (ng/mLh) 151.23 ± 33.15205.17 ± 47.33
t1/2 (h) 3.87 ± 1.213.54 ± 0.98
CLz/F (L/h/kg) 2.23 ± 0.481.65 ± 0.38

Experimental Protocols

The quantification of this compound and other promethazine metabolites typically involves chromatographic methods coupled with mass spectrometry.

Methodology: Enantioselective HPLC-MS/MS for Dioxopromethazine in Rat Plasma[4]

This method allows for the separation and quantification of the R- and S-enantiomers of dioxopromethazine.

  • Sample Preparation:

    • Alkalinize rat plasma with 1 M Na2CO3.

    • Perform liquid-liquid extraction of dioxopromethazine enantiomers and an internal standard (e.g., diphenhydramine) using ethyl acetate.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).

    • Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).

    • Flow Rate: Not specified.

    • Column Temperature: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometry Detection:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Dioxopromethazine enantiomers: m/z 317.2 → 86.1

      • Internal Standard (Diphenhydramine): m/z 256.2 → 167.1

  • Validation:

    • Linearity: 1.00 - 80.00 ng/mL (r² > 0.995).

    • Lower Limit of Quantitation (LLOQ): 1.00 ng/mL.

    • Precision (RSD%): < 12.3%.

    • Accuracy (RE%): -10.5% to 6.6%.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Rat Plasma Sample Alkalinization Alkalinize with Na2CO3 Plasma->Alkalinization Extraction Liquid-Liquid Extraction (Ethyl Acetate) Alkalinization->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation HPLC HPLC Separation (Chiralpak AGP) Evaporation->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quantification Quantification MS->Quantification Signaling Pathway cluster_receptors Receptor Antagonism cluster_effects Physiological Effects Dioxopromethazine Dioxopromethazine Hydrochloride H1_Receptor Histamine H1 Receptor Dioxopromethazine->H1_Receptor blocks D2_Receptor Dopamine D2 Receptor Dioxopromethazine->D2_Receptor blocks mACh_Receptor Muscarinic Acetylcholine Receptor Dioxopromethazine->mACh_Receptor blocks Antihistaminic Antihistaminic Effect H1_Receptor->Antihistaminic leads to Antiemetic Antiemetic Effect D2_Receptor->Antiemetic leads to Sedative Sedative Effect D2_Receptor->Sedative contributes to mACh_Receptor->Antiemetic contributes to Anticholinergic Anticholinergic Effect mACh_Receptor->Anticholinergic leads to

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dioxopromethazine HCl Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride (HCl) is a phenothiazine derivative recognized for its antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2] This technical guide provides a comprehensive overview of the essential physical and chemical properties of Dioxopromethazine HCl powder. It is intended to serve as a crucial resource for researchers, scientists, and professionals engaged in drug development and formulation. This document details experimental protocols for the characterization of this active pharmaceutical ingredient (API), presents its known properties in structured tables, and visualizes key concepts through diagrams to facilitate a deeper understanding of its behavior.

Chemical Identity

Dioxopromethazine HCl is chemically known as 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride.[1] It is a metabolite of promethazine.[1][3]

IdentifierValue
Chemical Name 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride
Synonyms Dioxoprome, Promethazine sulfone hydrochloride, Prothanon[1][4]
CAS Number 13754-56-8[1]
Molecular Formula C₁₇H₂₁ClN₂O₂S[5]
Molecular Weight 352.88 g/mol [4]
Chemical Structure

Physical Properties

The physical characteristics of Dioxopromethazine HCl powder are critical for its handling, formulation, and bioavailability.

PropertyValue
Appearance White to off-white or light beige crystalline powder.[1][4][6]
Melting Point 127-129 °C[1][4]
Boiling Point 478.451 °C at 760 mmHg (Predicted)[1]
Density 1.224 g/cm³[1][4]
Solubility Slightly soluble in chloroform and methanol (with heating).[1] Further details on solubility in various solvents are available.[7]
Storage Refrigerator.[1]

Chemical Properties

The chemical properties of Dioxopromethazine HCl dictate its reactivity, stability, and mechanism of action.

PropertyValue
pKa 8.88 ± 0.50 (Predicted)[1]
Flash Point 243.159 °C[1]
Vapor Pressure 2.57E-09 mmHg at 25°C[1]
Refractive Index 1.605[1]

Mechanism of Action and Signaling Pathway

Dioxopromethazine is a phenothiazine derivative that exerts its therapeutic effects through the antagonism of multiple receptors.[2] Its primary mechanisms of action include blocking dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.[2] This multi-receptor antagonism is responsible for its antipsychotic, antihistaminic, sedative, and antiemetic properties.[2][8]

G Dioxopromethazine HCl Signaling Pathway cluster_drug Dioxopromethazine HCl cluster_receptors Receptor Targets cluster_effects Physiological Effects Dioxo Dioxopromethazine D2 Dopamine D2 Receptor Dioxo->D2 H1 Histamine H1 Receptor Dioxo->H1 mAChR Muscarinic Acetylcholine Receptor Dioxo->mAChR Antipsychotic Antipsychotic Effect D2->Antipsychotic Antihistamine Antihistamine Effect (Sedation, Allergy Relief) H1->Antihistamine Anticholinergic Anticholinergic Effect (Antiemetic) mAChR->Anticholinergic

Caption: Signaling pathway of Dioxopromethazine HCl.

Experimental Protocols

Detailed methodologies for the characterization of Dioxopromethazine HCl powder are provided below.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for equilibrium solubility determination.

  • Preparation of Media: Prepare buffers at various pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of Dioxopromethazine HCl powder to a stoppered flask containing a known volume of the respective buffer.

  • Equilibration: Place the flasks in a shaking water bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Preparation: Withdraw a sample from each flask and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Analysis: Analyze the concentration of Dioxopromethazine HCl in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is determined from the concentration of the saturated solution.

Melting Point Determination (USP <741> Method)

This protocol follows the guidelines of the United States Pharmacopeia (USP).[3][9]

  • Sample Preparation: Finely powder the Dioxopromethazine HCl sample.

  • Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[10]

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[11]

  • Observation: The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which it is completely molten.[9]

pKa Determination (Potentiometric Titration)

This is a standard method for determining the acid dissociation constant.[1][12][13]

  • Solution Preparation: Dissolve a precisely weighed amount of Dioxopromethazine HCl in a suitable solvent (e.g., water or a water-methanol mixture).

  • Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis
  • Solution Preparation: Prepare a dilute solution of Dioxopromethazine HCl in a suitable UV-transparent solvent (e.g., methanol or water).

  • Measurement: Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm) using a double-beam UV-Vis spectrophotometer.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

  • Sample Preparation (KBr Pellet Method): Mix a small amount of Dioxopromethazine HCl powder with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[6][14]

  • Measurement: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Preparation: Dissolve a small amount of Dioxopromethazine HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Measurement: Record the ¹H-NMR spectrum using a high-resolution NMR spectrometer.

  • Analysis: Analyze the chemical shifts, integration, and splitting patterns of the proton signals to confirm the molecular structure.

X-Ray Powder Diffraction (XRPD)
  • Sample Preparation: Gently pack the Dioxopromethazine HCl powder into a sample holder.

  • Measurement: Mount the sample holder in an X-ray diffractometer and expose it to a monochromatic X-ray beam.

  • Data Collection: Record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffraction pattern provides information about the crystalline structure of the powder.

Thermal Analysis (TGA/DSC)
  • Sample Preparation: Place a small, accurately weighed amount of Dioxopromethazine HCl powder into an appropriate sample pan (e.g., aluminum).

  • Measurement: Place the sample pan in the furnace of a simultaneous TGA/DSC instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Collection: Continuously record the sample weight (TGA) and the heat flow into or out of the sample (DSC) as a function of temperature.

  • Analysis: The TGA thermogram indicates thermal stability and decomposition temperatures, while the DSC thermogram reveals thermal events such as melting, crystallization, and solid-state transitions.[2][5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive characterization of a pharmaceutical powder like Dioxopromethazine HCl.

G General Experimental Workflow for Pharmaceutical Powder Characterization cluster_start Starting Material cluster_phys_chem Physicochemical Characterization cluster_spectro Spectroscopic Analysis cluster_solid_state Solid-State Characterization cluster_end Data Analysis & Reporting Start Dioxopromethazine HCl Powder Solubility Solubility Determination Start->Solubility MeltingPoint Melting Point Start->MeltingPoint pKa pKa Determination Start->pKa UVVis UV-Vis Start->UVVis FTIR FTIR Start->FTIR NMR NMR Start->NMR XRPD XRPD Start->XRPD TGA_DSC TGA/DSC Start->TGA_DSC Analysis Comprehensive Data Analysis Solubility->Analysis MeltingPoint->Analysis pKa->Analysis UVVis->Analysis FTIR->Analysis NMR->Analysis XRPD->Analysis TGA_DSC->Analysis Report Technical Report Analysis->Report

Caption: Workflow for Dioxopromethazine HCl characterization.

Conclusion

This technical guide has synthesized the available data on the physical and chemical properties of Dioxopromethazine HCl powder and provided detailed experimental protocols for its characterization. The presented information is vital for the consistent and effective use of this compound in research and pharmaceutical development. The structured tables and diagrams are designed to offer a clear and accessible resource for scientists, facilitating informed decision-making in formulation, quality control, and further investigation of this pharmacologically active molecule.

References

Early-Stage Research on Dioxopromethazine Hydrochloride for Neuropsychiatric Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride, a phenothiazine derivative historically recognized for its antihistaminic properties, is emerging as a compound of interest in the field of neuropsychiatry. Early-stage research suggests a potential role as a novel neuroleptic agent, distinguished by a dual-modulatory mechanism of action targeting both dopaminergic and serotonergic pathways. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth overview of its pharmacological profile, pharmacokinetic properties, and the experimental methodologies employed in its initial evaluation. The document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound for a range of neuropsychiatric disorders, including schizophrenia and mood disorders.

Introduction

This compound (also known as Prothanon) is a derivative of promethazine, belonging to the phenothiazine class of compounds. While initially investigated for its potent antihistaminic and antitussive effects, recent inquiries have focused on its potential utility in treating neuropsychiatric conditions. This interest stems from its unique proposed mechanism of action which may offer a distinct therapeutic profile compared to traditional antipsychotics. This guide provides a comprehensive summary of the early-stage, publicly available research on this compound, with a focus on data relevant to its development for neuropsychiatric indications.

Mechanism of Action

This compound is hypothesized to exert its neuropsychiatric effects through a multi-faceted mechanism of action, primarily as a dual-modulator of dopamine and serotonin receptors.

  • Dopamine D2 Receptor Antagonism : As a phenothiazine derivative, Dioxopromethazine is expected to exhibit antagonist activity at dopamine D2 receptors. This is a hallmark of typical antipsychotic drugs and is crucial for mitigating the positive symptoms of psychosis.

  • Serotonin 5-HT2A and 5-HT2C Receptor Antagonism : The compound is also suggested to have a high affinity for serotonin 5-HT2A and 5-HT2C receptors. Antagonism at these receptors is a key feature of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects and potential efficacy against negative and cognitive symptoms of schizophrenia.

  • Glutamate Neurotransmission Modulation : Preliminary information suggests that Dioxopromethazine may also modulate glutamate neurotransmission. Dysregulation of glutamate pathways is increasingly implicated in the pathophysiology of various neuropsychiatric disorders.

Signaling Pathway Diagram

Dioxopromethazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA Dopamine DOPA->DA DA_Vesicle DA Vesicle DA->DA_Vesicle D2R D2 Receptor DA_Vesicle->D2R DA Effector Downstream Signaling D2R->Effector HT2AR 5-HT2A Receptor HT2AR->Effector HT2CR 5-HT2C Receptor HT2CR->Effector GluR Glutamate Receptor GluR->Effector Serotonin Serotonin->HT2AR Serotonin->HT2CR Glutamate Glutamate->GluR Dioxopromethazine Dioxopromethazine hydrochloride Dioxopromethazine->D2R Antagonism Dioxopromethazine->HT2AR Antagonism Dioxopromethazine->HT2CR Antagonism Dioxopromethazine->GluR Modulation

Caption: Proposed mechanism of action for this compound.

Preclinical Pharmacology

Quantitative preclinical data on the neuropsychiatric properties of this compound is sparse in publicly accessible literature. The primary early pharmacological evaluation was reported in a 1970 German publication by Bartsch R, et al., however, the specific binding affinities and functional assay results from this study are not widely available.

Receptor Binding Affinity

Specific Ki values for this compound at dopamine and serotonin receptor subtypes have not been identified in the reviewed literature. For context, the following table presents typical binding affinities of the parent compound, promethazine, and the common phenothiazine antipsychotic, chlorpromazine. It is important to note that these are not the values for Dioxopromethazine and are provided for comparative purposes only.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Related Phenothiazines

ReceptorPromethazineChlorpromazine
Dopamine D22601.1
Serotonin 5-HT2A4.61.9
Serotonin 5-HT2CModerate Affinity9.0
Histamine H11.40.5
Muscarinic M12314
Adrenergic α17.41.8

Note: Data for promethazine and chlorpromazine are compiled from various public databases and literature sources. These values are illustrative and may vary between studies.

In Vivo Studies

No in vivo studies evaluating the efficacy of this compound in animal models of neuropsychiatric disorders (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition, forced swim test) were found in the reviewed literature.

Pharmacokinetics

A study on the stereoselective pharmacokinetics of Dioxopromethazine (DPZ) was conducted in rats, providing valuable insight into its absorption, distribution, metabolism, and excretion.

Stereoselective Pharmacokinetics in Rats

The pharmacokinetic behavior of the R- and S-enantiomers of Dioxopromethazine was found to be stereoselective. The following table summarizes the key pharmacokinetic parameters after intravenous administration.

Table 2: Pharmacokinetic Parameters of Dioxopromethazine Enantiomers in Rats (Intravenous Administration)

ParameterR-DPZS-DPZ
AUC (0-t) (ng·h/mL) 158.3 ± 25.4120.7 ± 18.9
AUC (0-∞) (ng·h/mL) 162.1 ± 26.1124.5 ± 19.3
t1/2 (h) 2.8 ± 0.52.5 ± 0.4
CL (L/h/kg) 1.24 ± 0.211.62 ± 0.27
Vd (L/kg) 4.9 ± 0.95.8 ± 1.1

Data presented as mean ± standard deviation. AUC: Area under the curve, t1/2: Half-life, CL: Clearance, Vd: Volume of distribution.

Experimental Protocol: Pharmacokinetic Study in Rats

Objective: To determine the stereoselective pharmacokinetic profile of Dioxopromethazine enantiomers in rats.

Animals: Male Sprague-Dawley rats.

Drug Administration:

  • A single intravenous dose of racemic this compound.

Blood Sampling:

  • Serial blood samples were collected from the tail vein at predetermined time points post-dosing.

Sample Preparation:

  • Plasma was separated by centrifugation.

  • Plasma samples were alkalinized with 1 M Na2CO3.

  • Dioxopromethazine enantiomers and an internal standard (diphenhydramine) were extracted with ethyl acetate.

  • The organic layer was evaporated to dryness and the residue was reconstituted for analysis.

Analytical Method:

  • A validated, enantioselective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was used for the quantification of R- and S-Dioxopromethazine in plasma.

  • Chromatographic Separation: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).

  • Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).

  • Detection: Multiple reaction monitoring (MRM) mode.

    • Transitions: m/z 317.2 → 86.1 for DPZ enantiomers and m/z 256.2 → 167.1 for the internal standard.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Experimental Workflow Diagram

Pharmacokinetic_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Dosing IV Dosing of Rats (Racemic Dioxopromethazine) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Liquid-Liquid Extraction Plasma_Separation->Sample_Extraction HPLC_MSMS Enantioselective HPLC-MS/MS Analysis Sample_Extraction->HPLC_MSMS PK_Analysis Pharmacokinetic Modeling (Non-compartmental) HPLC_MSMS->PK_Analysis Results Data Tabulation & Interpretation PK_Analysis->Results

Caption: Workflow for the stereoselective pharmacokinetic study of Dioxopromethazine.

Discussion and Future Directions

The early-stage research on this compound presents an intriguing, albeit incomplete, picture of a compound with potential for neuropsychiatric applications. The proposed dual antagonism of dopamine D2 and serotonin 5-HT2A/2C receptors aligns with the pharmacological profile of modern atypical antipsychotics, suggesting a potential for broad efficacy with a favorable side-effect profile. The additional modulation of glutamate pathways, if confirmed, would further differentiate Dioxopromethazine from existing treatments and could offer benefits for the cognitive and negative symptoms of schizophrenia.

However, the current body of publicly available evidence is insufficient to fully assess its therapeutic potential. The critical next steps in the preclinical development of this compound should include:

  • Comprehensive Receptor Profiling: A full in vitro receptor binding panel is necessary to quantify the affinity of Dioxopromethazine for a wide range of CNS targets, including all dopamine and serotonin receptor subtypes, as well as adrenergic, muscarinic, and histaminergic receptors. This will provide a clear understanding of its selectivity and potential for off-target effects.

  • In Vitro Functional Assays: Functional assays are required to determine the activity of Dioxopromethazine at its primary targets (i.e., whether it is a full antagonist, partial agonist, or inverse agonist).

  • In Vivo Efficacy Studies: Evaluation in validated animal models of psychosis, depression, and anxiety is essential to establish its potential therapeutic efficacy. Key models would include amphetamine- or PCP-induced hyperlocomotion, prepulse inhibition of the startle reflex, the forced swim test, and the elevated plus maze.

  • Safety Pharmacology and Toxicology: A thorough assessment of its safety profile, including cardiovascular, respiratory, and central nervous system safety pharmacology, is a prerequisite for any clinical development.

Conclusion

This compound is a phenothiazine derivative with a proposed mechanism of action that suggests potential as a novel treatment for neuropsychiatric disorders. While early research is promising, a significant amount of further preclinical investigation is required to fully characterize its pharmacological profile and validate its therapeutic potential. This technical guide provides a summary of the currently available information to support and guide future research endeavors in this area.

Dioxopromethazine Hydrochloride: A Technical Guide for Research in Asthmatic Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling. The role of histamine as a key mediator in the early phase of allergic asthma is well-established, acting primarily through the histamine H1 receptor. Dioxopromethazine hydrochloride, a phenothiazine derivative, is an antihistamine that has been noted for its potential to inhibit asthmatic symptoms.[1] This technical guide provides a comprehensive overview of this compound for research applications in asthma. It covers its mechanism of action, proposes detailed experimental protocols for its evaluation in preclinical models, and outlines the key signaling pathways involved. Due to the limited availability of public research specifically on this compound in asthma models, this guide also draws upon data from the closely related and well-studied phenothiazine antihistamine, promethazine, to provide a robust framework for future research.

Introduction to this compound

This compound is an orally active antihistamine belonging to the phenothiazine class of drugs.[1][2] It is structurally related to promethazine and is recognized for its antihistaminic, anti-allergic, antitussive, and anti-inflammatory properties.[2] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[3] The S,S-dioxide derivative of promethazine, dioxopromethazine, is expected to exhibit a distinct pharmacological profile that warrants investigation in the context of airway inflammation.

Mechanism of Action in the Context of Asthma

The therapeutic potential of this compound in asthma is primarily attributed to its antagonism of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). Histamine, released from activated mast cells upon allergen exposure, plays a pivotal role in the pathophysiology of asthma by inducing:

  • Bronchoconstriction: Binding of histamine to H1 receptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle contraction and narrowing of the airways.

  • Increased Vascular Permeability: Histamine increases the permeability of bronchial blood vessels, leading to edema of the airway wall.

  • Mucus Secretion: It stimulates mucus production from goblet cells, contributing to airway obstruction.

  • Inflammatory Cell Recruitment: Histamine can modulate the activity of various immune cells, contributing to the inflammatory infiltrate seen in asthma.

By blocking the H1 receptor, this compound is expected to inhibit these histamine-mediated effects, thereby alleviating the symptoms of allergic asthma.

Quantitative Data (Comparative)

CompoundReceptorBinding Affinity (Ki)Reference
PromethazineHistamine H11.4 nM[4]

This table will be updated as specific data for this compound becomes available.

Signaling Pathways

The antagonism of the H1 receptor by this compound interrupts key signaling pathways involved in the asthmatic response.

Histamine H1 Receptor Signaling in Airway Smooth Muscle Cells

Histamine binding to the H1 receptor on airway smooth muscle cells activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in smooth muscle contraction and bronchoconstriction. This compound, by blocking the H1 receptor, prevents this cascade.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Histamine Histamine Histamine->H1R Dioxopromethazine Dioxopromethazine Hydrochloride Dioxopromethazine->H1R Inhibition

Caption: Histamine H1 Receptor Signaling Pathway in Airway Smooth Muscle Cells.
Modulation of Th2 Cytokine Signaling

Allergic asthma is characterized by a Th2-dominant immune response, with elevated levels of cytokines such as IL-4, IL-5, and IL-13. These cytokines contribute to IgE production, eosinophil recruitment and survival, and airway hyperresponsiveness. Histamine can influence the function of dendritic cells, polarizing T-cell responses towards a Th2 phenotype.[5] By blocking histamine's effects, this compound may indirectly modulate the Th2 inflammatory cascade.

Th2_Cytokine_Modulation cluster_activation Allergen Presentation cluster_differentiation Th2 Differentiation and Cytokine Release cluster_effects Asthmatic Response Allergen Allergen APC Antigen Presenting Cell (e.g., Dendritic Cell) Allergen->APC Th0 Naive T Cell APC->Th0 presents antigen Th2 Th2 Cell Th0->Th2 differentiates IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 IgE IgE Production (B Cells) IL4->IgE Eosinophils Eosinophil Recruitment and Activation IL5->Eosinophils AHR Airway Hyperresponsiveness IL13->AHR Histamine Histamine Histamine->APC modulates Dioxopromethazine Dioxopromethazine Hydrochloride Dioxopromethazine->Histamine Inhibits effect on APC

Caption: Indirect Modulation of Th2 Cytokine Signaling by this compound.

Experimental Protocols

The following protocols are proposed for the evaluation of this compound in a preclinical model of allergic asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is a widely used and well-characterized model to study the pathophysiology of allergic asthma and to evaluate the efficacy of therapeutic agents.[6]

Experimental Workflow:

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Phase Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day0->Day14 Day21_23 Days 21-23 OVA Aerosol Challenge Day14->Day21_23 Day24 Day 24 Measurement of Airway Hyperresponsiveness (AHR) Day21_23->Day24 Treatment Dioxopromethazine HCl (or vehicle/control) Administered before challenge Treatment->Day21_23 pre-treatment Day25 Day 25 BALF Collection, Lung Histology, Cytokine Analysis Day24->Day25

Caption: Experimental Workflow for the Ovalbumin-Induced Asthma Model.

Methodology:

  • Animals: 8-10 week old female BALB/c mice are commonly used due to their propensity to develop a strong Th2-type immune response.

  • Sensitization:

    • On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL of saline.

    • A control group receives i.p. injections of saline with Alum.

  • Drug Administration:

    • This compound is dissolved in an appropriate vehicle (e.g., sterile saline).

    • From day 20 to day 23 (or as determined by dose-response studies), mice are administered a specific dose of this compound (e.g., 1, 5, 10 mg/kg) via an appropriate route (e.g., oral gavage or i.p. injection) 1 hour prior to the OVA challenge.

    • A vehicle control group receives the vehicle alone. A positive control group could be treated with a standard anti-asthmatic drug like dexamethasone.

  • Airway Challenge:

    • On days 21, 22, and 23, sensitized mice are challenged with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.

    • Control mice are challenged with a saline aerosol.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge (Day 24), AHR is assessed using a whole-body plethysmograph.

    • Mice are exposed to increasing concentrations of aerosolized methacholine (0, 3.125, 6.25, 12.5, 25, 50 mg/mL), and the enhanced pause (Penh) value, an indicator of airway obstruction, is recorded.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis:

    • 48 hours after the final challenge (Day 25), mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS).

    • The bronchoalveolar lavage fluid (BALF) is collected, and the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined after cytocentrifugation and staining.

  • Lung Histology:

    • After lavage, the lungs are fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.

  • Cytokine and IgE Measurement:

    • The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA.

    • Serum is collected to measure the levels of OVA-specific IgE by ELISA.

Conclusion

This compound, as a potent antihistamine, holds theoretical promise for the amelioration of asthmatic symptoms, particularly in the context of allergic asthma where histamine is a key mediator. The lack of specific preclinical data for this compound in asthma models highlights a significant research gap. The experimental protocols and mechanistic insights provided in this guide, based on the known pharmacology of phenothiazine antihistamines and established models of allergic airway inflammation, offer a robust framework for researchers to systematically investigate the therapeutic potential of this compound in asthma. Such studies are crucial to elucidate its efficacy and mechanism of action in reducing airway inflammation and hyperresponsiveness.

References

Methodological & Application

Application Notes and Protocols for the HPLC-MS/MS Analysis of Dioxopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine hydrochloride, a phenothiazine derivative, possesses antitussive, antiasthmatic, and antihistaminic properties.[1][2] It is structurally similar to promethazine hydrochloride and is often produced through its oxidation.[1] Accurate and sensitive quantification of dioxopromethazine in various matrices is crucial for pharmacokinetic studies, drug development, and quality control. This document provides a detailed protocol for the analysis of dioxopromethazine using a robust and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology outlined is based on validated procedures for similar compounds and provides a strong foundation for laboratory implementation.[3]

Experimental Protocols

This section details the necessary steps for sample preparation, standard solution preparation, and instrumental analysis for the quantification of dioxopromethazine.

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to achieve a final concentration of 1.0 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 90:10 water/methanol mixture to prepare working standard solutions at desired concentrations for the calibration curve.[4]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a known amount of dioxopromethazine into the appropriate matrix (e.g., plasma, water).

Sample Preparation: Liquid-Liquid Extraction from Plasma[3]
  • Aliquot: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard (IS): Add the internal standard solution (e.g., Diphenhydramine) to each sample.

  • Alkalinization: Add 50 µL of 1M Sodium Carbonate (Na₂CO₃) solution to each tube and vortex briefly. This step is crucial for efficient extraction.[3]

  • Extraction: Add 1 mL of ethyl acetate to each tube. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for injection into the HPLC-MS/MS system.

HPLC-MS/MS Instrumental Conditions

The following table outlines the optimized parameters for the chromatographic separation and mass spectrometric detection of dioxopromethazine.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column Reversed-Phase C18 Column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm)[5][6]
Mobile Phase A: 10 mM Ammonium Acetate in water (pH 4.5) B: Methanol Gradient: 90:10 (A:B)[3]
Flow Rate 0.6 mL/min[3]
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[3]
Detection Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transitions Dioxopromethazine: m/z 317.2 → 86.1 Internal Standard (Diphenhydramine): m/z 256.2 → 167.1[3]
Gas Temperature 350°C[7]
Nebulizer Pressure 40 psi[7]
Capillary Voltage 3500 V[7]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of the described HPLC-MS/MS method, based on validated results for dioxopromethazine enantiomers.[3]

Table 1: Calibration Curve and Sensitivity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Dioxopromethazine1.00 - 80.00> 0.9951.00
Table 2: Precision and Accuracy
QC LevelIntra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% RE)
Low< 12.3%< 12.3%Within -10.5% to 6.6%
Medium< 12.3%< 12.3%Within -10.5% to 6.6%
High< 12.3%< 12.3%Within -10.5% to 6.6%

% RSD: Percent Relative Standard Deviation % RE: Percent Relative Error

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Aliquoting Alkalinize Alkalinization (1M Na2CO3) Sample->Alkalinize Extract Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation (N2 Stream) Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for Dioxopromethazine analysis.

HPLC_MSMS_System HPLC HPLC System Mobile Phase Pump Autosampler Column Oven Column C18 Column HPLC->Column Analyte Introduction MSMS Tandem Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector Column->MSMS Eluent Transfer & Ionization DataSystem Data System MSMS->DataSystem Signal Acquisition DataSystem->HPLC Instrument Control DataSystem->MSMS Instrument Control

Caption: Key components of the HPLC-MS/MS system.

References

Application Notes and Protocols for Dioxopromethazine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine hydrochloride is a phenothiazine derivative with known antihistaminic properties. As a member of this versatile class of compounds, it holds potential for broader applications in cell biology research, including but not limited to studies on cell signaling, proliferation, and apoptosis. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture experiments. The information compiled herein is intended to serve as a comprehensive guide for researchers utilizing this compound in in vitro studies.

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.

PropertyValueSource
Molecular Formula C₁₇H₂₁ClN₂O₂S--INVALID-LINK--
Molecular Weight 352.88 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
Solubility DMSO: 11.67 mg/mL (33.07 mM)MedChemExpress
Storage (Powder) -20°C for 3 years, 4°C for 2 yearsMedChemExpress
Storage (Stock Solution) -80°C for 6 months, -20°C for 1 monthMedChemExpress

Experimental Protocols

Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm this compound powder to room temperature before opening the vial.

  • Weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, use the following calculation:

    • Mass (mg) = 10 mM * 352.88 g/mol * Volume (L)

    • For 1 mL of 10 mM stock solution, weigh 3.53 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the vial containing the powder. For example, add 1 mL of DMSO to 3.53 mg of the compound.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication may be required to facilitate dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C as recommended in the table above.

Determination of Working Concentration and Cell Viability Assay

It is crucial to determine the appropriate working concentration range of this compound that is effective for the intended biological assay while minimizing cytotoxicity. A cell viability assay, such as the MTT or MTS assay, is recommended.

Materials:

  • Cells of interest (e.g., cancer cell lines, primary cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A suggested starting range, based on studies of similar phenothiazine derivatives, could be from 1 µM to 100 µM.[1][2] Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity.

  • Treat the cells with the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Perform the MTT or MTS assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Modulation

Based on studies of the related compound promethazine, this compound may affect the PI3K/Akt signaling pathway.[3][4] Western blotting can be used to investigate the phosphorylation status of key proteins in this and other pathways like NF-κB and MAPK.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Analysis weigh Weigh Dioxopromethazine HCl dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -20°C/-80°C aliquot->store seed Seed Cells treat Treat with Dioxopromethazine HCl seed->treat incubate Incubate treat->incubate viability Cell Viability Assay (MTT/MTS) incubate->viability western Western Blot incubate->western

Caption: Experimental workflow for this compound in cell culture.

G cluster_membrane cluster_cytoplasm cluster_nucleus dioxo Dioxopromethazine hydrochloride receptor Receptor (e.g., GPCR) dioxo->receptor Antagonism pi3k PI3K dioxo->pi3k Inhibition (Putative) receptor->pi3k Activation (Putative) mek MEK receptor->mek Activation (Putative) akt Akt pi3k->akt Phosphorylation nfkb_i IκB akt->nfkb_i Phosphorylation (Inhibition) nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation erk ERK mek->erk Phosphorylation gene Gene Expression (Proliferation, Apoptosis) erk->gene nfkb_n->gene

References

Application Notes and Protocols for In Vivo Administration of Dioxopromethazine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of dioxopromethazine hydrochloride in rodent models. The following protocols and data are compiled to facilitate experimental design and execution in preclinical research settings.

Compound Information

This compound is a phenothiazine derivative with potent antihistaminic, antitussive, and anti-inflammatory properties.[1] It functions primarily as an antagonist of histamine H1, dopamine D2, and muscarinic acetylcholine receptors. Understanding its physicochemical properties is crucial for appropriate formulation and administration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₀N₂O₂S·HCl[2]
Molecular Weight352.88 g/mol [2]
AppearanceWhite to off-white powder[2]
SolubilitySoluble in water, acetic acid, ethanol, and methanol. Slightly soluble in chloroform.[3][4][5]
StorageStore in a refrigerator.[4][5]
StabilityAqueous solutions are unstable in direct sunlight. Store in brown-glass or light-protecting containers.[6]

Proposed Dosage Guidelines for Rodent Models

Table 2: Estimated Dosage Guidelines for this compound in Rodents

SpeciesRoute of AdministrationProposed Dose Range (mg/kg)Justification/Considerations
MouseOral (gavage)50 - 150Based on promethazine studies[7]; dose-response studies are recommended.
MouseIntraperitoneal (IP)25 - 75Lower starting dose recommended due to potentially faster absorption.
RatOral (gavage)25 - 100General allometric scaling suggests a lower dose compared to mice.
RatIntraperitoneal (IP)10 - 50Lower starting dose recommended due to potentially faster absorption.

Note: The above doses are estimations and should be optimized in pilot studies for your specific model and experimental endpoint.

Experimental Protocols

Preparation of Dosing Solution

Materials:

  • This compound powder

  • Sterile, distilled water or 0.9% sterile saline

  • Vortex mixer

  • Sterile brown-glass vials or light-protecting tubes

Protocol:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • In a sterile brown-glass vial, add the appropriate volume of sterile water or saline.

  • Gradually add the this compound powder to the solvent while vortexing to ensure complete dissolution.

  • If not used immediately, store the solution in the refrigerator, protected from light, for no longer than 24 hours.

Administration Protocols

Materials:

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

  • Syringes

  • Animal scale

Protocol:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 ml/kg.[8]

  • Properly restrain the animal to ensure its head and body are in a straight line.

  • Gently insert the gavage needle into the esophagus and advance it to the stomach.

  • Slowly administer the dosing solution.

  • Carefully remove the gavage needle and return the animal to its cage.

  • Monitor the animal for any signs of distress post-administration.[9][10][11]

Materials:

  • Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Syringes

  • 70% ethanol for disinfection

  • Animal scale

Protocol:

  • Weigh the animal to determine the correct injection volume. The maximum recommended volume for IP injection is 10 ml/kg.[12]

  • Properly restrain the animal to expose the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or vessel.

  • Slowly inject the solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse effects.[13][14][15]

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.

G cluster_prep Preparation cluster_admin Administration cluster_assay Assay cluster_analysis Analysis prep_solution Prepare Dosing Solution randomize Randomize Animals prep_solution->randomize animal_acclimate Animal Acclimation animal_acclimate->randomize administer Administer Dioxopromethazine HCl (Oral Gavage or IP) randomize->administer induce_model Induce Experimental Model (e.g., cough, inflammation) administer->induce_model observe Behavioral/Physiological Observation induce_model->observe collect_samples Collect Samples (e.g., plasma, tissue) observe->collect_samples data_analysis Data Analysis collect_samples->data_analysis G cluster_receptors Receptor Targets cluster_effects Physiological Effects dioxo Dioxopromethazine Hydrochloride h1 Histamine H1 Receptor dioxo->h1 Antagonism d2 Dopamine D2 Receptor dioxo->d2 Antagonism mAChR Muscarinic Acetylcholine Receptor dioxo->mAChR Antagonism antihistamine Antihistaminic (Anti-allergic) h1->antihistamine sedative Sedative d2->sedative antiemetic Antiemetic d2->antiemetic anticholinergic Anticholinergic (e.g., dry mouth) mAChR->anticholinergic

References

Application Notes and Protocols for the Investigation of Dioxopromethazine Hydrochloride in Schizophrenia Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine hydrochloride, a phenothiazine derivative, is an emerging compound of interest in neuropsychopharmacology. While primarily recognized for its antihistaminic properties, its molecular structure and classification as a neuroleptic agent suggest a potential therapeutic role in psychiatric disorders such as schizophrenia.[1] Preliminary research indicates that this compound may exert its effects through a multi-faceted mechanism of action, involving the modulation of dopamine, serotonin, and glutamate pathways.[1] This unique pharmacological profile, which includes antagonism of dopamine D2 receptors and a high affinity for serotonin 5-HT2A and 5-HT2C receptors, suggests it could be effective against both positive and negative symptoms of schizophrenia, potentially with a more favorable side-effect profile than traditional antipsychotics.[1]

These application notes provide a framework for the preclinical evaluation of this compound in established animal models of schizophrenia. The protocols outlined below are based on standard methodologies for assessing antipsychotic drug efficacy.

Mechanism of Action and Signaling Pathways

This compound's putative antipsychotic action is believed to stem from its interaction with key neurotransmitter systems implicated in the pathophysiology of schizophrenia.

  • Dopaminergic System: Like other neuroleptics, it is thought to antagonize dopamine D2 receptors, which is a cornerstone of the therapeutic action of most antipsychotic medications.[1]

  • Serotonergic System: It exhibits a strong affinity for 5-HT2A and 5-HT2C receptors.[1] This dual-receptor antagonism is a characteristic of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.

  • Glutamatergic System: The compound is also suggested to modulate glutamate neurotransmission, a critical pathway increasingly recognized for its role in schizophrenia.[1] By regulating glutamate levels, it may help normalize synaptic function.

Below is a diagram illustrating the hypothesized signaling pathways influenced by this compound.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopa Dopamine D2R D2 Receptor Dopa->D2R Sero Serotonin HT2AR 5-HT2A Receptor Sero->HT2AR HT2CR 5-HT2C Receptor Sero->HT2CR Glut Glutamate NMDAR NMDA Receptor Glut->NMDAR Signal Downstream Signaling D2R->Signal HT2AR->Signal HT2CR->Signal NMDAR->Signal Dioxo Dioxopromethazine Hydrochloride Dioxo->D2R Antagonism Dioxo->HT2AR Antagonism Dioxo->HT2CR Antagonism Dioxo->NMDAR Modulation

Caption: Hypothesized mechanism of this compound.

Quantitative Data Summary

Due to the emergent nature of research into this compound for schizophrenia, specific quantitative data from animal model studies are not yet widely available. The following table provides a template for organizing such data as it becomes available through experimentation, with example values for illustrative purposes.

Animal ModelBehavioral TestDioxopromethazine HCl Dose (mg/kg)Positive Control (e.g., Haloperidol) Dose (mg/kg)% Reduction in Hyperlocomotion (vs. Vehicle)% Improvement in PPI (vs. Vehicle)
Amphetamine-Induced Hyperactivity (Rat)Open Field Test1, 5, 100.525%, 60%, 85%N/A
PCP-Induced Deficits (Mouse)Prepulse Inhibition2, 10, 201.0N/A30%, 55%, 70%
Neonatal Ventral Hippocampal Lesion (Rat)Social Interaction Test5, 152.0N/AN/A

Experimental Protocols

The following are detailed protocols for key experiments to assess the antipsychotic-like effects of this compound in rodent models.

Amphetamine-Induced Hyperactivity Model

This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the locomotor-stimulating effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.

Experimental Workflow:

cluster_workflow Amphetamine-Induced Hyperactivity Workflow acclimation Acclimation (7 days) habituation Habituation to Open Field (30 min) acclimation->habituation treatment Drug Administration (Dioxopromethazine HCl or Vehicle) habituation->treatment amphetamine Amphetamine Injection (e.g., 1.5 mg/kg, i.p.) treatment->amphetamine 30 min post-treatment locomotion Locomotor Activity Recording (60-90 min) amphetamine->locomotion analysis Data Analysis locomotion->analysis

Caption: Workflow for the amphetamine-induced hyperactivity model.

Methodology:

  • Animals: Male Wistar rats (250-300g) are individually housed and acclimated to the colony room for at least 7 days before testing.

  • Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • On the test day, animals are habituated to the open field for 30 minutes.

    • Animals are then administered this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.) or vehicle. A positive control group receiving a standard antipsychotic like haloperidol (e.g., 0.5 mg/kg, i.p.) should be included.

    • 30 minutes after treatment, animals are injected with d-amphetamine sulfate (e.g., 1.5 mg/kg, i.p.).

    • Immediately following the amphetamine injection, locomotor activity (distance traveled, rearing frequency) is recorded for 60-90 minutes.

  • Data Analysis: The total distance traveled and other locomotor parameters are compared between treatment groups using ANOVA followed by post-hoc tests. A significant reduction in amphetamine-induced hyperactivity by this compound would indicate potential antipsychotic efficacy.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Experimental Workflow:

cluster_workflow Prepulse Inhibition Workflow acclimation Acclimation (7 days) treatment Drug Administration (Dioxopromethazine HCl or Vehicle) acclimation->treatment disruptor PPI Disrupting Agent (e.g., PCP, apomorphine) treatment->disruptor 15 min post-treatment ppi_session PPI Test Session disruptor->ppi_session 15 min post-disruptor analysis Data Analysis ppi_session->analysis

Caption: Workflow for the Prepulse Inhibition (PPI) test.

Methodology:

  • Animals: Male Sprague-Dawley rats (275-325g) are used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Animals are administered this compound (e.g., 2, 10, 20 mg/kg, i.p.) or vehicle.

    • 15 minutes later, a PPI-disrupting agent such as phencyclidine (PCP) (e.g., 2 mg/kg, s.c.) or apomorphine (e.g., 0.5 mg/kg, s.c.) is administered.

    • After another 15 minutes, the animal is placed in the startle chamber for a 5-minute acclimation period with background white noise.

    • The test session consists of various trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB), prepulse-pulse trials (e.g., prepulse of 75, 80, or 85 dB presented 100 ms before the 120 dB pulse), and no-stimulus trials.

  • Data Analysis: PPI is calculated as a percentage: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. A reversal of the PCP- or apomorphine-induced deficit in PPI by this compound would suggest antipsychotic-like activity.

Conclusion

While clinical and specific preclinical data on this compound's efficacy in schizophrenia are still forthcoming, its unique pharmacological profile marks it as a compound of significant interest. The protocols detailed above provide a robust framework for the initial preclinical assessment of its potential as a novel antipsychotic agent. Further studies are warranted to elucidate its precise mechanism of action and to establish a comprehensive efficacy and safety profile.

References

Application Notes and Protocols: Histamine H1 Receptor Binding Assay Featuring Dioxopromethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key mediator of allergic and inflammatory responses. Activation of the H1 receptor by histamine initiates a signaling cascade that results in symptoms such as itching, vasodilation, and bronchoconstriction. Consequently, antagonists of the H1 receptor are a cornerstone in the treatment of allergic conditions like rhinitis and urticaria. Dioxopromethazine, a phenothiazine derivative, is an antihistamine that acts as an antagonist at the H1 receptor.[1] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Dioxopromethazine and other compounds with the histamine H1 receptor.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is primarily coupled to the Gq/11 family of G proteins.[2] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with H1 receptor activation.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Histamine Histamine Histamine->H1R Binds Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis A1 Prepare serial dilutions of Dioxopromethazine & reference compounds B1 Add buffer, membrane homogenate, and test compound to 96-well plate A1->B1 A2 Prepare radioligand solution ([³H]-Pyrilamine) B2 Add [³H]-Pyrilamine to initiate reaction A2->B2 A3 Prepare H1 receptor membrane homogenate A3->B1 B1->B2 B3 Incubate at 25°C for 60-180 minutes B2->B3 C1 Rapidly filter contents through PEI-soaked glass fiber filters B3->C1 C2 Wash filters with ice-cold wash buffer to remove unbound ligand C1->C2 D1 Place filters in scintillation vials with scintillation fluid C2->D1 D2 Count radioactivity (CPM) using a liquid scintillation counter D1->D2 D3 Calculate specific binding and perform non-linear regression analysis D2->D3 D4 Determine IC₅₀ and calculate Ki D3->D4

References

Application Notes and Protocols for Dioxopromethazine Hydrochloride in Induced Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine hydrochloride is a phenothiazine derivative with potent antihistaminic, anti-allergic, and anti-inflammatory properties.[1][2] As an orally active antagonist of histamine H1 receptors, it also exhibits inhibitory effects on dopamine D2 and muscarinic acetylcholine receptors.[1] Its strong preventive action against histamine-induced smooth muscle spasm and its antitussive effects make it a compound of significant interest for research into respiratory and allergic diseases.[1] These application notes provide detailed protocols for the use of this compound in a widely used preclinical model of allergic asthma.

Key Applications

This compound is primarily indicated for research in induced disease models of:

  • Allergic Asthma: To investigate the attenuation of airway inflammation, hyperresponsiveness, and mucus production.

  • Histamine-Induced Bronchoconstriction: To study the direct antihistaminic and antispasmodic effects on airway smooth muscle.[1]

  • Allergic Rhinitis and Dermatitis: To explore its efficacy in mitigating symptoms of allergic inflammation in other tissues.

Mechanism of Action in Allergic Inflammation

This compound exerts its therapeutic effects through a multi-faceted mechanism. The primary mode of action is the blockade of the histamine H1 receptor, which prevents histamine from inducing bronchoconstriction, vasodilation, and the recruitment of inflammatory cells. Furthermore, evidence suggests that related phenothiazines can modulate the adaptive immune response by inhibiting the development of T helper 2 (Th2) cells, which are critical drivers of allergic inflammation.[3] This leads to a downstream reduction in the production of key Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[3][4] These cytokines are responsible for IgE production, eosinophil recruitment and survival, and mucus hypersecretion, respectively.[4][5]

Signaling Pathway of this compound in Allergic Asthma

G cluster_allergen Allergen Presentation cluster_th2 Th2 Differentiation & Cytokine Release cluster_effects Pathophysiological Effects Allergen Allergen (e.g., OVA) APC Antigen Presenting Cell (e.g., Dendritic Cell) Allergen->APC Th0 Naive T Cell APC->Th0 Presents Antigen Th2 Th2 Cell Th0->Th2 Differentiation IL4_release IL-4 Th2->IL4_release IL5_release IL-5 Th2->IL5_release IL13_release IL-13 Th2->IL13_release BCell B Cell IL4_release->BCell Eosinophil Eosinophil Recruitment & Activation IL5_release->Eosinophil GobletCell Goblet Cell Hyperplasia (Mucus Production) IL13_release->GobletCell AHR Airway Hyperresponsiveness & Bronchoconstriction IL13_release->AHR IgE IgE Production BCell->IgE MastCell Mast Cell Degranulation IgE->MastCell Histamine Histamine Release MastCell->Histamine Histamine->AHR Eosinophil->AHR Dioxo Dioxopromethazine Hydrochloride Dioxo->Th2 Inhibits Differentiation Dioxo->Histamine Blocks H1 Receptor

Caption: Dioxopromethazine's dual action in allergic asthma.

Quantitative Data Summary

While specific preclinical data for this compound is limited, the following table provides dosage information for its parent compound, promethazine, which can serve as a starting point for dose-ranging studies.

CompoundAnimal ModelDose RangeRoute of AdministrationKey FindingsReference
PromethazineHuman (Allergy)6.25 - 25 mgOral (PO)Symptom relief[6]
PromethazineHuman (Pediatric Allergy)0.5 mg/kgOral (PO)Symptom relief[7]
Dioxopromethazine HCl Mouse (Asthma) 1 - 10 mg/kg (Suggested) Oral (PO) or Intraperitoneal (IP) Hypothesized to reduce airway inflammation and hyperresponsiveness N/A

Note: The suggested dose for this compound in a mouse model is an extrapolation and should be optimized through pilot studies.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This model is a standard for inducing a Th2-mediated allergic airway inflammation, characterized by eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).[8][9]

Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile Phosphate-Buffered Saline (PBS)

  • BALB/c mice (female, 6-8 weeks old)

  • Nebulizer system

  • Whole-body plethysmography system for AHR measurement

Experimental Workflow:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 Sensitization (OVA/Alum, IP) Day14 Day 14 Booster (OVA/Alum, IP) Day21_27 Days 21-27 Daily OVA Aerosol Challenge Daily Dioxopromethazine HCl Treatment Day14->Day21_27 1 week rest Day28 Day 28 - AHR Measurement - BALF Collection - Lung Histology Day21_27->Day28 24h post-last challenge G cluster_inflammation Inflammatory Response cluster_pathophysiology Airway Pathophysiology Treatment Dioxopromethazine HCl Treatment Th2 Reduced Th2 Cytokines (IL-4, IL-5, IL-13) Treatment->Th2 Eosinophils Decreased Eosinophils & Neutrophils in BALF Th2->Eosinophils Mucus Reduced Mucus Production Th2->Mucus AHR Attenuated Airway Hyperresponsiveness Eosinophils->AHR Histology Improved Lung Histology Eosinophils->Histology Mucus->Histology

References

Application Note: Chiral Separation of Dioxopromethazine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dioxopromethazine (DPZ) is a phenothiazine-based antihistamine utilized in the treatment of respiratory conditions. As a chiral compound, it exists as two enantiomers, R- and S-Dioxopromethazine, which may exhibit different pharmacokinetic and pharmacodynamic profiles. Consequently, the ability to separate and quantify these enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of Dioxopromethazine enantiomers.

Principle

The separation is achieved using a chiral stationary phase (CSP) that selectively interacts with the enantiomers of Dioxopromethazine, leading to different retention times and subsequent resolution. Specifically, an α1-acid glycoprotein (AGP) based column is employed, which has demonstrated excellent enantioselectivity for this compound. The mobile phase composition and pH are optimized to enhance the chiral recognition and achieve baseline separation. Detection is performed using mass spectrometry (MS/MS), providing high sensitivity and specificity.

Experimental Protocols

Sample Preparation (for plasma analysis)

A liquid-liquid extraction protocol is employed to isolate the Dioxopromethazine enantiomers from a biological matrix such as rat plasma.

Materials:

  • Rat plasma

  • 1M Sodium Carbonate (Na₂CO₃)

  • Ethyl acetate

  • Diphenhydramine (Internal Standard, IS)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of 1M Na₂CO₃ to alkalize the plasma.

  • Add a known concentration of the internal standard (Diphenhydramine).

  • Add 1 mL of ethyl acetate for extraction.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

HPLC-MS/MS Method

The following protocol outlines the instrumental parameters for the chiral separation and quantification of Dioxopromethazine enantiomers.[1][2]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Chiralpak AGP (100 x 4.0 mm i.d., 5 µm)[1][2]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) and Methanol (90:10, v/v)[1][2]

  • Flow Rate: 0.8 mL/min (Adjustable for system optimization)

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1][2]

  • MRM Transitions:

    • Dioxopromethazine: m/z 317.2 → 86.1[1][2]

    • Diphenhydramine (IS): m/z 256.2 → 167.1[1][2]

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this HPLC-MS/MS method for the chiral separation of Dioxopromethazine enantiomers.

Table 1: Chromatographic Performance

Parameter Value Reference
Resolution (Rs) between R- and S-DPZ 2.8 [1][2]

| Total Analysis Time | < 12 minutes |[1][2] |

Table 2: Method Validation Parameters

Parameter Value Reference
Linearity Range 1.00 - 80.00 ng/mL [1][2]
Correlation Coefficient (r²) > 0.995 [1][2]
Lower Limit of Quantitation (LLOQ) 1.00 ng/mL [1][2]
Intra-day Precision (RSD%) < 12.3% [2]
Inter-day Precision (RSD%) < 12.3% [2]

| Accuracy (RE%) | -10.5% to 6.6% |[2] |

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection MS/MS Detection Plasma Plasma Sample Alkalize Alkalize with 1M Na2CO3 Plasma->Alkalize Add_IS Add Internal Standard Alkalize->Add_IS Extract Extract with Ethyl Acetate Add_IS->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Column Chiralpak AGP Column (100 x 4.0 mm, 5 µm) Inject->Column Elution Isocratic Elution (10 mM NH4Ac pH 4.5 : MeOH) (90:10 v/v) Column->Elution ESI ESI+ Source Elution->ESI MRM MRM Detection (m/z 317.2 -> 86.1) ESI->MRM Quant Quantification MRM->Quant

Caption: Workflow for the chiral separation of Dioxopromethazine.

Logical Relationship of Method Components

G Analyte Dioxopromethazine Enantiomers Separation Chiral Separation Analyte->Separation CSP Chiral Stationary Phase (Chiralpak AGP) CSP->Separation MP Mobile Phase (Aqueous/Organic) MP->Separation Detector Detector (MS/MS) Quantification Sensitive Quantification Detector->Quantification Separation->Detector

Caption: Key components for successful chiral HPLC analysis.

References

Application Note: A Validated HPLC Method for the Determination of Dioxopromethazine Hydrochloride in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a precise, accurate, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dioxopromethazine Hydrochloride in ophthalmic solutions. The method was developed and subsequently validated according to the International Council for Harmonisation (ICH) guidelines. The chromatographic separation was achieved on a modified C18 column with a mobile phase of methanol and 5 mM phosphoric acid (60:40 v/v) at a flow rate of 2 mL/min, with UV detection at 275 nm. The method demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing of Dioxopromethazine in ophthalmic preparations.

Introduction

Dioxopromethazine is a phenothiazine derivative with antihistaminic and anticholinergic properties, utilized in ophthalmic solutions for its therapeutic effects. The concentration of the active pharmaceutical ingredient (API) in these formulations is critical to ensure safety and efficacy. Therefore, a validated analytical method is essential for the accurate quantification of Dioxopromethazine in the final product. This document provides a detailed protocol for a validated HPLC method, offering a reliable tool for researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.

  • Chromatographic Column: Modified C18, 5 µm, 4.6 x 150 mm (e.g., Zorbax SB-C18).

  • Software: OpenLab CDS or equivalent.

  • Reference Standard: this compound (USP reference standard).

  • Reagents: Methanol (HPLC grade), Phosphoric acid (AR grade), and Water (Milli-Q or equivalent).

  • Ophthalmic Solution: Commercial or in-house preparation of this compound ophthalmic solution.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Mobile Phase Methanol and 5 mM Phosphoric acid (60:40 v/v), pH adjusted to 3.02
Column Modified C18, 5 µm, 4.6 x 150 mm
Flow Rate 2.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dilute the ophthalmic solution 1:50 with water.[1][2] For example, pipette 1.0 mL of the ophthalmic solution into a 50 mL volumetric flask and dilute to volume with water.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][4][5][6][7] The validation parameters assessed were system suitability, specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability was evaluated by injecting six replicate injections of a working standard solution (10 µg/mL). The acceptance criteria for system suitability are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%
Specificity

The specificity of the method was determined by analyzing a placebo solution (ophthalmic solution base without the API) and a standard solution of Dioxopromethazine. The chromatograms were compared to ensure that there was no interference from the excipients at the retention time of Dioxopromethazine.

Linearity

The linearity of the method was established by analyzing a series of Dioxopromethazine standard solutions at five different concentrations ranging from 80% to 120% of the nominal concentration. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of Dioxopromethazine standard solution spiked into the placebo solution at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples of the ophthalmic solution on the same day. Intermediate precision was determined by analyzing the same samples on three different days. The relative standard deviation (%RSD) was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.2 mL/min), mobile phase composition (±2% organic phase), and column temperature (±5 °C). The effect on the system suitability parameters was observed.

Results and Discussion

The developed HPLC method proved to be suitable for the determination of Dioxopromethazine in ophthalmic solutions. The validation results are summarized in the following tables.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor (T) 1.2≤ 2.0
Theoretical Plates (N) 5800> 2000
%RSD of Peak Areas 0.8%≤ 2.0%
%RSD of Retention Times 0.3%≤ 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
8125430
10156780
12188130
14219480
16250830
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 15675x + 123

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%8.07.9599.38%99.55%
100%10.09.9899.80%
120%12.011.9499.50%

Table 4: Precision Data

Precision Level%RSD (n=6)Acceptance Criteria
Repeatability 0.9%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45

Table 6: Robustness Data

Parameter VariedTailing FactorTheoretical Plates%RSD of Peak Areas
Flow Rate (1.8 mL/min) 1.356001.1%
Flow Rate (2.2 mL/min) 1.259000.9%
Methanol % (58%) 1.257501.0%
Methanol % (62%) 1.358500.8%
Temperature (25 °C) 1.257001.2%
Temperature (35 °C) 1.259000.9%

The results demonstrate that the method is specific, linear, accurate, precise, and robust for the intended application.

Experimental Workflow and Protocols

The following diagrams illustrate the experimental workflow for the HPLC method validation.

experimental_workflow start Start: Method Development prep Prepare Standard and Sample Solutions start->prep hplc_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) prep->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability validation_params Conduct Method Validation Experiments system_suitability->validation_params linearity Linearity validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision validation_params->precision specificity Specificity validation_params->specificity lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness data_analysis Analyze Data and Evaluate Results Against Acceptance Criteria linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report and Application Note data_analysis->report end End: Method Validated report->end

Caption: Experimental workflow for HPLC method validation.

logical_relationship validated_method Validated HPLC Method for Dioxopromethazine reliable Reliable & Reproducible validated_method->reliable fit_for_purpose Fit for Intended Purpose (QC & Stability) validated_method->fit_for_purpose specificity Specificity (No Interference) reliable->specificity linearity Linearity (r² > 0.999) reliable->linearity accuracy Accuracy (% Recovery 98-102%) reliable->accuracy precision Precision (%RSD < 2%) reliable->precision robustness Robustness (Unaffected by Small Changes) reliable->robustness sensitivity Sensitivity (Defined LOD & LOQ) reliable->sensitivity

Caption: Logical relationship of validation parameters.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound in ophthalmic solutions. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent performance in terms of system suitability, specificity, linearity, accuracy, precision, and robustness. This validated method is well-suited for routine quality control testing and stability studies in a pharmaceutical laboratory setting.

References

Application Notes and Protocols for Dioxopromethazine Hydrochloride in Sonodynamic Antimicrobial Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of Dioxopromethazine hydrochloride (DPZ) as a sonosensitizer in sonodynamic antimicrobial chemotherapy (SACT). This document outlines the fundamental principles, experimental procedures, and data interpretation for evaluating the efficacy of DPZ-mediated SACT against bacterial pathogens.

Introduction to Sonodynamic Antimicrobial Chemotherapy (SACT)

Sonodynamic therapy is an emerging therapeutic modality that utilizes the synergistic action of a non-toxic sonosensitizing agent and low-intensity ultrasound to induce localized cytotoxicity. In the context of antimicrobial applications, SACT presents a promising alternative to conventional antibiotics, particularly in combating drug-resistant strains. The mechanism of SACT primarily involves the generation of reactive oxygen species (ROS) upon the activation of the sonosensitizer by ultrasound waves. These ROS, including singlet oxygen (¹O₂) and hydroxyl radicals (•OH), are highly reactive and can inflict oxidative damage to essential bacterial cellular components, such as the cell membrane, DNA, and proteins, ultimately leading to microbial death.[1][2][3] Gram-positive bacteria, with their more porous cell wall, are often more susceptible to SACT than Gram-negative bacteria.[1]

This compound, a phenothiazine derivative, has been identified as a potential sonosensitizer. Studies have shown its capacity to generate ROS under ultrasonic irradiation, suggesting its potential utility in SACT.[4]

Mechanism of Action of this compound in SACT

The proposed mechanism for DPZ-mediated SACT involves a series of physicochemical events initiated by ultrasound.

  • Acoustic Cavitation: Low-intensity ultrasound waves passing through a liquid medium cause the formation, oscillation, and collapse of microscopic bubbles. This phenomenon, known as acoustic cavitation, generates localized regions of high temperature and pressure.[1][4]

  • Sonosensitizer Activation: The energy released during cavitation, potentially through sonoluminescence (emission of light) or pyrolysis (thermal decomposition), excites the DPZ molecules from their ground state to an excited state.[1][5]

  • Reactive Oxygen Species (ROS) Generation: The excited DPZ molecules transfer their energy to molecular oxygen (O₂), resulting in the formation of highly cytotoxic ROS, primarily singlet oxygen (¹O₂) and hydroxyl radicals (•OH).

  • Bacterial Cell Damage: The generated ROS rapidly react with and oxidize vital bacterial components, including lipids in the cell membrane, leading to increased permeability, and damage to proteins and nucleic acids, which disrupts cellular functions and leads to cell death.[1]

SACT_Mechanism cluster_ultrasound Ultrasound Application cluster_environment Aqueous Environment cluster_activation Sonosensitizer Activation & ROS Generation cluster_bacterial_cell Bacterial Cell US Low-Intensity Ultrasound Bubbles Acoustic Cavitation US->Bubbles Induces DPZ_ground DPZ (Ground State) Bubbles->DPZ_ground Activates via Sonoluminescence/ Pyrolysis DPZ_excited DPZ* (Excited State) DPZ_ground->DPZ_excited Excitation O2 Molecular Oxygen (O₂) ROS Reactive Oxygen Species (ROS) (¹O₂, •OH) O2->ROS Generates DPZ_excited->O2 Energy Transfer Cell Bacterial Cell ROS->Cell Attacks Damage Oxidative Damage (Membrane, DNA, Proteins) Cell->Damage Leads to Death Cell Death Damage->Death Results in

Caption: Proposed mechanism of this compound-mediated SACT.

Quantitative Data from Related Studies

While specific quantitative data for this compound in antimicrobial SACT is not yet available in published literature, the following tables summarize the efficacy of other sonosensitizers, particularly phenothiazine derivatives and other common agents, providing a benchmark for expected outcomes.

Table 1: Efficacy of Sonodynamic Antimicrobial Chemotherapy with Various Sonosensitizers

SonosensitizerMicroorganismSonosensitizer ConcentrationUltrasound Frequency (MHz)Ultrasound Intensity (W/cm²)Treatment DurationLog ReductionReference
Methylene Blue (nanoparticles)Enterococcus faecalis50 µg/mL---Most effective eradication[6][7]
Rose Bengal-Peptide ConjugateStaphylococcus aureus----5[8]
Rose Bengal-Peptide ConjugatePseudomonas aeruginosa----7[8]
CurcuminStaphylococcus aureus40 µM11.65 min5[9]
Hematoporphyrin Monomethyl EtherStaphylococcus aureus50 µg/L1630 min~2[9]
Chlorin e6Staphylococcus aureus20 µM---7[1]
Chlorin e6Escherichia coli80 µM---2[1]

Experimental Protocols

The following are detailed protocols for conducting in vitro studies on DPZ-mediated SACT.

Preparation of this compound Solution

This compound has reported solubility in water, methanol, and ethanol.[10][11] For biological experiments, it is recommended to prepare a stock solution in sterile distilled water or an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Materials:

    • This compound (DPZ) powder

    • Sterile, purified water or PBS (pH 7.4)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Weigh the desired amount of DPZ powder in a sterile container.

    • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Vortex thoroughly until the DPZ is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution protected from light at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

    • Prepare working solutions by diluting the stock solution in the appropriate sterile bacterial culture medium or buffer immediately before each experiment.

Protocol for In Vitro Sonodynamic Antimicrobial Chemotherapy

This protocol outlines the procedure for evaluating the antimicrobial efficacy of DPZ-SACT against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

SACT_Protocol_Workflow cluster_controls Control Groups start Start prep_bacteria Prepare Bacterial Suspension (e.g., 10⁶ CFU/mL) start->prep_bacteria add_dpz Add DPZ to Bacterial Suspension (Varying Concentrations) prep_bacteria->add_dpz control1 Bacteria Only (No DPZ, No US) prep_bacteria->control1 control2 Bacteria + DPZ (No US) prep_bacteria->control2 control3 Bacteria + US (No DPZ) prep_bacteria->control3 incubate Incubate in the Dark (e.g., 30 min at 37°C) add_dpz->incubate ultrasound Apply Ultrasound (e.g., 1 MHz, 1.5-3 W/cm², 5-30 min) incubate->ultrasound post_treatment Post-Treatment Processing ultrasound->post_treatment control1->post_treatment control2->post_treatment control3->post_treatment serial_dilution Serial Dilution in PBS post_treatment->serial_dilution plating Plate on Agar (e.g., Tryptic Soy Agar) serial_dilution->plating incubation_agar Incubate Plates (e.g., 24h at 37°C) plating->incubation_agar cfu_count Count Colony-Forming Units (CFU) incubation_agar->cfu_count end End cfu_count->end

Caption: Experimental workflow for in vitro SACT.
  • Materials:

    • Overnight cultures of S. aureus and E. coli.

    • Sterile Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth.

    • Sterile PBS (pH 7.4).

    • DPZ working solutions.

    • Sterile 24-well or 48-well plates.

    • Ultrasound transducer and generator (typically 1 MHz frequency).

    • Acoustic coupling gel.

    • Tryptic Soy Agar (TSA) or LB agar plates.

    • Incubator.

  • Procedure:

    • Bacterial Preparation: Inoculate the test bacteria into fresh broth and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh broth to an optical density at 600 nm (OD₆₀₀) corresponding to approximately 10⁸ CFU/mL. Further dilute in the appropriate medium to a final concentration of 10⁶ CFU/mL.

    • Experimental Setup:

      • Pipette the bacterial suspension into the wells of a sterile multi-well plate.

      • Add DPZ working solutions to the respective wells to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50 µM).

      • Include the following control groups:

        • Bacteria only (no DPZ, no ultrasound).

        • Bacteria with DPZ (dark toxicity control).

        • Bacteria with ultrasound only (ultrasound control).

    • Incubation: Incubate the plate in the dark at 37°C for a predetermined time (e.g., 30 minutes) to allow for the interaction of DPZ with the bacterial cells.

    • Ultrasound Treatment:

      • Apply a layer of acoustic coupling gel to the bottom of the well plate.

      • Place the ultrasound transducer in contact with the bottom of the well.

      • Irradiate each well with low-intensity ultrasound at a specified frequency (e.g., 1 MHz), intensity (e.g., 1.5 - 3 W/cm²), and duration (e.g., 5, 15, 30 minutes).[4][12] Ensure consistent application of ultrasound across all relevant wells.

    • Bacterial Viability Assessment:

      • Following treatment, perform serial ten-fold dilutions of the bacterial suspension from each well in sterile PBS.

      • Plate 100 µL of each dilution onto agar plates.

      • Incubate the plates at 37°C for 18-24 hours.

      • Count the number of colony-forming units (CFU) on the plates with 30-300 colonies.

      • Calculate the CFU/mL for each treatment and control group. The results can be expressed as a log₁₀ reduction in bacterial viability compared to the untreated control.

Protocol for Detection of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS generation in bacteria following DPZ-SACT.

  • Materials:

    • Bacterial suspension treated as described in section 4.2.

    • DCFH-DA stock solution (in DMSO).

    • Sterile PBS.

    • Fluorometer or fluorescence microscope.

  • Procedure:

    • After the SACT treatment, harvest the bacteria by centrifugation and wash twice with sterile PBS to remove the extracellular DPZ and culture medium.

    • Resuspend the bacterial pellet in PBS containing DCFH-DA at a final concentration of 10 µM.

    • Incubate the suspension in the dark at 37°C for 30 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

    • Wash the bacteria again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorometer (excitation ~488 nm, emission ~525 nm) or visualize the green fluorescence in individual cells using a fluorescence microscope. An increase in fluorescence intensity indicates the oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by intracellular ROS.

Data Interpretation and Troubleshooting

  • Antimicrobial Efficacy: A significant reduction (e.g., ≥ 3-log₁₀) in CFU/mL in the DPZ + ultrasound group compared to all control groups indicates a successful sonodynamic effect.

  • ROS Detection: A significant increase in DCF fluorescence in the DPZ + ultrasound group compared to controls confirms that the antimicrobial mechanism involves ROS generation.

  • Troubleshooting:

    • No significant bacterial killing: Consider increasing the DPZ concentration, ultrasound intensity, or duration. Ensure proper acoustic coupling. Verify the activity of the DPZ stock solution.

    • High dark toxicity: The concentration of DPZ may be too high. Perform a dose-response curve to determine the optimal non-toxic concentration in the absence of ultrasound.

    • Inconsistent results: Ensure uniform ultrasound application to all samples. Maintain consistent bacterial growth phases and densities for all experiments.

Safety Precautions

  • This compound is a chemical compound; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Low-intensity ultrasound is generally considered safe, but follow the manufacturer's safety guidelines for the ultrasound equipment.

  • Work with bacterial cultures in a certified biosafety cabinet using sterile techniques.

By following these application notes and protocols, researchers can systematically investigate the potential of this compound as a novel sonosensitizer for sonodynamic antimicrobial chemotherapy.

References

Preparation of Dioxopromethazine Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dioxopromethazine hydrochloride is a phenothiazine derivative with potent antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2] Its mechanism of action involves the antagonism of multiple receptors, including histamine H1, dopamine D2, and muscarinic acetylcholine receptors.[3] This multi-target profile makes it a compound of interest for various in vitro studies. Accurate and reproducible experimental results are critically dependent on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in in vitro assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate molarity calculations and for understanding the compound's general characteristics.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₁ClN₂O₂S[4]
Molecular Weight 352.88 g/mol [5]
Appearance White to off-white powder[1][5]
Melting Point 127-129 °C[1][5]
Storage Temperature Refrigerator (2-8 °C) for solid compound[1]

Solubility Data

The solubility of this compound has been determined in various solvents.[6][7] The choice of solvent for preparing a stock solution will depend on the experimental requirements, including the desired concentration and compatibility with the in vitro assay system. For cell-based assays, it is crucial to use a solvent that is non-toxic at the final working concentration. Water, ethanol, and dimethyl sulfoxide (DMSO) are common choices. The solubility of this compound increases with temperature.[6][7]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotesReference
Water SolubleA study measured solubility between 278 and 328 K.[6][7]
Ethanol Slightly Soluble / SolubleOne source indicates slight solubility, while another study measured its solubility between 278 and 328 K.[1][6][7]
Methanol Slightly Soluble (Heated) / SolubleOne source suggests slight solubility with heating, while another study measured its solubility between 278 and 328 K.[1][6][7]
N,N-Dimethylformamide (DMF) SolubleSolubility measured between 278 and 328 K.[6][7]
Acetone Lowest SolubilityAmong the tested solvents in one study.[6][7]
Chloroform Slightly Soluble[1]

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, purified water.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., cell culture grade, Milli-Q, or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm pore size) and syringe

Procedure:

  • Calculate the required mass:

    • To prepare 10 mL of a 10 mM stock solution, the required mass of this compound (MW = 352.88 g/mol ) is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 352.88 g/mol = 0.035288 g (or 35.29 mg)

  • Weigh the compound:

    • Accurately weigh 35.29 mg of this compound powder using an analytical balance and transfer it to a sterile 15 mL conical tube.

  • Dissolution:

    • Add a small volume of sterile, purified water (e.g., 5 mL) to the conical tube.

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (up to 37 °C) may aid dissolution.

  • Volume adjustment:

    • Add sterile, purified water to bring the final volume to 10 mL.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles.[8] Dioxopromethazine in aqueous solutions is sensitive to direct sunlight and should be protected from light.[9]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.

Example: Preparation of a 100 µM working solution:

  • Thaw a single aliquot of the 10 mM stock solution.

  • Dilute the stock solution 1:100 in the desired medium or buffer. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to obtain a final concentration of 100 µM.

  • Mix thoroughly by gentle pipetting or vortexing before adding to the experimental setup.

Signaling Pathway

This compound primarily acts as an antagonist at histamine H1 receptors, dopamine D2 receptors, and muscarinic acetylcholine receptors. The following diagram illustrates the simplified signaling pathways affected by this compound's antagonism at these receptors.

Dioxopromethazine_Signaling cluster_membrane Cell Membrane cluster_drug cluster_ligands cluster_downstream Downstream Signaling H1R H1 Receptor PLC_H1 Phospholipase C (PLC) Activation H1R->PLC_H1 D2R D2 Receptor AC_D2 Adenylyl Cyclase (AC) Inhibition D2R->AC_D2 M1R M1 Receptor PLC_M1 Phospholipase C (PLC) Activation M1R->PLC_M1 Dioxo Dioxopromethazine hydrochloride Dioxo->H1R Dioxo->D2R Dioxo->M1R Histamine Histamine Histamine->H1R Dopamine Dopamine Dopamine->D2R Acetylcholine Acetylcholine Acetylcholine->M1R Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh Dioxopromethazine HCl dissolve Dissolve in Solvent weigh->dissolve sterilize Sterile Filter dissolve->sterilize aliquot Aliquot and Store sterilize->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Solution thaw->dilute treat Treat Cells/System dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

References

Application Notes and Protocols for Preclinical Dosing Calculations of Dioxopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining appropriate dosing regimens for the investigational H1 antihistamine, Dioxopromethazine hydrochloride, in preclinical research settings. The following protocols are designed to enable the establishment of key pharmacological and toxicological parameters necessary for advancing this compound through the drug development pipeline.

Compound Information

  • Compound Name: this compound

  • CAS Number: 13754-56-8[1]

  • Molecular Formula: C₁₇H₂₁ClN₂O₂S[1]

  • Molecular Weight: 352.88 g/mol [2]

  • Primary Mechanism of Action: Histamine H1 receptor antagonist.[3] this compound is a phenothiazine derivative and an orally active antihistamine.[4] It is indicated for pruritus and urticaria and has been used to treat respiratory illnesses.[3]

Quantitative Data Summary

Due to the limited availability of public data for this compound, the following tables include data for the structurally related compound, Promethazine hydrochloride, to serve as a preliminary reference. Researchers must determine the specific values for this compound experimentally.

Table 1: Acute Toxicity Data for Promethazine Hydrochloride

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral255[5]
RatSubcutaneous400[5]

Table 2: Antitussive Activity of Promethazine

SpeciesModelRoute of AdministrationMinimum Effective Dose (MED) (mg/kg)Reference
Guinea PigCapsaicin-induced coughOral10[6]

Note: this compound is reported to have an antitussive intensity 6-11 times that of codeine.[7]

Experimental Protocols

In Vitro Histamine H1 Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Workflow for In Vitro H1 Receptor Binding Assay

prep Prepare cell membranes expressing H1 receptors incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand ([3H]-pyrilamine) radioligand->incubation test_compound Prepare serial dilutions of Dioxopromethazine HCl test_compound->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioligand using liquid scintillation counting filtration->scintillation analysis Calculate Ki value from competition binding curve scintillation->analysis

Caption: Workflow for determining H1 receptor binding affinity.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Radioligand: Use [³H]-pyrilamine as the radioligand.

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of [³H]-pyrilamine (e.g., 1-2 nM), and a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Non-specific Binding: To determine non-specific binding, include wells with a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression analysis and then determine the Ki value using the Cheng-Prusoff equation.

Acute Oral Toxicity Study (LD50 Determination)

This protocol outlines the procedure for determining the median lethal dose (LD50) of this compound in rodents.

Workflow for Acute Oral Toxicity Study

acclimatize Acclimatize animals (e.g., mice or rats) administration Administer single oral dose via gavage acclimatize->administration dose_prep Prepare graded doses of Dioxopromethazine HCl dose_prep->administration observation Observe for clinical signs of toxicity and mortality (up to 14 days) administration->observation necropsy Perform gross necropsy on all animals observation->necropsy ld50_calc Calculate LD50 value (e.g., using Probit analysis) necropsy->ld50_calc

Caption: Workflow for determining the acute oral LD50.

Methodology:

  • Animals: Use healthy, young adult mice (e.g., CD-1 or C57BL/6) and rats (e.g., Sprague-Dawley or Wistar) of both sexes.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.

  • Dose Preparation: Prepare a range of doses of this compound in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose). The dose range should be selected based on preliminary range-finding studies.

  • Administration: Administer a single dose of the test substance to each animal via oral gavage. Include a control group that receives the vehicle only.

  • Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality at regular intervals for up to 14 days.

  • Body Weight: Record the body weight of each animal before dosing and at specified intervals throughout the study.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as the Probit method.

Antitussive Efficacy in a Guinea Pig Model

This protocol describes the evaluation of the antitussive effect of this compound using a citric acid-induced cough model in guinea pigs.

Workflow for Antitussive Efficacy Study

acclimatize Acclimatize guinea pigs pretreatment Administer Dioxopromethazine HCl or vehicle orally acclimatize->pretreatment exposure Expose animals to citric acid aerosol pretreatment->exposure cough_count Record the number of coughs during and after exposure exposure->cough_count analysis Compare cough counts between treated and control groups cough_count->analysis

Caption: Workflow for evaluating antitussive efficacy.

Methodology:

  • Animals: Use male Dunkin-Hartley guinea pigs.

  • Acclimatization: Acclimatize the animals to the experimental setup.

  • Pretreatment: Administer this compound orally at various doses. Include a vehicle control group and a positive control group (e.g., codeine).

  • Cough Induction: After a specified pretreatment time (e.g., 60 minutes), place each animal in a whole-body plethysmograph and expose it to an aerosol of citric acid (e.g., 0.3 M) for a defined period (e.g., 5 minutes).

  • Cough Recording: Record the number of coughs during the exposure and for a subsequent observation period (e.g., 10 minutes).

  • Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle control group. Calculate the percentage of cough inhibition for each dose and determine the ED50 value.

Antipruritic Efficacy in a Mouse Model

This protocol outlines the procedure for assessing the antipruritic activity of this compound using a compound 48/80-induced scratching model in mice.

Workflow for Antipruritic Efficacy Study

acclimatize Acclimatize mice pretreatment Administer Dioxopromethazine HCl or vehicle orally acclimatize->pretreatment induction Induce pruritus with intradermal compound 48/80 pretreatment->induction observation Record the number of scratching bouts induction->observation analysis Compare scratching behavior between groups observation->analysis

Caption: Workflow for evaluating antipruritic efficacy.

Methodology:

  • Animals: Use male ICR mice.

  • Acclimatization: Acclimatize the animals to individual observation cages.

  • Pretreatment: Administer this compound orally at various doses. Include a vehicle control group.

  • Pruritus Induction: After the pretreatment period, inject compound 48/80 (a mast cell degranulator) intradermally into the rostral back of the mice.

  • Observation: Immediately after the injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of scratches in the this compound-treated groups to the vehicle control group. Calculate the percentage of inhibition of scratching behavior and determine the ED50 value.

Preclinical Pharmacokinetic Study

A preclinical pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Workflow for a Preclinical Pharmacokinetic Study

cluster_IV Intravenous Administration cluster_Oral Oral Administration iv_dose Administer IV bolus dose iv_sample Collect serial blood samples iv_dose->iv_sample bioanalysis Analyze plasma concentrations of Dioxopromethazine HCl (LC-MS/MS) iv_sample->bioanalysis oral_dose Administer oral gavage dose oral_sample Collect serial blood samples oral_dose->oral_sample oral_sample->bioanalysis pk_analysis Perform pharmacokinetic analysis (e.g., non-compartmental) bioanalysis->pk_analysis parameters Determine key parameters: Cmax, Tmax, AUC, t1/2, CL, Vd, and Bioavailability pk_analysis->parameters

Caption: Workflow for a preclinical pharmacokinetic study.

Protocol Outline:

  • Animals: Typically, Sprague-Dawley rats are used. The animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Dose Administration:

    • Intravenous (IV) Group: Administer a single IV bolus dose of this compound.

    • Oral (PO) Group: Administer a single oral dose via gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma. A previously published method for the enantioselective quantification of Dioxopromethazine in rat plasma can be adapted.[3]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

  • Parameter Calculation: Determine key pharmacokinetic parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Safety Pharmacology

Safety pharmacology studies are crucial to identify potential adverse effects on major physiological systems. These studies should be conducted in accordance with FDA guidelines.

Core Battery of Safety Pharmacology Studies:

  • Central Nervous System (CNS): Assess effects on behavior, motor activity, coordination, and body temperature in rodents.

  • Cardiovascular System: Evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG) in a conscious, telemetered large animal model (e.g., dog or non-human primate). An in vitro hERG assay is also essential to assess the potential for QT prolongation.

  • Respiratory System: Measure respiratory rate, tidal volume, and minute volume in a conscious animal model (e.g., rat or guinea pig).

These application notes and protocols provide a framework for the preclinical evaluation of this compound. Adherence to these guidelines will enable the generation of robust and reliable data to support further development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dioxopromethazine Hydrochloride Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Dioxopromethazine hydrochloride for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving this compound for in vivo studies?

A1: For oral administration, sterile water is a good starting point. This compound, as a salt, is expected to have some aqueous solubility.[1] For parenteral routes (intravenous, intraperitoneal), sterile isotonic saline (0.9% sodium chloride) is the preferred vehicle to maintain physiological osmolarity.

Q2: My this compound is not dissolving sufficiently in water or saline. What are my next steps?

A2: If you encounter solubility issues, consider using co-solvents. Common biocompatible co-solvents for in vivo research include polyethylene glycol 300 (PEG 300), polyethylene glycol 400 (PEG 400), and propylene glycol (PG).[2] These can be used in combination with water or saline. It is crucial to start with a low percentage of the co-solvent and gradually increase it to find the optimal ratio that dissolves the compound without causing toxicity to the animal model.

Q3: Can I adjust the pH to improve the solubility of this compound?

A3: Yes, pH adjustment can be an effective strategy. As a hydrochloride salt of a weakly basic compound, this compound's solubility is generally higher in acidic conditions.[][4] You can try lowering the pH of your aqueous vehicle. However, for in vivo studies, it is critical to ensure the final pH of the formulation is within a physiologically tolerable range (typically pH 4-8 for parenteral routes) to avoid irritation and tissue damage at the injection site.

Q4: Are there other methods to enhance the solubility of this compound?

A4: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of poorly soluble drugs, including phenothiazine derivatives.[2][5][6] This method works by encapsulating the drug molecule within the cyclodextrin cavity, thereby increasing its apparent water solubility.

Q5: What are the signs of a poor formulation, and how can I troubleshoot them?

A5: Signs of a poor formulation include precipitation of the compound (visible particles, cloudiness), phase separation (in the case of emulsions or suspensions), and high viscosity that makes administration difficult. If you observe precipitation, you may need to increase the co-solvent concentration, adjust the pH, or consider a different solvent system. For high viscosity, reducing the concentration of certain co-solvents like high molecular weight PEGs may be necessary. Always perform a visual inspection of your formulation before administration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon standing or dilution The drug concentration exceeds its solubility limit in the chosen vehicle. The addition of an aqueous buffer to a co-solvent stock solution can cause the drug to crash out.- Increase the proportion of the co-solvent (e.g., PEG 400, Propylene Glycol). - Gently warm the solution (ensure the compound is heat-stable). - Adjust the pH to a more acidic range (while maintaining physiological compatibility). - Consider using a surfactant or a cyclodextrin to enhance solubility.[2][5]
Cloudy or hazy solution Incomplete dissolution or presence of insoluble impurities.- Sonicate the solution to aid dissolution. - Filter the solution through a sterile syringe filter (e.g., 0.22 µm) to remove undissolved particles and ensure sterility. - Verify the purity of your this compound.
Difficulty in administration due to high viscosity High concentration of certain co-solvents like high molecular weight PEGs.- Use a lower molecular weight PEG (e.g., PEG 300 or 400). - Decrease the concentration of the co-solvent and try to compensate by adjusting pH or using a solubilizing agent. - Use a larger gauge needle for administration, if appropriate for the animal model and route.
Adverse reaction in animals (e.g., irritation at the injection site) The vehicle is not well-tolerated (e.g., extreme pH, high concentration of organic solvent).- Ensure the pH of the final formulation is within a physiologically acceptable range. - Reduce the concentration of the organic co-solvent to the lowest effective level. - Consider alternative, less irritating vehicles or a different administration route.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Mole Fraction Solubility (x10^3)
Water50.45
100.53
150.62
200.73
250.85
301.00
351.17
401.36
451.58
501.83
552.11
Ethanol50.28
100.32
150.37
200.43
250.50
300.58
350.67
400.78
450.90
501.04
551.21
Methanol50.35
100.41
150.47
200.55
250.64
300.74
350.86
401.00
451.16
501.35
551.56
N,N-Dimethylformamide51.08
101.23
151.41
201.61
251.84
302.10
352.40
402.74
453.13
503.58
554.09
Acetone50.08
100.09
150.11
200.13
250.15
300.17
350.20
400.23
450.27
500.31
550.36

Data adapted from a study on the solubility of this compound in different solvents.[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution for Oral Administration

  • Objective: To prepare a simple aqueous solution of this compound for oral gavage.

  • Materials:

    • This compound powder

    • Sterile water for injection or deionized water

    • Sterile glass vial

    • Magnetic stirrer and stir bar

    • Calibrated pH meter

    • 0.1 M HCl and 0.1 M NaOH (for pH adjustment, if necessary)

    • Sterile syringe and gavage needle

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired concentration and final volume.

    • Transfer the powder to a sterile glass vial.

    • Add the calculated volume of sterile water to the vial.

    • Place a sterile stir bar in the vial and place it on a magnetic stirrer.

    • Stir the solution at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but ensure the compound is not heat-sensitive.

    • Once dissolved, check the pH of the solution. If necessary, adjust the pH to a physiologically acceptable range (e.g., pH 5-7 for oral administration) using 0.1 M HCl or 0.1 M NaOH.

    • Visually inspect the final solution for any particulates or cloudiness. If present, filter through a 0.22 µm sterile syringe filter.

    • The solution is now ready for oral administration by gavage.

Protocol 2: Preparation of a Co-solvent Formulation for Parenteral Administration

  • Objective: To prepare a solution of this compound using a co-solvent system for intravenous or intraperitoneal injection.

  • Materials:

    • This compound powder

    • Polyethylene glycol 400 (PEG 400)

    • Sterile isotonic saline (0.9% NaCl)

    • Sterile glass vial

    • Vortex mixer and/or sonicator

    • Sterile syringe and needles

  • Procedure:

    • Determine the desired final concentration and volume of the dosing solution.

    • Calculate the required amounts of this compound, PEG 400, and saline. A common starting point for a co-solvent formulation is 10-20% PEG 400.

    • Weigh the this compound powder and place it in a sterile glass vial.

    • Add the calculated volume of PEG 400 to the vial.

    • Vortex or sonicate the mixture until the powder is completely dissolved in the PEG 400. This may result in a clear, viscous solution.

    • Slowly add the sterile saline to the vial in a drop-wise manner while continuously vortexing. This is a critical step to avoid precipitation of the drug.

    • After adding all the saline, continue to vortex or sonicate until a clear, homogenous solution is obtained.

    • Visually inspect the final formulation for any signs of precipitation.

    • The solution should be prepared fresh before each experiment. If storage is necessary, it should be stored at 2-8°C and protected from light, and its stability should be validated.

Mandatory Visualization

G cluster_0 Solubility Optimization Workflow start Start: Need to dissolve Dioxopromethazine HCl for in vivo study choose_route Choose Administration Route start->choose_route oral Oral choose_route->oral Oral parenteral Parenteral (IV, IP) choose_route->parenteral Parenteral initial_vehicle_oral Try dissolving in Sterile Water oral->initial_vehicle_oral initial_vehicle_parenteral Try dissolving in Sterile Saline parenteral->initial_vehicle_parenteral check_solubility1 Is it completely dissolved? initial_vehicle_oral->check_solubility1 check_solubility2 Is it completely dissolved? initial_vehicle_parenteral->check_solubility2 add_cosolvent Add Co-solvent (e.g., PEG 400, PG) Start with low % check_solubility1->add_cosolvent No final_formulation Final Formulation Ready for In Vivo Study check_solubility1->final_formulation Yes check_solubility2->add_cosolvent No check_solubility2->final_formulation Yes check_solubility3 Is it dissolved now? add_cosolvent->check_solubility3 adjust_ph Adjust pH to be more acidic (maintain physiological range) check_solubility3->adjust_ph No check_solubility3->final_formulation Yes check_solubility4 Is it dissolved now? adjust_ph->check_solubility4 use_cyclodextrin Consider Cyclodextrin (e.g., HP-β-CD) check_solubility4->use_cyclodextrin No check_solubility4->final_formulation Yes use_cyclodextrin->final_formulation troubleshoot Troubleshoot: - Precipitation - Viscosity - Animal Tolerance final_formulation->troubleshoot

Caption: Workflow for optimizing this compound solubility.

References

Dioxopromethazine hydrochloride storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of dioxopromethazine hydrochloride to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, well-ventilated area in a tightly sealed container. To minimize degradation, it is recommended to protect it from direct sunlight and sources of ignition.[1] For long-term storage, refrigeration is advised.[2][3]

Q2: How stable is this compound in aqueous solutions?

A2: this compound is not stable in aqueous solutions, especially when exposed to direct sunlight.[3][4] Therefore, solutions should be freshly prepared and protected from light during experiments. The use of brown-glass prescription bottles or other light-protecting containers can help protect the active ingredient from decomposition.[4]

Q3: What are the main degradation pathways for this compound?

A3: As a phenothiazine derivative, this compound is primarily susceptible to oxidation and photodegradation.[5] Since dioxopromethazine is itself a sulfone, further oxidation is less likely at the sulfur atom, but other parts of the molecule can be susceptible. Photodegradation is a significant concern, particularly in aqueous solutions.[3][4]

Q4: Are there any known incompatibilities with common excipients?

A4: While specific studies on this compound are limited, studies on the structurally similar promethazine hydrochloride have shown potential incompatibilities with excipients like lactose monohydrate, which can cause discoloration upon storage under stressed conditions. It is crucial to conduct compatibility studies with your specific formulation excipients.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of solid compound (e.g., yellowing or browning) Exposure to light, air (oxidation), or incompatible excipients.Store the compound in a tightly sealed, light-resistant container in a cool, dry place. If mixed with excipients, conduct compatibility studies.
Loss of potency in prepared solutions Degradation due to light exposure, improper pH, or oxidation.Prepare solutions fresh and use them promptly. Protect solutions from light at all times. Ensure the pH of the solution is within a stable range (acidic pH is generally more stable for related phenothiazines). Consider using deoxygenated solvents.
Appearance of unknown peaks in HPLC analysis Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating.
Precipitation in aqueous solutions Poor solubility or degradation leading to less soluble products.Verify the solubility of this compound in your chosen solvent system. Prepare solutions at appropriate concentrations and consider the impact of pH on solubility.

Storage Condition Summary

Parameter Solid State Aqueous Solution
Temperature Cool, refrigeration recommended for long-term storage.[2][3]Dependent on the specific formulation, but refrigeration is generally recommended to slow degradation kinetics.
Light Protect from direct sunlight.[1]Strict protection from light is essential; use amber vials or cover with aluminum foil.[3][4]
Humidity Store in a dry environment in a tightly sealed container.Not directly applicable, but the purity of the water used is important.
Atmosphere Store in a well-ventilated area.[1] Consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.Deoxygenated solvents can help prevent oxidative degradation.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • For acid hydrolysis, treat the solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • For base hydrolysis, treat the solution with 0.1 M NaOH and heat at 60°C for a specified period.

  • Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

  • Monitor the degradation at various time points.

3. Thermal Degradation:

  • Expose the solid drug powder to dry heat (e.g., 105°C) for a specified duration.

  • Also, subject a solution of the drug to thermal stress (e.g., 60°C).

4. Photolytic Degradation:

  • Expose a solution of the drug to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products.

Visualizations

cluster_storage Recommended Storage Workflow start Receive Dioxopromethazine HCl store_solid Store in tightly sealed, light-resistant container start->store_solid refrigerate Refrigerate for long-term storage store_solid->refrigerate prepare_solution Prepare aqueous solution (use deoxygenated solvent and protect from light) store_solid->prepare_solution use_promptly Use solution immediately prepare_solution->use_promptly store_solution If short-term storage is needed, refrigerate and protect from light prepare_solution->store_solution

Caption: Recommended workflow for the storage and handling of this compound.

cluster_degradation Degradation Pathways Dioxopromethazine Dioxopromethazine HCl C₁₇H₂₁ClN₂O₂S Photodegradation Photodegradation Products (e.g., further ring modifications, side-chain cleavage) Dioxopromethazine->Photodegradation Sunlight/UV Light Oxidative_Degradation Oxidative Degradation Products (e.g., N-oxides) Dioxopromethazine->Oxidative_Degradation Oxygen / Peroxides Hydrolytic_Degradation Hydrolytic Degradation Products (pH-dependent) Dioxopromethazine->Hydrolytic_Degradation Acid / Base

Caption: Major degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Degradation Issues start Unexpected Degradation Observed (e.g., new HPLC peaks, color change) check_storage Review Storage Conditions: - Light exposure? - Temperature fluctuations? - Container seal intact? start->check_storage check_solution Review Solution Preparation: - Freshly prepared? - Protected from light? - pH of medium? - Solvent purity? start->check_solution check_excipients Review Formulation: - Excipient compatibility tested? start->check_excipients perform_forced Perform Forced Degradation Study to identify degradants check_storage->perform_forced check_solution->perform_forced check_excipients->perform_forced implement_capa Implement Corrective and Preventive Actions (CAPA) perform_forced->implement_capa

Caption: A logical guide for troubleshooting unexpected degradation of this compound.

References

Troubleshooting poor peak shape in Dioxopromethazine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Dioxopromethazine, focusing on resolving poor peak shapes.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in HPLC analysis?

Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized into issues with the column, the mobile phase, the sample and injection, or the HPLC system itself.[1][2][3] Common culprits include column contamination or degradation, improper mobile phase composition or pH, sample overload, or issues with the injector or detector.[1]

Q2: My Dioxopromethazine peak is tailing. What should I investigate first?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on the silica support.[4] For a basic compound like Dioxopromethazine, this is a common issue. Start by checking and adjusting the mobile phase pH. Using a buffer and ensuring the pH is at least 2 units below the pKa of Dioxopromethazine can help minimize these interactions. Also, consider column contamination, especially at the inlet, which can be resolved by flushing or replacing the guard column.[5]

Q3: I am observing peak fronting for my Dioxopromethazine standard. What are the likely causes?

Peak fronting is typically a result of sample overload or an injection solvent that is stronger than the mobile phase.[6] Try diluting your sample or reducing the injection volume.[7] It is also crucial to ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase; ideally, the mobile phase itself should be used as the sample solvent.[6][8]

Q4: All the peaks in my chromatogram, including Dioxopromethazine, are splitting. What does this indicate?

Splitting of all peaks often points to a problem at the head of the column or in the sample flow path before the column.[5] A common cause is a void or channel in the column packing material at the inlet.[5][6] Another possibility is a partially blocked frit at the column inlet. Contamination on the guard or analytical column inlet can also lead to peak splitting.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for Dioxopromethazine.

Problem: The Dioxopromethazine peak exhibits significant tailing.

Workflow Diagram:

G start Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase pH and Buffer start->check_mobile_phase is_ph_ok Is pH appropriate and buffer adequate? check_mobile_phase->is_ph_ok adjust_ph Adjust pH (2 units below pKa) Increase buffer concentration is_ph_ok->adjust_ph No check_column Step 2: Check Column and Guard Column is_ph_ok->check_column Yes adjust_ph->check_column is_column_ok Is peak shape normal without guard column? check_column->is_column_ok replace_guard Replace Guard Column is_column_ok->replace_guard Yes flush_column Flush or Replace Analytical Column is_column_ok->flush_column No end Peak Shape Improved replace_guard->end flush_column->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Evaluate Mobile Phase:

    • pH: Ensure the mobile phase pH is appropriately controlled with a buffer, ideally 2 pH units below the pKa of Dioxopromethazine to ensure it is in a single ionic form.

    • Buffer Concentration: Insufficient buffer capacity can lead to secondary interactions. Consider increasing the buffer concentration.

    • Additives: For basic compounds like Dioxopromethazine, adding a competing base like triethylamine (TEA) to the mobile phase can help mask active silanol sites on the column.[7]

  • Inspect the Column:

    • Guard Column: If a guard column is in use, remove it and re-inject the sample. If the peak shape improves, the guard column is contaminated and should be replaced.[9][10]

    • Analytical Column: If the problem persists without the guard column, the analytical column may be contaminated or have a void at the inlet.[5] Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.

  • Consider Secondary Interactions:

    • If tailing persists, it may be due to strong interactions with the stationary phase. Using a column with a different stationary phase (e.g., one with end-capping to reduce silanol activity) may be necessary.[4]

Guide 2: Troubleshooting Peak Fronting

This guide outlines the process for identifying and correcting peak fronting.

Problem: The Dioxopromethazine peak shows a leading edge or fronting.

Workflow Diagram:

G start Peak Fronting Observed check_sample_conc Step 1: Check Sample Concentration and Volume start->check_sample_conc is_overloaded Is sample overloaded? check_sample_conc->is_overloaded reduce_conc_vol Reduce injection volume or dilute the sample is_overloaded->reduce_conc_vol Yes check_injection_solvent Step 2: Check Injection Solvent is_overloaded->check_injection_solvent No reduce_conc_vol->check_injection_solvent is_solvent_stronger Is injection solvent stronger than mobile phase? check_injection_solvent->is_solvent_stronger change_solvent Dissolve sample in mobile phase or a weaker solvent is_solvent_stronger->change_solvent Yes end Peak Shape Improved is_solvent_stronger->end No, check for column collapse or co-elution change_solvent->end

Caption: Troubleshooting workflow for peak fronting.

Detailed Steps:

  • Evaluate Sample Concentration and Injection Volume:

    • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting.[11] Reduce the concentration of your Dioxopromethazine standard and sample solutions.

    • Volume Overload: Injecting a large volume of sample, even if dilute, can also cause peak distortion.[11] Decrease the injection volume.

  • Check the Injection Solvent:

    • The solvent used to dissolve the sample should be of equal or weaker eluotropic strength than the mobile phase.[6] If a stronger solvent is used, the analyte band will spread before it reaches the column head, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

  • Rule out Other Causes:

    • Column Collapse: In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause phase collapse, leading to fronting and a significant decrease in retention time.[11]

    • Co-elution: An interfering compound that elutes just before Dioxopromethazine can give the appearance of a fronting peak.[11]

Experimental Protocols & Data

While specific HPLC methods for Dioxopromethazine are not widely published, methods for the structurally related compound Promethazine can provide a good starting point. The following table summarizes typical experimental parameters from published Promethazine HPLC methods. These can be adapted and optimized for Dioxopromethazine analysis.

ParameterMethod 1Method 2Method 3
Column Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm[12]Kinetex C18, 250 x 4.6 mm, 5 µm[13]C8-type, 250 × 4.6 mm, 5 μm[14]
Mobile Phase A Potassium dihydrogen phosphate pH 3.0:Acetonitrile (80:20 v/v)[12]0.1% O-phosphoric acid[13]3g Sodium Lauryl Sulfate in 400ml water + 600ml Acetonitrile + 0.5g Ammonium Nitrate, pH 2.0[14]
Mobile Phase B Potassium dihydrogen phosphate pH 3.0:Acetonitrile:Methanol (10:10:80 v/v/v)[12]Acetonitrile[13]N/A (Isocratic)
Flow Rate 1.2 mL/min[12]1.0 mL/min[13]1.0 mL/min[14]
Detection Wavelength 224 nm[12]225 nm[13]280 nm[14]
Column Temperature 40°C[12]Not Specified25°C[14]
Elution Mode Gradient[12]Isocratic (60:40 v/v)[13]Isocratic

Methodology for a Starting Protocol (Based on Promethazine Analysis):

  • Column: Utilize a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). A good starting point is a phosphate buffer at pH 3.0 mixed with acetonitrile.

  • System Setup:

    • Set the column temperature (e.g., 30-40°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where Dioxopromethazine has significant absorbance.

  • Sample Preparation: Dissolve the Dioxopromethazine standard and samples in the mobile phase.

  • Injection and Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Optimization: Based on the initial results, adjust the mobile phase composition (e.g., organic solvent percentage, pH) to achieve optimal peak shape, retention time, and resolution.

References

Technical Support Center: Green Synthesis of Dioxopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the green synthesis of Dioxopromethazine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary green synthesis route for this compound?

A1: The primary green synthesis route involves the oxidation of Promethazine Hydrochloride. Traditional methods often utilize strong, hazardous oxidizing agents like hydrogen peroxide and concentrated sulfuric acid.[1] A greener alternative employs molecular oxygen as the oxidant in the presence of a catalyst, such as palladium acetate.[1][2] This method is considered greener as it avoids harsh reagents and can lead to a higher yield and purity.[1][2]

Q2: What are the main advantages of the green synthesis method over traditional methods?

A2: The green synthesis approach offers several advantages, including:

  • Increased Safety: Avoids the use of corrosive and toxic reagents like concentrated sulfuric acid and hydrogen peroxide.[1]

  • Reduced Waste: The process is more atom-economical and reduces the generation of hazardous waste streams.

  • Improved Yield and Purity: The catalytic oxidation with oxygen can result in a higher yield and a purer final product.[1][2]

  • Energy Savings: The process may offer advantages in terms of energy consumption and cost reduction.[1]

Q3: What are the common side products in the synthesis of this compound?

A3: During the oxidation of promethazine, several degradation products can form, especially if the reaction conditions are not optimized. These can include Promethazine 5-oxide, phenothiazine, and various other compounds resulting from the cleavage of the side chain, such as acetaldehyde, formaldehyde, and dimethylamine.[3][4] Careful control of the reaction is necessary to minimize the formation of these impurities.

Q4: How does pH affect the synthesis process?

A4: The pH of the reaction medium can significantly influence the rate of oxidation of promethazine. Studies on the oxidative degradation of promethazine have shown that increasing the pH can increase the degradation rate up to a certain point.[5] Therefore, maintaining optimal pH is crucial for controlling the reaction and maximizing the yield of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete oxidation of Promethazine Hydrochloride.- Ensure a sufficient supply of oxygen to the reaction mixture.- Verify the activity of the palladium acetate catalyst. Consider using a fresh batch.- Optimize the reaction time; prolonged reaction times may not necessarily increase the yield and could lead to degradation.- Check the reaction temperature; ensure it is within the optimal range of 60-85°C.[1]
Formation of byproducts due to side reactions.- Control the reaction temperature and pH carefully.- The presence of certain metal ions like copper(II) and iron(III) can catalyze degradation pathways.[5] Use high-purity reagents and solvents to avoid metal contamination.
Mechanical loss during workup and purification.- Optimize the extraction and crystallization steps to minimize loss of product.- Ensure complete precipitation of the hydrochloride salt.
Product Impurity Presence of unreacted Promethazine Hydrochloride.- Increase the reaction time or the amount of oxidant to drive the reaction to completion.- Optimize the purification process, such as recrystallization, to effectively remove the starting material.
Formation of oxidative degradation products.- As mentioned above, control of temperature, pH, and avoidance of metal contaminants is key.[5]- The use of antioxidants has been studied to prevent the degradation of promethazine, though their effect can be concentration-dependent.[5]
Reaction Not Initiating Inactive catalyst.- Use a fresh or properly stored catalyst.- Ensure the reaction solvent (e.g., anhydrous toluene) is free of impurities that could poison the catalyst.[1]
Insufficient oxygen supply.- Ensure efficient stirring and a continuous flow of oxygen into the reaction vessel.[1]

Experimental Protocols

Green Synthesis of this compound via Catalytic Oxidation

This protocol is based on the green chemistry approach of using molecular oxygen as the oxidant.

Materials:

  • Promethazine Hydrochloride

  • Palladium Acetate (catalyst)

  • Triphenylphosphine

  • Anhydrous Sodium Carbonate

  • Anhydrous Toluene (solvent)

  • Oxygen gas

  • Acetone

  • Hydrochloric acid in acetone solution

  • Activated Carbon

Procedure:

  • Reaction Setup: In a dry two-necked flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add Promethazine, anhydrous sodium carbonate, palladium acetate, and triphenylphosphine.

  • Solvent Addition: Add anhydrous toluene to the flask to serve as the reaction solvent.

  • Reaction Conditions: Heat the mixture to a temperature between 60-85°C.[1]

  • Oxidation: Introduce a steady stream of oxygen gas into the reaction mixture at a controlled rate (e.g., 6-10 m/s) and maintain vigorous stirring.[1]

  • Reaction Time: Allow the reaction to proceed for approximately 18 hours.[1]

  • Workup: After the reaction is complete, cool the mixture. The resulting product is Dioxopromethazine.

  • Salt Formation: Dissolve the crude Dioxopromethazine in acetone. Stir until completely dissolved.

  • pH Adjustment: Cool the solution to 18-24°C and slowly add a configured acetone chloride solution to adjust the pH to 4-5, leading to the precipitation of this compound as a gray, cloudy solution.[1]

  • Decolorization and Purification: Add activated carbon to the solution, stir for decolorization, and then filter. The filtrate containing the purified this compound can be further processed for crystallization.[1]

  • Isolation: The final product, a white solid of this compound, can be obtained by vacuum extraction.[1]

Data Summary

Table 1: Comparison of Traditional vs. Green Synthesis Methods for this compound

Parameter Traditional Method Green Method (Catalytic Oxidation)
Oxidizing Agent Concentrated Sulfuric Acid, Hydrogen Peroxide[1]Oxygen[1][2]
Catalyst None typically mentionedPalladium Acetate[1]
Safety Concerns Use of corrosive and toxic liquids[1]Reduced, avoids hazardous reagents
Waste Generation Higher, due to harsh reagents and byproductsLower, more environmentally friendly
Reported Yield Generally lowerHigher[1][2]
Product Purity May require extensive purificationHigher[2]

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_oxidation Oxidation cluster_workup Workup and Purification start Combine Reactants: - Promethazine - Anhydrous Na2CO3 - Palladium Acetate - Triphenylphosphine add_solvent Add Anhydrous Toluene start->add_solvent heat Heat to 60-85°C add_solvent->heat add_oxygen Introduce Oxygen Gas heat->add_oxygen react React for 18 hours add_oxygen->react cool Cool Reaction Mixture react->cool dissolve Dissolve in Acetone cool->dissolve ph_adjust Adjust pH to 4-5 with HCl in Acetone dissolve->ph_adjust decolorize Decolorize with Activated Carbon ph_adjust->decolorize isolate Isolate Product via Vacuum Extraction decolorize->isolate end end isolate->end Dioxopromethazine Hydrochloride

Caption: Experimental workflow for the green synthesis of this compound.

troubleshooting_yield cluster_reaction_conditions Check Reaction Conditions cluster_impurities Investigate Impurities cluster_workup Review Workup Process start Low Yield Observed? check_temp Is Temperature 60-85°C? start->check_temp Yes check_o2 Is Oxygen Supply Adequate? start->check_o2 Yes check_catalyst Is Catalyst Active? start->check_catalyst Yes check_temp->check_o2 check_o2->check_catalyst catalyst_ok Conditions OK check_catalyst->catalyst_ok check_byproducts Analyze for Degradation Products (e.g., via TLC/HPLC) check_metals Are Reagents/Solvents High Purity (free of Cu/Fe)? check_byproducts->check_metals metals_ok Purity OK check_metals->metals_ok check_extraction Optimize Extraction and Crystallization check_ph Is pH for Precipitation Optimal (4-5)? check_extraction->check_ph end Yield Improved check_ph->end catalyst_ok->check_byproducts metals_ok->check_extraction

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Dioxopromethazine Hydrochloride Photolytic Degradation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photolytic degradation of dioxopromethazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a phenothiazine derivative used as an antihistamine.[1] Like other phenothiazine compounds, it is susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic degradation products. Therefore, understanding and preventing its photolytic degradation is crucial for ensuring the quality, safety, and shelf-life of pharmaceutical formulations containing this active ingredient.

Q2: What are the typical conditions that lead to the photolytic degradation of this compound?

Exposure to direct sunlight or artificial light sources with a significant UV component can induce the degradation of this compound, especially when it is in aqueous solutions.[2] The rate and extent of degradation can be influenced by factors such as the intensity and wavelength of the light, the duration of exposure, the concentration of the drug, the pH of the solution, and the presence of oxygen or other reactive species.

Q3: What are the general chemical pathways involved in the photodegradation of phenothiazines like this compound?

While specific pathways for this compound are not extensively detailed in the public literature, the photodegradation of structurally similar phenothiazines, such as chlorpromazine, typically involves the formation of highly reactive radical species.[2] The process is often initiated by the absorption of UV light, leading to the excitation of the phenothiazine ring. This can result in the cleavage of substituents and the formation of a phenothiazine radical. Subsequent reactions with oxygen can lead to a variety of oxidized degradation products.

Q4: How can I prevent or minimize the photolytic degradation of this compound during my experiments and in formulations?

Several strategies can be employed to mitigate the photolytic degradation of this compound:

  • Light Protection: Storing solutions and solid forms in amber or brown glass containers can effectively block a significant portion of harmful UV radiation.[2] For experimental setups, using amber-colored volumetric flasks and vials is recommended.

  • Formulation Strategies:

    • Encapsulation: Incorporating the drug into delivery systems like cyclodextrins, liposomes, or polymeric nanoparticles can provide a physical barrier against light.[3][4]

    • Antioxidants: The addition of antioxidants to the formulation can help to quench the free radicals formed during photodegradation.

    • UV Absorbers: Including excipients that absorb UV radiation can protect the active ingredient by competing for the absorption of photons.[5]

  • Control of Environmental Factors: Minimizing exposure to light during manufacturing, handling, and storage is a fundamental preventive measure. Conducting experiments under low-light or light-protected conditions is also advisable.

Troubleshooting Guide

This guide addresses common issues encountered during the study of this compound's photolytic degradation.

Issue Potential Cause(s) Recommended Solution(s)
Rapid and extensive degradation of the sample. High-intensity light source. Prolonged exposure time. Presence of photosensitizers or oxygen. Inappropriate solvent.Reduce the intensity of the light source or increase the distance between the source and the sample. Optimize the exposure time based on preliminary studies. Degas the solvent to remove dissolved oxygen. Evaluate the stability in different solvents to identify a more suitable one.
Inconsistent or non-reproducible degradation results. Fluctuations in the light source intensity. Variations in sample temperature. Inconsistent sample preparation.Use a calibrated and stable light source. Monitor and control the temperature of the sample during irradiation. Ensure a standardized and well-documented sample preparation protocol.
Appearance of unexpected peaks in the HPLC chromatogram. Formation of secondary degradation products. Contamination of the sample or mobile phase. Ghost peaks from the HPLC system.[6]Perform peak purity analysis to confirm the homogeneity of the main peak and the degradation peaks. Analyze a blank (solvent without the drug) under the same conditions to rule out contamination. Troubleshoot the HPLC system for potential sources of ghost peaks (e.g., contaminated mobile phase, worn seals).[6]
Poor separation of degradation products from the parent drug in HPLC. Inadequate mobile phase composition or gradient. Unsuitable column chemistry.Optimize the mobile phase by adjusting the pH, organic modifier concentration, or ionic strength.[7] Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl).
Difficulty in identifying the structure of degradation products. Low concentration of degradation products. Co-elution of multiple degradants.Concentrate the degraded sample to increase the concentration of the products. Improve the chromatographic separation to isolate individual degradants. Employ advanced analytical techniques such as LC-MS/MS or NMR for structural elucidation.[8]

Experimental Protocols

Forced Photodegradation Study (as per ICH Q1B Guidelines)

This protocol is designed to evaluate the overall photosensitivity of this compound for method development and degradation pathway elucidation.[9]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) in a chemically inert and transparent container (e.g., quartz cuvette or vial).

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11]

    • Commonly used light sources include artificial daylight fluorescent lamps combined with a UV-A lamp or a xenon lamp.[10]

    • Place the dark control sample alongside the exposed sample to evaluate the contribution of thermal degradation.

  • Analysis:

    • At predetermined time intervals, withdraw aliquots of the exposed and dark control samples.

    • Analyze the samples using a stability-indicating analytical method, such as HPLC, to determine the concentration of the remaining parent drug and to detect the formation of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the concentration of the drug in the exposed sample to that in the dark control.

    • Characterize the degradation products using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS).

Quantitative Analysis of Photodegradation using HPLC

This is a general protocol for quantifying the degradation of this compound. The specific parameters may need to be optimized for your particular instrument and sample matrix.

Parameter Recommendation
HPLC System A system with a UV detector or a photodiode array (PDA) detector.
Column A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for the best separation.
Flow Rate Typically 1.0 mL/min.
Detection Wavelength The wavelength of maximum absorbance for this compound.
Injection Volume 10-20 µL.
Column Temperature Ambient or controlled at a specific temperature (e.g., 25 °C).

Visualizations

cluster_degradation Photolytic Degradation Pathway of Dioxopromethazine Dioxopromethazine Dioxopromethazine (Ground State) ExcitedState Excited State* Dioxopromethazine->ExcitedState UV Light (hν) Radical Phenothiazine Radical Cation ExcitedState->Radical Electron Ejection OxidizedProducts Oxidized Degradation Products Radical->OxidizedProducts + O2, H2O

Caption: Proposed photolytic degradation pathway for dioxopromethazine.

cluster_workflow Experimental Workflow for Photostability Testing start Start prep Prepare Dioxopromethazine Solution and Dark Control start->prep expose Expose Sample to Light Source (ICH Q1B Conditions) prep->expose analyze Analyze Samples by HPLC at Time Intervals expose->analyze quantify Quantify Parent Drug and Degradation Products analyze->quantify identify Identify Degradation Products (e.g., LC-MS) quantify->identify end End identify->end

Caption: Workflow for conducting a photostability study.

cluster_troubleshooting Troubleshooting HPLC Analysis node_action Optimize Mobile Phase Check Column Health Adjust Injection Volume start Unexpected HPLC Results? q_peaks Poor Peak Shape or Resolution? start->q_peaks q_peaks->node_action Yes q_retention Shifting Retention Times? q_peaks->q_retention No q_baseline Noisy or Drifting Baseline? q_retention->q_baseline No node_action2 Check Pump Flow Rate Ensure Consistent Temperature Prepare Fresh Mobile Phase q_retention->node_action2 Yes node_action3 Degas Mobile Phase Clean Detector Flow Cell Check for Leaks q_baseline->node_action3 Yes end Consult Instrument Manual q_baseline->end No

References

Overcoming Dioxopromethazine hydrochloride precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dioxopromethazine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on preventing precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I dissolved it in my buffer. What is the most likely cause?

A1: Precipitation of this compound in aqueous buffers is often related to its physicochemical properties. As a derivative of phenothiazine, its solubility is significantly influenced by the pH of the solution. This compound is a weak base with a predicted pKa of approximately 8.88. This means it is more soluble in acidic conditions (lower pH) where it is protonated and becomes less soluble as the pH approaches and surpasses its pKa, leading to precipitation of the free base.

Q2: What is the solubility of this compound in aqueous solutions?

A2: The solubility of this compound is dependent on the solvent and temperature. In a study by Li et al. (2008), the solubility in water was determined at various temperatures[1]. The parent compound, promethazine hydrochloride, which has a similar structure, is reported to have a solubility of approximately 2 mg/mL in Phosphate Buffered Saline (PBS) at pH 7.2. While direct solubility data for this compound in various biological buffers is limited, it is expected to exhibit pH-dependent solubility.

Q3: Are there any known stability issues with this compound solutions?

A3: Yes, this compound in aqueous solutions is known to be unstable when exposed to direct sunlight. Therefore, it is crucial to protect solutions from light to prevent degradation. It is recommended to prepare fresh solutions for experiments and avoid long-term storage of aqueous solutions.

Q4: Can the type of buffer I use affect the solubility of this compound?

A4: Yes, the buffer species can influence the solubility of phenothiazine derivatives[2][3]. Some studies have shown that phosphate buffers can slightly affect the stability of similar compounds compared to citrate-phosphate buffers[3]. It is advisable to test the solubility and stability of this compound in your specific buffer system before conducting large-scale experiments.

Q5: How can I increase the solubility of this compound in my experimental buffer?

A5: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound:

  • pH Adjustment: Lowering the pH of the buffer will increase the solubility of this weakly basic compound.

  • Use of Co-solvents: Adding a small amount of an organic co-solvent such as ethanol or DMSO can significantly improve solubility. However, it is essential to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., cell-based assays).

  • Use of Surfactants: Non-ionic surfactants at low concentrations can help to maintain the drug in solution.

  • Temperature: The solubility of this compound in water increases with temperature[1]. Gentle warming of the solution during preparation may aid dissolution.

Troubleshooting Guides

Issue: Precipitation Observed During Solution Preparation

Possible Causes:

  • The pH of the buffer is too high (close to or above the pKa of ~8.88).

  • The concentration of this compound exceeds its solubility limit in the chosen buffer.

  • The temperature of the solution is too low.

Solutions:

  • Verify Buffer pH: Check the pH of your buffer. If possible, use a buffer with a pH below 7.

  • Lower the pH: If your experimental design allows, temporarily lower the pH of the solution to aid dissolution and then carefully adjust it back to the desired pH.

  • Reduce Concentration: Prepare a more dilute stock solution.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C) while stirring to aid dissolution. Do not boil.

  • Use a Co-solvent: Prepare a concentrated stock solution in a suitable organic solvent like ethanol or DMSO and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is low and does not affect your experiment.

Issue: Precipitation Observed After Storage

Possible Causes:

  • Solution instability over time.

  • Exposure to light.

  • Temperature fluctuations during storage.

  • Evaporation of the solvent, leading to increased concentration.

Solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Consistent Storage Temperature: Store solutions at a constant and appropriate temperature (e.g., 2-8°C for short-term storage), and allow them to equilibrate to the experimental temperature before use.

  • Properly Seal Containers: Ensure vials are tightly sealed to prevent solvent evaporation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₁ClN₂O₂SPubChem
Molecular Weight352.9 g/mol PubChem
Predicted pKa8.88 ± 0.50LookChem
Melting Point127-129°CLookChem
AppearanceWhite powderLookChem

Table 2: Solubility of this compound in Water at Different Temperatures

Temperature (K)Temperature (°C)Molar Fraction Solubility (x10³)
278.1551.15
283.15101.39
288.15151.68
293.15202.04
298.15252.48
303.15303.02
308.15353.68
313.15404.49
318.15455.49
323.15506.72
328.15558.22
Data adapted from Li, Q.-S., et al. (2008). Journal of Chemical & Engineering Data, 53(1), 275–276.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound that can be diluted into aqueous buffers for experiments.

Materials:

  • This compound powder

  • Anhydrous Ethanol or Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To prepare a final working solution of this compound in a physiological buffer for immediate use in experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (to experimental temperature) sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, TRIS-HCl pH 7.4)

  • Vortex mixer

Procedure:

  • Equilibrate the this compound stock solution and the aqueous buffer to the desired experimental temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in the aqueous buffer.

  • While vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Precipitation_Troubleshooting_Workflow start Start: Dioxopromethazine HCl Precipitation Issue check_ph Check Buffer pH start->check_ph ph_high Is pH > 7.5? check_ph->ph_high lower_ph Lower Buffer pH (if possible) ph_high->lower_ph Yes check_concentration Check Concentration ph_high->check_concentration No lower_ph->check_concentration conc_high Is Concentration > Expected Solubility? check_concentration->conc_high reduce_conc Reduce Concentration conc_high->reduce_conc Yes use_cosolvent Consider Co-solvent (e.g., DMSO, EtOH) conc_high->use_cosolvent No reduce_conc->use_cosolvent gentle_warming Apply Gentle Warming (e.g., 37°C) use_cosolvent->gentle_warming solution_stable Solution Stable gentle_warming->solution_stable

Caption: Troubleshooting workflow for Dioxopromethazine HCl precipitation.

Dioxopromethazine_Solubility_Factors solubility Dioxopromethazine HCl Solubility ph pH solubility->ph temperature Temperature solubility->temperature solvent Solvent/Buffer System solubility->solvent concentration Concentration solubility->concentration ph_increase Higher pH (more basic) ph->ph_increase Decreases Solubility ph_decrease Lower pH (more acidic) ph->ph_decrease Increases Solubility temp_increase Higher Temperature temperature->temp_increase Increases Solubility temp_decrease Lower Temperature temperature->temp_decrease Decreases Solubility

Caption: Key factors influencing Dioxopromethazine HCl solubility.

References

Technical Support Center: Dioxopromethazine Hydrochloride Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference caused by dioxopromethazine hydrochloride in fluorescence-based assays. This compound, a phenothiazine derivative, possesses intrinsic photophysical properties that can lead to inaccurate results in assays that rely on fluorescent readouts. This guide will help you identify, understand, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

A1: Yes. This compound is a phenothiazine compound, a class of molecules known for their unique optical and electronic properties, including the potential for fluorescence and fluorescence quenching.[1] Research indicates that this compound can exhibit both fluorescence sensitization and fluorescence quenching depending on the conditions[2]. This means it can either increase (sensitization) or decrease (quenching) the fluorescence signal of your assay, leading to false positive or false negative results.

Q2: What are the primary mechanisms of interference?

A2: The two main mechanisms by which a compound like this compound can interfere with a fluorescence assay are:

  • Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with your assay's detection range. This adds to the measured signal and can be mistaken for a positive result.

  • Fluorescence Quenching: The compound can decrease the fluorescence intensity of your reporter fluorophore. This can occur through several processes:

    • Inner Filter Effect (IFE): this compound may absorb light at the excitation or emission wavelength of your fluorophore, reducing the amount of light that reaches the fluorophore or the detector.

    • Förster Resonance Energy Transfer (FRET): If the emission spectrum of your fluorophore overlaps with the absorbance spectrum of this compound, non-radiative energy transfer can occur, quenching the fluorophore's signal.

    • Static or Dynamic Quenching: The compound may form a non-fluorescent complex with the fluorophore (static) or collide with the excited fluorophore, causing it to return to the ground state without emitting a photon (dynamic).

Q3: At what wavelengths should I be concerned about interference?

Q4: How can I determine if this compound is interfering in my specific assay?

A4: A series of control experiments are essential. Please refer to the detailed experimental protocols in the Troubleshooting Guide section for step-by-step instructions on how to perform these checks. The key is to run your assay with and without your biological target (e.g., enzyme or cells) and with varying concentrations of this compound to isolate its effect on the assay's fluorescence readout.

Q5: Can this compound affect cell-based assays indirectly?

A5: Yes. This compound can have pharmacological effects on cells that may indirectly interfere with your assay. For example, it may impact cell viability, mitochondrial function, or other cellular processes that could alter the readout of assays measuring these parameters. It is crucial to perform cytotoxicity assays to ensure that the observed effects are not simply due to cell death or stress. Some psychotropic drugs, including the related phenothiazine chlorpromazine, have been shown to affect mitochondrial function[4].

Troubleshooting Guide

Issue 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)

Symptoms:

  • Higher fluorescence readings in wells containing this compound, even in the absence of the biological target.

  • A dose-dependent increase in signal with increasing concentrations of the compound.

Workflow for Diagnosing Autofluorescence:

A Unexpected Increase in Fluorescence B Run 'Compound-Only' Control: Measure fluorescence of dioxopromethazine HCl in assay buffer at various concentrations. A->B C Is the signal significantly above background? B->C D Compound is autofluorescent at your assay's wavelengths. C->D Yes F Autofluorescence is not the primary issue. Consider other causes (e.g., assay stabilization). C->F No E Proceed to Mitigation Strategies. D->E

Caption: Workflow to diagnose autofluorescence.

Mitigation Strategies:

  • Measure Compound's Fluorescence Spectrum: Determine the excitation and emission maxima of this compound to see if they overlap with your assay's filter set.

  • Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are red-shifted, as many interfering compounds are less fluorescent in the red and near-infrared regions.

  • Pre-read Plate: Measure the fluorescence of the plate after adding this compound but before adding the fluorescent substrate or starting the reaction. This background can then be subtracted from the final reading.

  • Time-Resolved Fluorescence (TRF): If your compound's fluorescence has a short lifetime, using a TRF assay with a long-lifetime lanthanide fluorophore can help eliminate the interference.

Issue 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)

Symptoms:

  • Lower fluorescence readings in the presence of this compound.

  • A dose-dependent decrease in signal with increasing concentrations of the compound.

Workflow for Diagnosing Fluorescence Quenching:

A Unexpected Decrease in Fluorescence B Run 'Fluorophore + Compound' Control: Mix your fluorescent probe with dioxopromethazine HCl in assay buffer and measure fluorescence. A->B C Is the signal lower than the fluorophore-only control? B->C D Compound is quenching your fluorophore. C->D Yes F Quenching is not the primary issue. Consider compound's effect on the biological target. C->F No E Proceed to Mitigation Strategies. D->E A Inconsistent Results in Cell-Based Assays B Run Cytotoxicity Assay: (e.g., MTT, CellTiter-Glo) Treat cells with a range of dioxopromethazine HCl concentrations. A->B C Is there a significant decrease in cell viability? B->C D Compound is cytotoxic at the tested concentrations. Assay results may be due to cell death. C->D Yes F No significant cytotoxicity. Investigate direct fluorescence interference (autofluorescence or quenching). C->F No E Use non-toxic concentrations or a shorter incubation time. Re-evaluate. D->E

References

Long-term storage and stability of Dioxopromethazine hydrochloride powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of Dioxopromethazine hydrochloride powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound powder should be stored in a well-closed, light-resistant container in a cool, dry place. The recommended storage temperature is in a refrigerator.[1] For solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2]

Q2: Is this compound powder sensitive to light?

A2: Yes. Studies on aqueous solutions of dioxopromethazine have shown it to be unstable when exposed to direct sunlight.[3] Although solid-state stability is generally higher, it is crucial to protect the powder from light to prevent photodegradation. Storage in amber or opaque containers is highly recommended.

Q3: What is the physical appearance of stable this compound powder?

A3: Stable this compound is typically a white to off-white or yellowish crystalline powder.[4][5] Any significant change in color, such as browning, may indicate degradation.

Q4: Is this compound powder hygroscopic?

A4: While specific data on the hygroscopicity of this compound is limited, hydrochloride salts of pharmaceutical compounds can be susceptible to moisture uptake.[6][7] Absorption of moisture can lead to physical changes like caking and may accelerate chemical degradation.[8] Therefore, it is essential to store the powder in a dry environment.

Q5: What are the primary degradation pathways for this compound?

A5: Dioxopromethazine is a phenothiazine derivative and is susceptible to oxidation.[4] The primary degradation pathway is likely through further oxidation of the phenothiazine ring system. As Dioxopromethazine is the 5,5-dioxide derivative of promethazine, its degradation may follow pathways similar to other oxidized phenothiazines.[9] Hydrolysis and photolysis are also potential degradation pathways, especially in the presence of moisture and light.[3][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Powder Discoloration (e.g., turning brown) Exposure to light (photodegradation).Exposure to high temperatures (thermal degradation).Oxidation due to improper storage.Ensure the powder is stored in a light-resistant container.Store at recommended cool temperatures.Ensure the container is tightly sealed to minimize exposure to air.
Caking or Clumping of Powder Absorption of moisture due to high humidity.Store the powder in a desiccator or a controlled low-humidity environment.Ensure the container is tightly sealed immediately after use.
Poor Solubility in Recommended Solvents Potential degradation of the compound.Use of an inappropriate solvent.Verify the purity of the powder using an appropriate analytical method (e.g., HPLC).Consult solubility data; this compound is soluble in water and slightly soluble in ethanol.[4][5]
Inconsistent Experimental Results Degradation of the stock solution.Inaccurate weighing due to hygroscopicity.Prepare fresh stock solutions for each experiment.If using a stock solution over time, store it at -80°C in single-use aliquots.[2]Equilibrate the powder to room temperature in a desiccator before weighing to minimize moisture uptake.

Quantitative Stability Data

The following table summarizes illustrative stability data for this compound powder under various conditions. Note: This data is representative and compiled from general knowledge of phenothiazine derivative stability and ICH guidelines due to the limited availability of specific public data for this compound.

Condition Duration Parameter Specification Illustrative Result
Long-Term Storage (25°C ± 2°C / 60% RH ± 5% RH) 12 MonthsAssay (%)95.0 - 105.098.5
Total Impurities (%)Not more than 1.00.8
Accelerated Storage (40°C ± 2°C / 75% RH ± 5% RH) 6 MonthsAssay (%)95.0 - 105.096.2
Total Impurities (%)Not more than 1.01.5 (Out of Specification)
Photostability (ICH Q1B Guideline) 1.2 million lux hours and 200 watt hours/square meterAssay (%)No significant change94.8
AppearanceNo change in colorSlight yellowing observed

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound.

  • Acid Hydrolysis: Dissolve 10 mg of the powder in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve 10 mg of the powder in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours.

  • Oxidative Degradation: Dissolve 10 mg of the powder in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light.

  • Thermal Degradation (Solid State): Place 10 mg of the powder in a petri dish and expose it to 80°C for 48 hours.

  • Photolytic Degradation (Solid State): Place a thin layer of the powder in a petri dish and expose it to a light source according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours) using a validated stability-indicating HPLC method to quantify the remaining active ingredient and detect any degradation products.

Protocol 2: Long-Term Stability Study (Solid State)

This protocol follows the ICH Q1A(R2) guideline for determining the shelf-life of the drug substance.

  • Sample Preparation: Place a sufficient quantity of this compound powder in containers that are impermeable and light-resistant.

  • Storage Conditions: Store the samples at long-term storage conditions (25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Frequency: Test the samples at intervals of 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Parameters to be Tested:

    • Appearance (visual inspection for color and physical state)

    • Assay (e.g., by HPLC)

    • Identification (e.g., by FTIR or UV spectroscopy)

    • Impurities/Degradation Products (e.g., by HPLC)

    • Water Content (e.g., by Karl Fischer titration)

  • Data Evaluation: Evaluate the data to establish a re-test period or shelf life for the powder.

Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of Dioxopromethazine to the H1 receptor prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic responses.

G_protein_signaling cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates Dioxopromethazine Dioxopromethazine Hydrochloride Dioxopromethazine->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Allergic_Response Allergic Response Ca_release->Allergic_Response Leads to PKC_activation->Allergic_Response Leads to

Caption: Mechanism of action of this compound at the H1 receptor.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability testing of a drug substance like this compound powder.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define_Protocol Define Stability Protocol (ICH Guidelines) Select_Batches Select Batches (min. 3 primary batches) Define_Protocol->Select_Batches Define_Tests Define Analytical Tests (Assay, Impurities, etc.) Select_Batches->Define_Tests Forced_Degradation Forced Degradation Studies Define_Tests->Forced_Degradation Long_Term_Storage Long-Term & Accelerated Storage Define_Tests->Long_Term_Storage Identify_Degradants Identify Degradation Products Forced_Degradation->Identify_Degradants Periodic_Testing Periodic Sample Testing Long_Term_Storage->Periodic_Testing Data_Analysis Analyze Data & Trends Periodic_Testing->Data_Analysis Determine_Shelf_Life Determine Shelf-Life / Re-test Period Data_Analysis->Determine_Shelf_Life Identify_Degradants->Determine_Shelf_Life Final_Report Compile Stability Report Determine_Shelf_Life->Final_Report

Caption: General workflow for stability testing of this compound powder.

References

Validation & Comparative

Comparative Analysis of Dioxopromethazine and Other Phenothiazine Antipsychotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dioxopromethazine and other established phenothiazine antipsychotics. The content is based on available pharmacological data and established experimental methodologies in the field.

Introduction

Phenothiazines represent a cornerstone in the history of antipsychotic pharmacotherapy. While all members of this class share a common tricyclic structure and a primary mechanism of action centered on dopamine D2 receptor antagonism, individual agents exhibit distinct pharmacological profiles that influence their clinical efficacy and side-effect profiles. Dioxopromethazine is a phenothiazine derivative that, like its predecessors, interacts with a range of neurotransmitter receptors.[1] Emerging information suggests a multi-receptor engagement for Dioxopromethazine, including interactions with both dopamine and serotonin systems, which may offer a unique therapeutic profile.[2] This guide aims to provide a comparative framework for understanding Dioxopromethazine in the context of other well-characterized phenothiazine antipsychotics, such as chlorpromazine and fluphenazine.

Mechanism of Action: A Comparative Overview

The antipsychotic effect of phenothiazines is primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. However, the clinical effects of these drugs are not solely dependent on their D2 receptor affinity. Their interactions with other receptors, including serotonergic, histaminergic, muscarinic, and adrenergic receptors, contribute significantly to their overall therapeutic and adverse effect profiles.[3]

Dioxopromethazine is reported to function through a dual-modulatory system, antagonizing not only dopamine D2 receptors but also exhibiting a high affinity for serotonin 5-HT2A and 5-HT2C receptors.[2] This dual action is a characteristic shared with many atypical antipsychotics and is hypothesized to contribute to efficacy against both positive and negative symptoms of schizophrenia, potentially with a more favorable side-effect profile.[2] Furthermore, there is preliminary evidence to suggest that Dioxopromethazine may modulate glutamate neurotransmission, a pathway of increasing interest in the pathophysiology of psychiatric disorders.[2]

Data Presentation: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki values in nM) for Dioxopromethazine and representative first-generation phenothiazine antipsychotics. Lower Ki values indicate a higher binding affinity.

ReceptorDioxopromethazine (Hypothetical Ki, nM)Chlorpromazine (Ki, nM)Fluphenazine (Ki, nM)
Dopamine D21.51.2[4]0.4
Serotonin 5-HT2A2.03.21.1
Serotonin 5-HT2C5.01520
Histamine H1104.72.0
Muscarinic M1>100027150
Alpha-1 Adrenergic252.41.5

Disclaimer: Specific experimental Ki values for Dioxopromethazine are not publicly available. The values presented are hypothetical and for illustrative purposes, based on its described dual-action mechanism. The values for Chlorpromazine and Fluphenazine are sourced from publicly available databases and literature.[4]

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Dioxopromethazine) for a specific receptor (e.g., Dopamine D2).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant D2 receptors expressed in CHO cells) are prepared through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.

  • Radioligand: A specific radioligand with high affinity for the target receptor (e.g., [3H]-Spiperone for D2 receptors) is used at a fixed concentration, typically near its Kd value.

  • Competition Assay:

    • A constant concentration of the radioligand and a fixed amount of membrane preparation are incubated with increasing concentrations of the unlabeled test compound (competitor).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, potent unlabeled ligand (e.g., Haloperidol).

    • Total binding is determined in the absence of any competitor.

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Animal Models for Antipsychotic Efficacy: Conditioned Avoidance Response

Objective: To assess the potential antipsychotic activity of a test compound by its ability to suppress a conditioned avoidance response without producing sedation or motor impairment.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door or a hurdle. The floor of each compartment is a grid that can deliver a mild electric foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the foot shock.

  • Subjects: Typically rats or mice are used.

  • Training (Acquisition Phase):

    • Animals are placed in one compartment of the shuttle box.

    • The CS is presented for a short duration (e.g., 10 seconds).

    • If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the animal fails to move during the CS, the US (foot shock) is delivered through the grid floor until the animal escapes to the other compartment (an escape response).

    • This training is repeated for a set number of trials until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Testing:

    • Once the animals are trained, they are treated with the test compound (e.g., Dioxopromethazine) or a vehicle control at various doses.

    • After a specified pretreatment time, the animals are placed back in the shuttle box, and the CS-US trials are repeated.

  • Data Collection and Analysis:

    • The number of avoidance responses, escape responses, and escape failures are recorded for each animal.

    • A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses at doses that do not significantly increase the number of escape failures (indicating a lack of motor impairment or sedation).

    • Dose-response curves can be generated to compare the potency of different compounds.[6][7]

Mandatory Visualization

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine_v Dopamine DOPA->Dopamine_v DDC VMAT2 VMAT2 Dopamine_v->VMAT2 Synaptic Vesicle Synaptic Vesicle Dopamine_s Dopamine Synaptic Vesicle->Dopamine_s Release D2R D2 Receptor Dopamine_s->D2R G_protein Gi/o D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation PP1 PP1 DARPP32->PP1 Downstream Downstream Signaling PP1->Downstream Dioxopromethazine Dioxopromethazine Dioxopromethazine->D2R

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Dioxopromethazine.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Preclinical Models cluster_clinical Clinical Trials receptor_binding Receptor Binding Assays (D2, 5-HT2A, etc.) functional_assay Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assay animal_models Animal Models of Psychosis (e.g., Conditioned Avoidance) receptor_binding->animal_models Candidate Selection side_effect_models Side Effect Models (e.g., Catalepsy for EPS) animal_models->side_effect_models phase1 Phase I (Safety & Tolerability) animal_models->phase1 IND Submission phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3

Caption: Generalized Experimental Workflow for the Development of Novel Antipsychotic Drugs.

Conclusion

Dioxopromethazine presents an interesting profile as a phenothiazine derivative with a potential dual-action mechanism on both dopaminergic and serotonergic systems.[2] This positions it mechanistically between classical first-generation antipsychotics and the more modern atypical agents. While direct comparative experimental data remains limited in the public domain, the established methodologies for receptor binding assays and preclinical behavioral models provide a clear path for its further characterization. Future research focusing on a comprehensive receptor binding panel and head-to-head preclinical studies with established phenothiazines will be crucial to fully elucidate the therapeutic potential and safety profile of Dioxopromethazine. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Comparative Guide to Analytical Methods for Dioxopromethazine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the quantification of Dioxopromethazine hydrochloride. Due to the limited availability of comprehensive validation data for this compound, this guide utilizes data from its structurally similar analogue, Promethazine hydrochloride, to provide a robust comparison of method performance. The experimental protocols and data presented herein are synthesized from published research to aid in the selection of the most suitable analytical technique for your research and development needs.

Method Performance Comparison

The selection of an analytical method is a critical decision in drug development and quality control. The following tables summarize the key performance parameters of HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis for the quantification of phenothiazine-class compounds, using Promethazine hydrochloride as a representative analyte.

Table 1: Comparison of Linearity and Range

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
HPLC 2 - 10> 0.999[1][2]
UV-Vis Spectrophotometry 0.5 - 15[3]0.9996[4]
Capillary Electrophoresis Not explicitly stated, but linearities were adequate for quantification[5][6]Not explicitly stated

Table 2: Comparison of Accuracy and Precision

MethodAccuracy (% Recovery)Precision (% RSD)
HPLC 99.00 - 100.330.29 - 0.36 (Intra-day)[1]
UV-Vis Spectrophotometry 98.7 - 103.6[4]< 2%[3]
Capillary Electrophoresis Not explicitly stated3.0 - 7.2 (Intermediate RSD)[5][6]

Table 3: Comparison of Sensitivity

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC 0.04 µg/mL[1]0.07 µg/mL[1]
UV-Vis Spectrophotometry 0.2290 µg/mL[3]0.754 µg/mL[3]
Capillary Electrophoresis 2 - 5 ng/mL[5][6]Not explicitly stated

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example for the quantification of this compound, based on established methods for Promethazine hydrochloride.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a 50:50 (v/v) mixture of acetonitrile and 25mM phosphate buffer (pH 7.0).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength of approximately 249 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity determination.

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., pharmaceutical dosage form, biological fluid). A typical procedure for a solid dosage form involves crushing the tablets, dissolving a known weight of the powder in the mobile phase, sonicating to ensure complete dissolution, and filtering through a 0.45 µm filter before injection.

3. Method Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by forced degradation studies (acid, base, oxidation, heat, and light).[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Method Comparison

To better illustrate the logical flow of the HPLC method validation process and the comparative performance of the analytical methods, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Select Chromatographic Conditions B Optimize Parameters (Mobile Phase, Flow Rate, etc.) A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of Dioxopromethazine HCl H->I

Caption: Workflow for the validation of an HPLC method for this compound quantification.

Method_Comparison cluster_performance Performance Parameter cluster_methods Analytical Method P1 High Specificity P2 High Precision P3 High Sensitivity (Low LOD/LOQ) P4 Moderate Throughput P5 Lower Cost M1 HPLC M1->P1 Excellent M1->P2 Excellent M1->P3 Good M1->P4 M2 UV-Vis Spectrophotometry M2->P1 Lower (Interference Prone) M2->P2 Good M2->P3 Moderate M2->P5 Excellent M3 Capillary Electrophoresis M3->P1 Excellent M3->P2 Good M3->P3 Excellent M3->P4 High

Caption: Comparative performance of analytical methods for phenothiazine quantification.

References

A Comparative Analysis of Dioxopromethazine and Second-Generation Antihistamines in Allergic Response Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Dioxopromethazine, a first-generation phenothiazine antihistamine, and modern second-generation antihistamines. The following analysis is based on available preclinical and clinical data, focusing on receptor binding affinity, downstream signaling pathways, and clinical effectiveness in suppressing histamine-mediated allergic reactions.

Executive Summary

Dioxopromethazine, a derivative of promethazine, exhibits classic first-generation antihistamine characteristics, including sedative and anticholinergic effects, due to its ability to cross the blood-brain barrier and interact with multiple receptor systems. In contrast, second-generation antihistamines are engineered for high selectivity to peripheral H1 receptors and limited central nervous system penetration, resulting in a significantly improved safety profile with minimal sedation. While direct comparative efficacy data for Dioxopromethazine is limited, analysis of its parent compound, promethazine, and related first-generation agents against second-generation antihistamines indicates that the latter offer a comparable, if not superior, therapeutic window for allergic conditions due to their enhanced safety and tolerability.

Mechanism of Action: A Tale of Two Generations

Dioxopromethazine , as a first-generation antihistamine, functions as an inverse agonist at histamine H1 receptors. Its phenothiazine structure also confers activity at muscarinic, dopaminergic, and alpha-adrenergic receptors.[1][2] This multi-receptor activity contributes to its therapeutic effects, such as antiemesis and sedation, but also to its characteristic side-effect profile, including dry mouth, blurred vision, and drowsiness.[1][3]

Second-generation antihistamines , such as Cetirizine, Levocetirizine, Fexofenadine, Loratadine, Desloratadine, Bilastine, and Rupatadine, are highly selective for the histamine H1 receptor.[4][5] Their molecular design limits their ability to cross the blood-brain barrier, thereby minimizing sedative and cognitive side effects.[4][6][7][8] These agents also act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and preventing histamine-induced downstream signaling.

cluster_0 First-Generation (Dioxopromethazine) cluster_1 Second-Generation Antihistamines Dioxo Dioxopromethazine H1_central Central H1 Receptors Dioxo->H1_central Blocks H1_peripheral Peripheral H1 Receptors Dioxo->H1_peripheral Blocks Muscarinic Muscarinic Receptors Dioxo->Muscarinic Blocks Dopamine Dopamine Receptors Dioxo->Dopamine Blocks Sedation Sedation H1_central->Sedation Allergy_Relief_1 Allergy Relief H1_peripheral->Allergy_Relief_1 Anticholinergic Anticholinergic Effects Muscarinic->Anticholinergic Second_Gen Second-Generation Antihistamines H1_peripheral_2 Peripheral H1 Receptors Second_Gen->H1_peripheral_2 Selectively Blocks Minimal_Sedation Minimal Sedation Second_Gen->Minimal_Sedation Allergy_Relief_2 Allergy Relief H1_peripheral_2->Allergy_Relief_2

Figure 1: Simplified comparison of the receptor targets for first and second-generation antihistamines.

Quantitative Comparison of Receptor Binding Affinity

AntihistamineGenerationH1 Receptor Binding Affinity (Ki) [nM]Citation(s)
PromethazineFirst1.0 - 5.4[9]
Second-Generation Antihistamines
DesloratadineSecond0.4[3]
LevocetirizineSecond3.0[3][4][8]
CetirizineSecond6.0[6][8][10]
BilastineSecond1.92[7]
FexofenadineSecond10.0[3]
RupatadineSecond102[1][11]
LoratadineSecond37[12]

Note: Ki values can vary between studies depending on the experimental conditions and cell types used. The data presented here are for comparative purposes.

Histamine H1 Receptor Signaling Pathway and Point of Intervention

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. Both Dioxopromethazine and second-generation antihistamines act as inverse agonists, binding to the H1 receptor and preventing this signaling cascade from being initiated by histamine.

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response Antihistamines Dioxopromethazine & Second-Gen Antihistamines Antihistamines->H1R Blocks (Inverse Agonist)

Figure 2: The histamine H1 receptor signaling pathway and the inhibitory action of antihistamines.

Clinical Efficacy: Inhibition of Histamine-Induced Wheal and Flare

The histamine-induced wheal and flare response is a standard in vivo model to assess the pharmacodynamic activity of antihistamines. While direct comparative data for Dioxopromethazine is scarce, a study comparing the first-generation antihistamine promethazine with the second-generation agents fexofenadine and olopatadine provides valuable insights.

Study ParameterPromethazine (25 mg)Fexofenadine (60 mg)Olopatadine (5 mg)
Wheal Inhibition Significant reductionSignificant reductionSignificant reduction, rapid onset
Flare Inhibition Significant reductionSignificant reductionSignificant reduction, potent effect
Psychomotor Impairment Significant impairmentNo significant effectNo significant effect

Source: Kamei et al., 2012[13][14][15][16]

This study demonstrates that while both generations effectively inhibit the cutaneous allergic response, second-generation antihistamines do so without the central nervous system side effects associated with first-generation agents.[13][14]

Experimental Protocol: Histamine-Induced Wheal and Flare Test

A standardized protocol for this assay generally involves the following steps:

G cluster_workflow Experimental Workflow Subject_Prep 1. Subject Preparation (e.g., washout of other medications) Baseline 2. Baseline Measurement (Skin prick with saline) Subject_Prep->Baseline Drug_Admin 3. Drug Administration (Antihistamine or Placebo) Baseline->Drug_Admin Histamine_Challenge 4. Histamine Challenge (Intradermal injection or skin prick with histamine solution) Drug_Admin->Histamine_Challenge Measurement 5. Measurement of Wheal and Flare (At specified time intervals) Histamine_Challenge->Measurement Data_Analysis 6. Data Analysis (Comparison of wheal and flare areas between treatment groups) Measurement->Data_Analysis

Figure 3: A generalized workflow for a histamine-induced wheal and flare clinical study.

Detailed Methodology (based on similar studies):

  • Subject Selection: Healthy volunteers or patients with a history of allergies are recruited. A washout period for any interfering medications is enforced.

  • Baseline Assessment: The skin of the forearm is cleansed, and a baseline skin response is often measured using a saline control.

  • Drug Administration: Subjects are randomized to receive a single dose of the investigational antihistamine (e.g., Dioxopromethazine), a comparator (e.g., a second-generation antihistamine), or a placebo in a double-blind fashion.

  • Histamine Challenge: At predetermined time points after drug administration, a fixed concentration of histamine solution is introduced into the skin via intradermal injection or a skin prick test.

  • Measurement: The resulting wheal (swelling) and flare (redness) areas are traced or digitally imaged at regular intervals (e.g., 15 minutes post-challenge). The areas are then quantified using planimetry or digital analysis software.

  • Data Analysis: The percentage inhibition of the wheal and flare areas by the active treatments compared to placebo is calculated. Statistical analyses are performed to determine the significance of the differences between treatment groups.

Conclusion

The available evidence strongly suggests that while Dioxopromethazine is an effective H1 receptor antagonist, its clinical utility is hampered by its non-selective receptor binding profile and its ability to penetrate the central nervous system, leading to undesirable side effects such as sedation. Second-generation antihistamines represent a significant therapeutic advancement, offering high selectivity for the H1 receptor and a much-improved safety profile. For the treatment of allergic conditions such as urticaria and allergic rhinitis, second-generation antihistamines are the recommended first-line therapy due to their favorable risk-benefit ratio.[5][17] Further direct comparative clinical trials would be necessary to definitively establish the relative efficacy of Dioxopromethazine against specific second-generation agents for various allergic indications.

References

A Head-to-Head Comparison of Dioxopromethazine and Chlorpromazine on Dopamine Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of Dioxopromethazine and Chlorpromazine, with a specific focus on their interactions with dopamine receptors. It is designed to provide a clear, objective overview based on available experimental data.

It is important to note that while Chlorpromazine is a well-documented compound with extensive publicly available data, Dioxopromethazine is a more recent and less-studied compound. Consequently, there is a significant disparity in the available quantitative data for a direct head-to-head comparison. This guide will present the known information for both drugs and provide detailed experimental protocols that can be used to generate comparative data.

Comparative Analysis of Receptor Binding and Functional Potency

Chlorpromazine, a first-generation antipsychotic, is known to act as an antagonist at multiple dopamine receptor subtypes.[1][2][3] Its antipsychotic effects are primarily attributed to its blockade of D2 dopamine receptors.[2] Dioxopromethazine, also a phenothiazine derivative, is presumed to share this mechanism of dopamine receptor antagonism, particularly at the D2 subtype, which is a common characteristic of this drug class.[4] Some evidence suggests Dioxopromethazine may also possess a high affinity for serotonin receptors, indicating a potential dual-modulatory mechanism.[5]

The following table summarizes the available quantitative data for both compounds. The absence of data for Dioxopromethazine highlights a key area for future research.

DrugReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50)
Dioxopromethazine D1Data Not AvailableData Not Available
D2Data Not AvailableData Not Available
D3Data Not AvailableData Not Available
D4Data Not AvailableData Not Available
Chlorpromazine D173[6]Data Not Available
D20.55[6]6.1 µM (for inward-rectifying K+ currents)[7]
D31.2[6]Data Not Available
D41.2[1]Data Not Available

Experimental Protocols for Head-to-Head Comparison

To address the current data gap, the following standardized protocols are provided for conducting a direct comparative study of Dioxopromethazine and Chlorpromazine.

1. Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol allows for the determination of the binding affinity (Ki) of a test compound to a specific dopamine receptor subtype.

  • Cell Membrane Preparation: Utilize cell membranes from stable cell lines individually expressing human D1, D2, D3, or D4 dopamine receptors.

  • Radioligand: Select a high-affinity radioligand for each receptor subtype (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2 and D3, [3H]-N-methylspiperone for D4).

  • Assay Conditions:

    • Incubate the cell membranes with the radioligand and a range of concentrations of the test compound (Dioxopromethazine or Chlorpromazine).

    • To determine non-specific binding, a parallel set of experiments should be conducted in the presence of a high concentration of a known non-radiolabeled antagonist (e.g., haloperidol for D2/D3/D4, butaclamol for D1).

    • The reaction is typically carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.

  • Detection: Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Functional Assay for Dopamine D2 Receptor Antagonism (cAMP Assay)

This protocol measures the functional potency of a compound as an antagonist at the Gi/o-coupled D2 receptor by quantifying its effect on cAMP levels.

  • Cell Line: Employ a recombinant cell line that stably expresses the human D2 dopamine receptor.

  • Assay Principle: The D2 receptor, when activated by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.

  • Procedure:

    • Treat the cells with the test compound (Dioxopromethazine or Chlorpromazine) at various concentrations.

    • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to elevate basal cAMP levels).

    • After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a reporter gene assay.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that produces 50% of its maximal inhibition of the agonist-induced response, is calculated from the dose-response curve.

Visualizations

Below are diagrams illustrating a typical experimental workflow and the signaling pathway relevant to the functional assay described.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) prep_membranes Prepare Cell Membranes (Dopamine Receptor-Expressing) incubation Incubate Membranes, Radioligand & Compounds prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Filter & Wash (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting filtration->counting analysis_binding Data Analysis (IC50 -> Ki) counting->analysis_binding plate_cells Plate D2 Receptor- Expressing Cells add_antagonist Add Test Compounds (Antagonists) plate_cells->add_antagonist add_agonist Add D2 Agonist & Forskolin add_antagonist->add_agonist measure_camp Lyse Cells & Measure cAMP Levels add_agonist->measure_camp analysis_functional Data Analysis (IC50) measure_camp->analysis_functional

Caption: Experimental Workflows for Binding and Functional Assays.

D2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Antagonist Chlorpromazine / Dioxopromethazine (Antagonist) Antagonist->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Antagonism of the D2 Dopamine Receptor Signaling Pathway.

References

Establishing Linearity and Lower Limit of Quantification (LLOQ) for a Dioxopromethazine Bioanalytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for establishing and evaluating the linearity and lower limit of quantification (LLOQ) of a bioanalytical method for Dioxopromethazine in a biological matrix, such as human plasma. The principles and protocols outlined are synthesized from established regulatory guidelines and best practices in bioanalytical method validation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure the development of robust and reliable quantitative methods.

Core Concepts in Bioanalytical Method Validation

Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2] A linear response is fundamental for accurate quantification of the analyte in unknown samples.

The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[2][4][5] This parameter defines the lower boundary of the reportable range of the assay.

Comparative Performance of a Hypothetical Dioxopromethazine Bioanalytical Method

While specific published bioanalytical methods for Dioxopromethazine are not widely available for direct comparison, we can evaluate a hypothetical method's performance against internationally recognized acceptance criteria. The following tables summarize the expected outcomes from a successful validation experiment.

Table 1: Linearity Assessment of Dioxopromethazine in Human Plasma

Calibration Standard IDTheoretical Concentration (ng/mL)Back-Calculated Concentration (ng/mL)Accuracy (% Deviation)
CS1 (LLOQ)1.000.95-5.0
CS22.502.58+3.2
CS310.010.3+3.0
CS450.048.9-2.2
CS5100104+4.0
CS6250245-2.0
CS7450459+2.0
CS8 (ULOQ)500490-2.0

Linearity Parameters:

  • Regression Model: Linear, y = mx + c

  • Weighting Factor: 1/x²

  • Correlation Coefficient (r²): > 0.99

Table 2: LLOQ Performance and Acceptance Criteria Comparison

ParameterExperimental Result (Hypothetical)Acceptance Criteria
LLOQ Concentration1.00 ng/mLMust be ≥ 5 times the blank response.[4][5]
Precision (%CV) at LLOQ8.5%≤ 20%[4][5][6]
Accuracy (% Deviation) at LLOQWithin ± 7% (average of 5 samples)Mean concentration should be within ± 20% of the nominal value.[4][5][6]
Number of Standards8 (including LLOQ and ULOQ)A minimum of 6 non-zero standards are required.[5][7]
Calibration Curve AccuracyAll standards within ± 5%Deviation should be within ± 15% for all standards, except for the LLOQ, which should be within ± 20%. At least 75% of the standards must meet this criterion.[7]

Experimental Protocols

The following protocols detail the methodology for establishing the linearity and LLOQ of a Dioxopromethazine bioanalytical assay, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Preparation of Calibration Standards and Quality Control Samples

  • Stock Solutions: Prepare a primary stock solution of Dioxopromethazine and its stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions of Dioxopromethazine by serial dilution of the primary stock solution with the appropriate solvent. Similarly, prepare a working solution of the SIL-IS.

  • Calibration Curve (CC) Samples: Spike blank biological matrix (e.g., human plasma) with the Dioxopromethazine working solutions to achieve a minimum of six to eight non-zero concentrations covering the expected analytical range.[1][5] A typical range might be 1.00 (LLOQ) to 500 ng/mL (Upper Limit of Quantification, ULOQ).

  • LLOQ Samples: Prepare at least five replicate samples at the proposed LLOQ concentration (1.00 ng/mL) to determine precision and accuracy.[5][8]

3.2. Sample Preparation and Analysis

  • Sample Extraction: To a 100 µL aliquot of each CC and LLOQ sample, add the SIL-IS working solution. Perform protein precipitation by adding acetonitrile. Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. The chromatographic and mass spectrometric conditions should be optimized for the separation and detection of Dioxopromethazine and its SIL-IS.

3.3. Data Analysis

  • Linearity:

    • Plot the peak area ratio (Dioxopromethazine/SIL-IS) against the nominal concentration of the CC samples.

    • Perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) is often required to ensure homogeneity of variance across the concentration range.

    • The correlation coefficient (r²) should be close to 1.00 (typically >0.99).

    • The accuracy of the back-calculated concentrations of the CC standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[4]

  • LLOQ Determination:

    • The analyte response at the LLOQ should be at least five times the response of a blank sample.[4][5]

    • Calculate the precision (%CV) and accuracy (% deviation) for the five replicate LLOQ samples.

    • The precision should not exceed 20%, and the mean accuracy should be within 80-120% (i.e., ±20% deviation).[4][5][6]

Visual Workflow

The following diagram illustrates the logical workflow for establishing linearity and LLOQ in a bioanalytical method validation process.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Data Evaluation cluster_linearity_criteria Linearity Acceptance Criteria cluster_lloq_criteria LLOQ Acceptance Criteria prep_stock Prepare Stock & Working Solutions prep_cc Spike Calibration Curve Standards (8 levels) prep_stock->prep_cc prep_lloq Spike LLOQ Replicates (n>=5) prep_stock->prep_lloq extraction Sample Extraction (e.g., Protein Precipitation) prep_cc->extraction prep_lloq->extraction lcms LC-MS/MS Analysis extraction->lcms linearity_eval Linearity Assessment lcms->linearity_eval lloq_eval LLOQ Assessment lcms->lloq_eval r2 r² > 0.99 linearity_eval->r2 accuracy_cc Accuracy: ±15% (±20% at LLOQ) linearity_eval->accuracy_cc min_standards >= 6 non-zero standards linearity_eval->min_standards pass_linearity Linearity Established linearity_eval->pass_linearity fail Method Optimization Required linearity_eval->fail Criteria Not Met signal_noise Signal >= 5x Blank lloq_eval->signal_noise precision Precision (%CV) <= 20% lloq_eval->precision accuracy_lloq Accuracy: ±20% lloq_eval->accuracy_lloq pass_lloq LLOQ Confirmed lloq_eval->pass_lloq lloq_eval->fail Criteria Not Met

Caption: Workflow for Linearity and LLOQ Establishment.

References

Comparative Pharmacodynamics of Dioxopromethazine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Dioxopromethazine, a phenothiazine derivative, is recognized for its antihistaminic, anti-tussive, and anti-inflammatory properties.[1][2] As a chiral molecule, it exists as two enantiomers, R- and S-Dioxopromethazine. Studies on the pharmacokinetics of Dioxopromethazine in rats have demonstrated stereoselectivity, suggesting that the enantiomers may also exhibit different pharmacodynamic profiles.[3] While specific data for Dioxopromethazine is limited, research on the related compound promethazine has shown that its enantiomers possess distinct pharmacological effects. For instance, (+)-promethazine was found to be more effective in reducing cytokine IL-6 production compared to (-)-promethazine.[4]

Inferred Receptor Binding Profiles

Based on the pharmacology of phenothiazines, Dioxopromethazine likely exerts its effects through antagonism of histamine H1, dopamine D2, and muscarinic acetylcholine receptors. The differential interaction of its enantiomers with these receptors is expected to be the basis of their distinct pharmacodynamic properties. The following table illustrates the hypothesized receptor binding affinities of Dioxopromethazine enantiomers, drawing parallels from stereoselective studies on other phenothiazines like thioridazine, where enantiomers displayed varied affinities for dopamine receptors.[5]

Receptor TargetEnantiomerPredicted Binding Affinity (Ki)Predicted Functional Activity
Histamine H1 ReceptorR-DioxopromethazineLower Ki (Higher Affinity)Potent Inverse Agonist
S-DioxopromethazineHigher Ki (Lower Affinity)Inverse Agonist
Dopamine D2 ReceptorR-DioxopromethazineHigher Ki (Lower Affinity)Antagonist
S-DioxopromethazineLower Ki (Higher Affinity)Potent Antagonist
Muscarinic M1 ReceptorR-DioxopromethazineSimilar Ki to S-enantiomerAntagonist
S-DioxopromethazineSimilar Ki to R-enantiomerAntagonist

Disclaimer: The data in this table is illustrative and intended to guide research. It is based on the known stereoselectivity of related compounds and not on direct experimental measurements of Dioxopromethazine enantiomers.

Signaling Pathways

Dioxopromethazine enantiomers are expected to modulate multiple signaling pathways through their interaction with G protein-coupled receptors (GPCRs). The primary signaling cascades are depicted below.

G_protein_signaling cluster_H1 Histamine H1 Receptor Pathway cluster_D2 Dopamine D2 Receptor Pathway H1 Histamine H1 Receptor Gq Gq/11 H1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Dioxo_S S-Dioxopromethazine (Predicted Weaker Antagonist) Dioxo_S->H1 Antagonism Dioxo_R R-Dioxopromethazine (Predicted Stronger Antagonist) Dioxo_R->H1 Antagonism D2 Dopamine D2 Receptor Gi Gi/o D2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Dioxo_S_D2 S-Dioxopromethazine (Predicted Stronger Antagonist) Dioxo_S_D2->D2 Antagonism Dioxo_R_D2 R-Dioxopromethazine (Predicted Weaker Antagonist) Dioxo_R_D2->D2 Antagonism

Predicted signaling pathways modulated by Dioxopromethazine enantiomers.

Experimental Protocols

To facilitate further research into the comparative pharmacodynamics of Dioxopromethazine enantiomers, the following are detailed methodologies for key experiments.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of R- and S-Dioxopromethazine for histamine H1, dopamine D2, and muscarinic M1 receptors.

General Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells expressing H1, D2, or M1 receptors).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]mepyramine for H1, [³H]spiperone for D2, [³H]pirenzepine for M1), and varying concentrations of the unlabeled Dioxopromethazine enantiomer (competitor).

    • Incubate the mixture at a specific temperature for a set duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Expressing) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation (Isolation of Membranes) homogenization->centrifugation incubation Incubation (Membranes + Radioligand + Enantiomer) centrifugation->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Workflow for receptor binding assays.
Functional Assays

Objective: To determine the functional potency (EC50 or IC50) of Dioxopromethazine enantiomers as antagonists at their target receptors.

1. Histamine H1 Receptor - Calcium Flux Assay:

  • Principle: H1 receptor activation couples to Gq, leading to an increase in intracellular calcium. Antagonists will block this effect.

  • Protocol:

    • Plate H1 receptor-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the Dioxopromethazine enantiomer.

    • Stimulate the cells with a fixed concentration of histamine (agonist).

    • Measure the change in fluorescence intensity using a plate reader.

    • Calculate the IC50 value for the inhibition of the histamine-induced calcium flux.

2. Dopamine D2 Receptor - cAMP Assay:

  • Principle: D2 receptor activation couples to Gi, leading to a decrease in intracellular cAMP levels. Antagonists will reverse the effect of an agonist.

  • Protocol:

    • Plate D2 receptor-expressing cells in a 96-well plate.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Add varying concentrations of the Dioxopromethazine enantiomer, followed by a fixed concentration of a D2 agonist (e.g., quinpirole).

    • Incubate to allow for changes in cAMP levels.

    • Lyse the cells and measure intracellular cAMP concentrations using a suitable assay kit (e.g., HTRF or ELISA).

    • Calculate the IC50 value for the reversal of the agonist-induced decrease in cAMP.

Conclusion

While direct comparative pharmacodynamic data for Dioxopromethazine enantiomers remains to be published, the existing evidence from its pharmacokinetic profile and the behavior of related chiral phenothiazines strongly suggests that stereoselectivity plays a crucial role in its pharmacological actions. Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate the distinct therapeutic and side-effect profiles of R- and S-Dioxopromethazine. Such studies will be invaluable for the rational design of more effective and safer medications based on this compound.

References

Benchmarking Dioxopromethazine Hydrochloride Against Novel Antipsychotic Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of antipsychotic drug development is continuously evolving, with novel candidates emerging that offer mechanisms of action beyond traditional dopamine D2 receptor antagonism. This guide provides a comparative analysis of Dioxopromethazine hydrochloride against a selection of these novel antipsychotic candidates. While this compound, a phenothiazine derivative, is reported to possess antipsychotic properties through modulation of dopaminergic, serotonergic, and potentially glutamatergic pathways, a notable scarcity of publicly available, quantitative preclinical and clinical data specific to its antipsychotic profile limits a direct, data-driven comparison.[1]

This guide, therefore, presents a detailed overview of the pharmacological profiles and experimental data for representative novel antipsychotic candidates, alongside the theoretical framework for this compound's mechanism of action based on its chemical class. The objective is to provide a valuable resource for researchers by contextualizing the potential of this compound within the broader field of innovative antipsychotic development, while clearly acknowledging the current data limitations.

Comparative Analysis of Receptor Binding Profiles

A critical determinant of an antipsychotic drug's efficacy and side-effect profile is its affinity for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) for several novel antipsychotic candidates and representative atypical antipsychotics. Lower Ki values indicate higher binding affinity.

CompoundD25-HT1A (agonist/partial agonist)5-HT2A5-HT2C5-HT7α1H1M1
Novel Candidates
Ulotaront (SEP-363856)>10,000 (TAAR1 agonist)1,700>10,000>10,000>10,000>10,000>10,000>10,000
Brilaroxazine (RP5063)0.8 (partial agonist)2.3 (partial agonist)1.2 (partial agonist)10191536>1000
Xanomeline>1000 (M1/M4 agonist)------1.8 (agonist)
Representative Atypicals
Olanzapine111000411121972.5
Risperidone3>10000.251.4120>1000
Aripiprazole0.34 (partial agonist)4.4 (partial agonist)3.415395761>1000
Lurasidone1.7-0.5-0.510.8->1000

Preclinical Efficacy and Safety Profile Comparison

The following tables summarize key preclinical data for novel antipsychotic candidates. This data provides an indication of their potential therapeutic window and side-effect liabilities.

Disclaimer: Specific preclinical efficacy and safety data for this compound in standardized antipsychotic models are not available in the cited literature. Phenothiazines as a class are known to be effective in models of psychosis but can also induce extrapyramidal symptoms (EPS).

Table 2.1: Preclinical Efficacy Models
CompoundAmphetamine-Induced Hyperlocomotion (ED50 mg/kg)Prepulse Inhibition (PPI) Disruption Reversal (ED50 mg/kg)
Novel Candidates
UlotarontEffective (dose-dependent reversal)Effective (dose-dependent reversal)
BrilaroxazineEffective (dose-dependent reversal)Effective (dose-dependent reversal)
XanomelineEffective (in relevant models)Effective (in relevant models)
Representative Atypicals
Olanzapine0.5-2.00.5-2.5
Haloperidol (Typical)0.05-0.20.1-0.5
Table 2.2: Preclinical Safety Models
CompoundCatalepsy Induction (MED mg/kg)Weight Gain Liability
Novel Candidates
UlotarontLow potentialLow potential
BrilaroxazineLow potentialLow potential
XanomelineLow potentialLow potential
Representative Atypicals
Olanzapine>10High
Haloperidol (Typical)0.2-0.5Low

Signaling Pathways and Experimental Workflows

Signaling Pathways in Antipsychotic Action

The therapeutic effects of many antipsychotics are mediated through their interaction with dopamine and serotonin signaling pathways in the brain. The following diagram illustrates the key receptors involved.

Antipsychotic_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_novel_targets Novel Mechanisms D2_auto D2 Autoreceptor TAAR1 TAAR1 D2_post D2 5HT2A 5-HT2A M1_M4 M1/M4 Ulotaront Ulotaront Ulotaront->TAAR1 Agonist Xanomeline Xanomeline Xanomeline->M1_M4 Agonist Dopamine Dopamine Dopamine->D2_auto Inhibits DA release Dopamine->D2_post Signal Transduction Serotonin Serotonin Serotonin->5HT2A Modulates DA release Acetylcholine Acetylcholine Acetylcholine->M1_M4 Signal Transduction Dioxopromethazine Dioxopromethazine (putative) Dioxopromethazine->D2_post Antagonist Dioxopromethazine->5HT2A Antagonist Atypicals Atypical Antipsychotics Atypicals->D2_post Antagonist/Partial Agonist Atypicals->5HT2A Antagonist

Caption: Dopamine and Serotonin pathways targeted by antipsychotics.

Experimental Workflow for Preclinical Antipsychotic Screening

The development of novel antipsychotics involves a rigorous preclinical screening process to evaluate efficacy and safety.

Preclinical_Workflow A Compound Synthesis & Library Screening B In Vitro Receptor Binding Assays (Ki) A->B C In Vivo Behavioral Models (Efficacy) B->C F In Vivo Safety Models B->F D Amphetamine-Induced Hyperlocomotion C->D E Prepulse Inhibition (PPI) C->E I Lead Optimization D->I E->I G Catalepsy Test (EPS) F->G H Weight Gain & Metabolic Monitoring F->H G->I H->I J Candidate Selection for Clinical Trials I->J

References

A Comparative Analysis of the Side Effect Profiles: Dioxopromethazine Hydrochloride and Traditional Neuroleptics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of the novel antipsychotic agent, Dioxopromethazine hydrochloride, and traditional neuroleptics, including both typical (first-generation) and atypical (second-generation) antipsychotics. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies for side effect assessment, and visualizations of relevant biological pathways.

Executive Summary

This compound, a phenothiazine derivative currently in experimental stages, presents a complex side effect profile that appears to overlap with both typical and atypical neuroleptics.[1][2] Its mechanism of action, which involves antagonism of dopamine D2, histamine H1, and muscarinic acetylcholine receptors, along with modulation of serotonin and glutamate pathways, underpins its therapeutic potential and its adverse effect profile.[1][2] Traditional neuroleptics, a cornerstone in the management of psychosis, are well-characterized by their propensity to induce extrapyramidal symptoms (EPS), metabolic disturbances, anticholinergic effects, and cardiovascular complications.[3][4][5][6] This guide will systematically compare these side effect profiles, drawing on available clinical and preclinical data.

Table 1: Comparative Side Effect Profile - this compound vs. Traditional Neuroleptics

Side Effect CategoryThis compoundTraditional Neuroleptics (Typical Antipsychotics)Traditional Neuroleptics (Atypical Antipsychotics)
Extrapyramidal Symptoms (EPS) Reported, but incidence and severity data from comparative trials are not yet publicly available.[1]High risk, particularly with high-potency agents (e.g., Haloperidol). Includes pseudoparkinsonism, akathisia, acute dystonia, and tardive dyskinesia.[3][7][8]Lower risk compared to typical antipsychotics.[9][10][11]
Metabolic Syndrome Risk of weight gain, hyperlipidemia, and diabetes has been noted in clinical trials.[1]Lower risk compared to atypical antipsychotics, though some weight gain can occur.[3]High risk, particularly with agents like olanzapine and clozapine. Includes significant weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[4][12][13]
Anticholinergic Effects Expected due to its mechanism of action. Includes dry mouth, constipation, blurred vision, and urinary retention.[2]Common, especially with low-potency agents (e.g., Chlorpromazine). Can also cause cognitive impairment.[3][5][14]Varies by agent; clozapine has strong anticholinergic effects.[3]
Cardiovascular Effects Potential for cardiotoxic effects, including prolonged QT interval, has been suggested.[1]Risk of orthostatic hypotension, tachycardia, and arrhythmias. Low-potency agents are more frequently associated with these effects.[3][6][15][16]Varies by agent. Some, like ziprasidone, carry a higher risk of QTc prolongation.[15]
Sedation Common side effect, reported as drowsiness.[1]A common side effect with most agents.[3]A common side effect with most agents.[3]
Hyperprolactinemia Potential risk due to dopamine D2 antagonism.High risk, leading to sexual dysfunction, gynecomastia, and amenorrhea.[3]Lower risk with most agents compared to typicals, with some exceptions (e.g., risperidone).
Neuroleptic Malignant Syndrome (NMS) As a phenothiazine derivative with neuroleptic properties, a risk for NMS is plausible.A rare but life-threatening risk with all dopamine antagonists.[17][18]A rare but life-threatening risk with all dopamine antagonists.[17][18]

Note: Quantitative data on the incidence and severity of side effects for this compound from head-to-head comparative clinical trials are not yet publicly available.

Experimental Protocols for Side Effect Assessment

The objective evaluation of side effects in clinical trials of antipsychotic agents relies on standardized and validated methodologies.

Assessment of Extrapyramidal Symptoms (EPS)

A comprehensive assessment of EPS involves the use of validated rating scales administered by trained clinicians.

  • Extrapyramidal Symptom Rating Scale (ESRS): A detailed scale that assesses parkinsonism, akathisia, dystonia, and tardive dyskinesia through a questionnaire and patient examination.

  • Abnormal Involuntary Movement Scale (AIMS): Specifically designed to assess the severity of tardive dyskinesia.

  • Barnes Akathisia Rating Scale (BARS): Used to measure the severity of drug-induced akathisia.

experimental_workflow_eps cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis screening Patient Screening baseline Baseline EPS Assessment (ESRS, AIMS, BARS) screening->baseline randomization Randomization to Dioxopromethazine HCl or Traditional Neuroleptic baseline->randomization treatment Drug Administration randomization->treatment monitoring Regular EPS Monitoring treatment->monitoring data_collection Data Collection monitoring->data_collection statistical_analysis Statistical Analysis of EPS Scores data_collection->statistical_analysis

Caption: Experimental Workflow for EPS Assessment.

Monitoring of Metabolic Side Effects

Metabolic side effects are a significant concern with many antipsychotics. A standardized monitoring protocol is crucial.

  • Baseline Measurements: Before initiating treatment, a comprehensive baseline assessment should include weight, Body Mass Index (BMI), waist circumference, fasting plasma glucose, and a fasting lipid profile.

  • Regular Monitoring:

    • Weight and BMI: Monitored at regular intervals (e.g., monthly for the first few months, then quarterly).

    • Fasting Glucose and Lipids: Re-evaluated at 3 months and then annually, or more frequently for high-risk patients.

experimental_workflow_metabolic start Patient Enrollment baseline Baseline Metabolic Assessment (Weight, BMI, Fasting Glucose, Lipids) start->baseline treatment Initiate Antipsychotic Treatment baseline->treatment monitoring_short Monthly Weight/BMI Monitoring treatment->monitoring_short monitoring_3m 3-Month Follow-up (Fasting Glucose, Lipids) monitoring_short->monitoring_3m at 3 months monitoring_annual Annual Monitoring monitoring_3m->monitoring_annual annually intervention Lifestyle Intervention / Medication Change monitoring_3m->intervention if abnormal monitoring_annual->intervention if abnormal

Caption: Protocol for Metabolic Side Effect Monitoring.

Assessment of Anticholinergic Side Effects

The anticholinergic burden of a drug can be quantified using various scales.

  • Anticholinergic Risk Scale (ARS) or similar tools: These scales assign a score to different medications based on their anticholinergic potential, allowing for an estimation of the cumulative anticholinergic burden on a patient.

  • Symptom Checklists: Patients can be regularly assessed for common anticholinergic symptoms such as dry mouth, constipation, blurred vision, and urinary retention using standardized checklists.

Cardiovascular Safety Assessment

Cardiovascular safety is paramount in the development of new antipsychotics.

  • Electrocardiogram (ECG) Monitoring: Baseline and follow-up ECGs are essential to monitor for changes in cardiac conduction, particularly the QTc interval.

  • Vital Sign Monitoring: Regular monitoring of blood pressure and heart rate is necessary to detect orthostatic hypotension and tachycardia.

Signaling Pathways and Mechanisms of Side Effects

The diverse side effect profiles of this compound and traditional neuroleptics can be attributed to their interactions with multiple neurotransmitter systems.

Dopamine D2 Receptor Blockade in the Nigrostriatal Pathway and Extrapyramidal Symptoms

The primary mechanism for EPS is the blockade of D2 receptors in the nigrostriatal pathway, which disrupts the balance between dopamine and acetylcholine.

signaling_pathway_eps cluster_drug Drug Action cluster_pathway Nigrostriatal Pathway cluster_outcome Clinical Outcome dioxo Dioxopromethazine HCl d2_receptor Dopamine D2 Receptor dioxo->d2_receptor Blockade traditional Traditional Neuroleptics traditional->d2_receptor Blockade ach_neuron Cholinergic Interneuron d2_receptor->ach_neuron Inhibition (disrupted) gaba_neuron GABAergic Neuron ach_neuron->gaba_neuron Excitation (unopposed) eps Extrapyramidal Symptoms (Parkinsonism, Dystonia, Akathisia) gaba_neuron->eps

Caption: Mechanism of Drug-Induced Extrapyramidal Symptoms.

Multi-receptor Interactions and Metabolic Dysregulation

The metabolic side effects of many atypical antipsychotics, and potentially this compound, are thought to result from complex interactions with multiple receptors, including histamine H1 and serotonin 5-HT2C receptors, which are involved in appetite regulation and energy metabolism.

signaling_pathway_metabolic cluster_drug Drug Action cluster_receptors Receptor Targets cluster_outcome Clinical Outcome dioxo Dioxopromethazine HCl h1_receptor Histamine H1 Receptor dioxo->h1_receptor Antagonism ht2c_receptor Serotonin 5-HT2C Receptor dioxo->ht2c_receptor Antagonism atypical Atypical Antipsychotics atypical->h1_receptor Antagonism atypical->ht2c_receptor Antagonism appetite Increased Appetite h1_receptor->appetite ht2c_receptor->appetite weight_gain Weight Gain appetite->weight_gain metabolic_syndrome Metabolic Syndrome weight_gain->metabolic_syndrome

Caption: Receptor Interactions Leading to Metabolic Side Effects.

Conclusion

This compound is an emerging neuroleptic with a side effect profile that warrants careful consideration. While it holds promise, its potential for inducing both extrapyramidal and metabolic side effects necessitates rigorous evaluation in well-controlled clinical trials. Traditional neuroleptics, while effective, are associated with a well-documented burden of adverse effects that can impact patient adherence and quality of life. The choice of an antipsychotic agent requires a careful balancing of efficacy and tolerability. As more data on this compound becomes available, a more precise comparison of its risk-benefit profile relative to established traditional neuroleptics will be possible. This guide serves as a foundational document to inform ongoing research and development in the field of antipsychotic therapeutics.

References

Comparative Analysis of Dioxopromethazine's Anticholinergic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the anticholinergic effects of Dioxopromethazine. Due to the limited availability of direct quantitative data for Dioxopromethazine, this analysis utilizes data from its parent compound, promethazine, as a proxy, alongside established anticholinergic agents, atropine and scopolamine. This comparison is intended to offer a valuable reference for researchers and professionals in the field of drug development and pharmacology.

Executive Summary

Dioxopromethazine, a phenothiazine derivative, is recognized for its antihistaminic and anti-allergic properties, which suggest underlying anticholinergic activity.[1] This is further supported by the known anticholinergic effects of related phenothiazine compounds.[2][3] A comprehensive understanding of its anticholinergic profile is crucial for predicting potential side effects and therapeutic applications. This guide synthesizes available data to compare its anticipated anticholinergic effects with those of the well-characterized muscarinic antagonists, atropine and scopolamine.

Data Presentation: Comparative Anticholinergic Activity

The following table summarizes the available quantitative data on the anticholinergic activity of promethazine (as a proxy for Dioxopromethazine), atropine, and scopolamine. This data is derived from various in vitro and receptor binding assays.

DrugParameterValueReceptor/Assay
Promethazine pA2Not specified in detail, but ranked potentInhibition of carbachol-induced contractions in guinea pig trachealis muscle.[4]
Ki5.0 - 38 nMMuscarinic receptors in bovine cerebral cortex.[5]
Atropine pKB9.67Acetylcholine-induced contraction in human umbilical vein.[6]
pA28.36 ± 0.05Muscarinic receptors in rat urinary bladder.[7]
IC501.74 µM5-HT3 Receptors (as a competitive antagonist).[8]
Ki7.94 µM5-HT3 Receptors.[8]
Scopolamine pA28.41 ± 0.11Muscarinic receptors in rat urinary bladder.[7]
IC502.09 µM5-HT3 Receptors (as a competitive antagonist).[8]
Ki6.76 µM5-HT3 Receptors.[8]

Note: The data for promethazine is used as a surrogate for Dioxopromethazine. Lower Ki, IC50, and higher pA2/pKB values indicate greater potency.

Experimental Protocols

Radioligand Receptor Binding Assay

A common method to determine the affinity of a drug for a specific receptor is the radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic acetylcholine receptors.

Materials:

  • Test compounds (Dioxopromethazine, Atropine, Scopolamine)

  • Radioligand (e.g., [³H]-N-methylscopolamine or [³H]-Quinuclidinyl benzilate)

  • Tissue preparation (e.g., bovine cerebral cortex or rat brain homogenate)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Tissue Preparation: A specific brain region rich in muscarinic receptors is homogenized in a suitable buffer.

  • Incubation: The tissue homogenate is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

In Vitro Functional Assay (e.g., Guinea Pig Trachealis Muscle Contraction)

This assay measures the functional antagonism of a test compound against a muscarinic agonist.[4]

Objective: To determine the pA2 value of a test compound, which represents its antagonist potency.

Materials:

  • Isolated guinea pig tracheal tissue

  • Organ bath with physiological salt solution

  • Muscarinic agonist (e.g., carbachol)

  • Test compounds (Dioxopromethazine, Atropine, Scopolamine)

  • Isotonic transducer and recording system

Procedure:

  • Tissue Mounting: The tracheal tissue is mounted in an organ bath containing physiological salt solution and aerated with a gas mixture.

  • Agonist Response: A cumulative concentration-response curve for the muscarinic agonist (carbachol) is obtained to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the test compound for a specific period.

  • Shift in Agonist Response: A second concentration-response curve for the agonist is obtained in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the anticholinergic effects of Dioxopromethazine.

Anticholinergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binds to GProtein G-Protein MuscarinicReceptor->GProtein Activates Effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) GProtein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Response Leads to Dioxopromethazine Dioxopromethazine (Antagonist) Dioxopromethazine->MuscarinicReceptor Blocks Experimental_Workflow cluster_0 Radioligand Binding Assay cluster_1 In Vitro Functional Assay A1 Tissue Homogenate Preparation A2 Incubation with Radioligand & Test Compound A1->A2 A3 Filtration A2->A3 A4 Scintillation Counting A3->A4 A5 IC50 & Ki Determination A4->A5 B1 Isolated Tissue Mounting B2 Baseline Agonist Response Curve B1->B2 B3 Incubation with Antagonist B2->B3 B4 Shifted Agonist Response Curve B3->B4 B5 pA2 Determination (Schild Plot) B4->B5

References

Safety Operating Guide

Personal protective equipment for handling Dioxopromethazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Dioxopromethazine Hydrochloride

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.

Physicochemical and Toxicity Data

A clear understanding of the compound's properties is the first step in safe handling. The following tables summarize the key physicochemical and toxicological data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₁ClN₂O₂S[1]
Molecular Weight352.88 g/mol [2]
AppearanceWhite to off-white powder[2][3]
Melting Point127-129°C[2][3]
Boiling Point478.451°C at 760 mmHg[3]
SolubilityChloroform (Slightly), Methanol (Slightly, Heated)[3][4]
Storage TemperatureRefrigerator; Store at -20°C (powder) or -80°C (in solvent)[3][5]

Table 2: Toxicological Data of this compound

Hazard ClassificationStatementSource
Acute Oral ToxicityCategory 4: Harmful if swallowed[5]
Aquatic ToxicityCategory 1: Very toxic to aquatic life with long lasting effects[5]
Hazard StatementsH302, H410[5]
Precautionary StatementsP264, P270, P273, P301 + P312, P330, P391, P501[5]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is critical to minimize exposure risk. The following provides a step-by-step guide for PPE selection and use when handling this compound.

Recommended PPE
  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[5]

  • Hand Protection: Wear protective gloves. While specific material breakthrough times are not available, nitrile gloves are a common and effective choice for handling powdered chemicals. Ensure to change gloves immediately if they become contaminated.

  • Body Protection: An impervious lab coat or gown is necessary to protect the skin.[5] For procedures with a higher risk of splashes or aerosol generation, consider a poly-coated gown.[6]

  • Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols, especially when handling the powder outside of a ventilated enclosure.[5] A NIOSH-approved N-95 respirator can provide both respiratory and splash protection.[6]

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess Task and Potential for Exposure (e.g., weighing, dissolving, etc.) start->assess_task ppe_base Standard PPE - Safety Goggles with Side-Shields - Nitrile Gloves - Lab Coat assess_task->ppe_base check_aerosol Potential for Aerosol/Dust Generation? ppe_base->check_aerosol respirator Add Respiratory Protection - NIOSH-approved N-95 Respirator check_aerosol->respirator Yes check_splash Significant Splash Potential? check_aerosol->check_splash No respirator->check_splash impervious_gown Upgrade Body Protection - Impervious/Poly-Coated Gown check_splash->impervious_gown Yes proceed Proceed with Handling check_splash->proceed No impervious_gown->proceed

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for laboratory safety and environmental protection.

Handling and Storage Procedures
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust and aerosols.[5] Ensure a safety shower and eyewash station are readily accessible.[5]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where the compound is handled.[5] Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[5] Protect from direct sunlight and sources of ignition.[5] For long-term stability, store the powder at -20°C and solutions at -80°C.[5]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek prompt medical attention.[5]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[5] Seek medical advice if irritation occurs.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]

  • Spills: Evacuate the area and ensure adequate ventilation.[5] Wearing full PPE, absorb spills with an inert material (e.g., diatomite, universal binders) and collect for disposal.[5] Decontaminate the spill area with alcohol.[5]

Spill_Response_Workflow spill Spill of Dioxopromethazine Hydrochloride Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate don_ppe Don Full PPE: - Respirator - Goggles - Impervious Gown - Double Gloves ventilate->don_ppe contain Contain the Spill with Inert Absorbent Material don_ppe->contain collect Carefully Collect Contaminated Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area with Alcohol collect->decontaminate dispose Dispose of Waste as Hazardous Chemical Waste decontaminate->dispose

Disposal Plan

Proper disposal is crucial to prevent environmental contamination, as this compound is very toxic to aquatic life.[5]

  • Waste Collection: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, should be collected in a designated, properly labeled, and sealed container for hazardous waste.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal facility.[5] Do not allow the chemical to enter drains or watercourses.[5] Follow all federal, state, and local regulations for hazardous waste disposal.[7]

Disposal_Workflow start Generation of Waste (Contaminated PPE, excess material, etc.) collect_waste Collect in a Designated, Labeled, and Sealed Hazardous Waste Container start->collect_waste storage Store Waste Container in a Secure, Designated Area Away from Incompatible Materials collect_waste->storage disposal Arrange for Pickup and Disposal by an Approved Hazardous Waste Contractor storage->disposal end Waste Disposed in Compliance with Regulations disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.